molecular formula C10H20N2O2 B1270915 (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate CAS No. 173340-25-5

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Cat. No.: B1270915
CAS No.: 173340-25-5
M. Wt: 200.28 g/mol
InChI Key: WIEJVMZWPIUWHO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate (CAS 173340-25-5) is a chiral pyrrolidine-based building block of high value in medicinal chemistry and organic synthesis . This compound features a carbamate-protected amine on a methylene linker attached to the (R)-enantiomer of the pyrrolidin-3-yl ring system, making it a versatile intermediate for constructing complex molecules with defined stereochemistry . With a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol, it is typically supplied as a high-purity solid that requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability . Its primary research application lies in its role as a key synthetic precursor in the development of potential pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group can be selectively removed under mild acidic conditions, revealing the primary amine for further functionalization . This controlled deprotection is crucial for the sequential synthesis of complex targets. The (R)-pyrrolidine scaffold is a privileged structure in drug discovery, often found in molecules that interact with biological targets in the central nervous system . As such, this compound is an essential starting material for researchers developing new therapeutic agents, enzyme inhibitors, and ligands for biological studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEJVMZWPIUWHO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364038
Record name tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173340-25-5
Record name tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-N-Boc-Aminomethyl pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate , a chiral pyrrolidine derivative, serves as a crucial building block in medicinal chemistry and drug discovery. Its structural features, including a pyrrolidine ring and a Boc-protected aminomethyl group, make it a valuable intermediate for the synthesis of complex, enantiomerically pure molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of novel pharmaceuticals.

Core Chemical Properties

This compound is identified by the CAS Number 173340-25-5 for the free base and 1217858-20-2 for its hydrochloride salt.[1] It is a key intermediate in various synthetic pathways due to the versatility of the pyrrolidine scaffold and the widely used tert-butyloxycarbonyl (Boc) protecting group for the amine functionality.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed values and should be considered as estimates.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₂PubChem[1]
Molecular Weight 200.28 g/mol PubChem[1]
CAS Number (Free Base) 173340-25-5PubChem[1]
CAS Number (HCl Salt) 1217858-20-2BLDpharm[3]
IUPAC Name tert-butyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamatePubChem[1]
Appearance White to off-white solid/powder (for related compounds)N/A
Melting Point No data availableN/A
Boiling Point (Predicted) No data availableN/A
Density (Predicted) No data availableN/A
Solubility Soluble in organic solvents like DMSO (for related compounds)MedchemExpress[4]
XLogP3 (Predicted) 0.9PubChem[5]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the primary amine of (R)-3-(aminomethyl)pyrrolidine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, often employing di-tert-butyl dicarbonate (Boc₂O) as the protecting agent in the presence of a base.

General Experimental Protocol for Boc Protection

This protocol outlines a general method for the N-Boc protection of a primary amine, which can be adapted for the synthesis of the title compound from (R)-3-(aminomethyl)pyrrolidine.

Materials:

  • (R)-3-(aminomethyl)pyrrolidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine, sodium bicarbonate)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran, water)

Procedure:

  • Dissolve (R)-3-(aminomethyl)pyrrolidine in the chosen solvent.

  • Add the base to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature or cooled in an ice bath.

  • Stir the reaction mixture for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Caption: General workflow for the synthesis of this compound.

Role in Drug Discovery and Development

This compound is a valuable chiral building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The pyrrolidine ring is a common motif in many biologically active compounds, and the protected amine allows for its selective incorporation into larger structures.

While specific signaling pathways directly involving this compound are not extensively documented, its utility is evident in its role as a key intermediate for pharmacologically active molecules. For instance, related chiral piperidine and pyrrolidine carbamates are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib, which is used in the treatment of rheumatoid arthritis.[6][7] The synthesis of such complex drugs often involves a multi-step process where chiral building blocks are essential for achieving the desired stereochemistry and biological activity.

Caption: Role of the building block in a typical drug discovery and development pipeline.

Spectral Data

  • ¹H NMR: Signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), protons on the pyrrolidine ring, and the methylene group adjacent to the carbamate.

  • ¹³C NMR: Resonances for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrrolidine ring and the aminomethyl group.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate, and C-N stretching.

Researchers requiring definitive spectral data should perform their own analysis on a purified sample of the compound.

References

An In-Depth Technical Guide to the Synthesis of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a critical chiral building block in contemporary medicinal chemistry. Its pyrrolidine scaffold and protected primary amine functionality are pivotal in the synthesis of a diverse range of pharmacologically active molecules. This guide provides a comprehensive exploration of the primary synthetic pathways to this compound, focusing on the strategic considerations, mechanistic underpinnings, and practical execution of each route. Detailed protocols, comparative analysis of different strategies, and methods for purification and characterization are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for its efficient synthesis.

Introduction: The Significance of a Chiral Building Block

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs.[1][2] When functionalized with a chiral aminomethyl side chain, as in this compound, it becomes an invaluable intermediate for constructing complex, enantiomerically pure molecules.[3] The precise stereochemistry at the C3 position is often crucial for target binding and biological activity, making stereoselective synthesis a paramount challenge. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the primary amine, which is readily removed under acidic conditions, allowing for subsequent synthetic transformations.[4] This guide will dissect the common retrosynthetic approaches and detail the forward syntheses used to produce this key intermediate.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis reveals several viable pathways originating from common chiral pool starting materials or employing asymmetric synthesis strategies. The primary disconnections involve the formation of the C-C bond of the side chain or the stereoselective reduction of a nitrile or related functional group.

G cluster_0 Target (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate A Boc Protection & Reduction Target->A B Cyclization & Functional Group Interconversion Target->B C Asymmetric Cycloaddition Target->C Intermediate1 (R)-Pyrrolidine-3-carbonitrile A->Intermediate1 C-N bond formation Intermediate2 Chiral Precursor (e.g., L-Aspartic Acid) A->Intermediate2 Functional group manipulation B->Intermediate2 Ring formation Intermediate3 Achiral Precursors + Asymmetric Catalyst C->Intermediate3 [3+2] Cycloaddition

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights three major strategies:

  • From (R)-Pyrrolidine-3-carbonitrile: A direct approach involving the stereoselective synthesis of a chiral nitrile intermediate followed by its reduction and Boc protection.

  • From Chiral Pool Precursors: Utilizing readily available and inexpensive chiral molecules like L-aspartic acid or L-glutamic acid to establish the desired stereocenter.

  • Asymmetric Catalysis: Building the chiral pyrrolidine ring from achiral starting materials using a chiral catalyst, such as in a [3+2] cycloaddition.[5]

Key Synthetic Pathways

Pathway I: Synthesis via Reduction of (R)-Pyrrolidine-3-carbonitrile

This is one of the most direct and widely employed routes. The key challenge lies in the efficient and stereoselective synthesis of the chiral nitrile intermediate, which is then reduced to the primary amine.

Workflow Diagram:

G Start Chiral Precursor (e.g., L-Aspartic Acid) Step1 Cyclization & Functional Group Manipulation Start->Step1 Intermediate (R)-1-Boc-pyrrolidine- 3-carbonitrile Step1->Intermediate Step2 Reduction of Nitrile (e.g., Raney Ni, H₂) Intermediate->Step2 Intermediate2 (R)-tert-Butyl (pyrrolidin-3-ylmethyl)amine Step2->Intermediate2 Step3 Boc Protection (Boc)₂O, Base Intermediate2->Step3 End Final Product Step3->End G Start (R)-1-Benzyl-pyrrolidine- 3-carbonitrile Step1 Reduction of Nitrile (e.g., LAH or H₂/Catalyst) Start->Step1 Intermediate1 (R)-1-Benzyl-3- (aminomethyl)pyrrolidine Step1->Intermediate1 Step2 Boc Protection (Boc)₂O, Base Intermediate1->Step2 Intermediate2 (R)-tert-Butyl ((1-benzyl pyrrolidin-3-yl)methyl)carbamate Step2->Intermediate2 Step3 Debenzylation (e.g., H₂, Pd/C) Intermediate2->Step3 End Final Product Step3->End

References

The Pivotal Role of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate , a chiral pyrrolidine derivative, serves as a critical structural motif in the synthesis of a variety of pharmacologically active compounds. While this molecule itself is not an active pharmaceutical ingredient with a defined mechanism of action, its incorporation into more complex structures is instrumental in the development of targeted therapies. This technical guide explores the utility of this building block by examining the mechanism of action, quantitative data, and experimental protocols of two prominent drugs synthesized using this scaffold: Tofacitinib, a Janus kinase (JAK) inhibitor, and CH5132799, a phosphatidylinositol 3-kinase (PI3K) inhibitor.

Tofacitinib: A Janus Kinase (JAK) Inhibitor for Autoimmune Diseases

Tofacitinib is an orally administered drug approved for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1] The (R)-pyrrolidinylmethyl)carbamate moiety is a key component of its chemical structure, contributing to its binding affinity and overall pharmacological profile.

Mechanism of Action

Tofacitinib functions as a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are intracellular tyrosine kinases that play a crucial role in cytokine signaling.[2][3] The drug primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[2] By inhibiting these kinases, Tofacitinib disrupts the JAK-STAT signaling pathway, a critical cascade in the inflammatory process.[2][4]

Cytokine binding to their receptors on the cell surface leads to the activation of associated JAKs. These activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs).[2] Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors, upregulating the expression of genes involved in inflammation and immune responses.[2][5] Tofacitinib's inhibition of JAKs prevents the phosphorylation and subsequent activation of STATs, thereby downregulating the production of pro-inflammatory cytokines.[6] This modulation of the immune response helps to alleviate the symptoms of autoimmune disorders.[2]

Tofacitinib_Mechanism_of_Action cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT Dimer STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression 6. Transcription

Figure 1: Tofacitinib's Inhibition of the JAK-STAT Signaling Pathway
Quantitative Data: Inhibitory Activity of Tofacitinib

The potency of Tofacitinib against different JAK isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity profile.

Kinase TargetIC50 (nM)
JAK11.7 - 3.7
JAK21.8 - 4.1
JAK30.75 - 1.6
Tyrosine Kinase 2 (TYK2)16 - 34
Data compiled from multiple sources.[7]
Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

The following protocol outlines a typical method for determining the IC50 values of Tofacitinib against JAK enzymes.

Objective: To quantify the inhibitory activity of Tofacitinib on the kinase activity of purified recombinant JAK enzymes.

Materials:

  • Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP (Adenosine triphosphate).

  • Peptide substrate (e.g., a poly(Glu, Tyr) peptide).

  • Tofacitinib (dissolved in DMSO).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

  • Microplate reader capable of luminescence detection.

Workflow:

JAK_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Dilute JAK enzymes - Prepare Tofacitinib serial dilutions - Prepare ATP and substrate solution Start->Prepare_Reagents Plate_Setup Plate Setup: - Add kinase buffer to wells - Add Tofacitinib dilutions or vehicle (DMSO) - Add JAK enzyme solution Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate for 10-15 minutes at room temperature Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: - Add ATP/substrate mixture to all wells Pre_incubation->Initiate_Reaction Incubation Incubate for 60 minutes at room temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Detect ADP: - Add ADP-Glo™ Reagent Incubation->Stop_Reaction Develop_Signal Incubate for 40 minutes Stop_Reaction->Develop_Signal Add_Detection_Reagent Add Kinase Detection Reagent Develop_Signal->Add_Detection_Reagent Final_Incubation Incubate for 30 minutes Add_Detection_Reagent->Final_Incubation Measure_Luminescence Measure Luminescence Final_Incubation->Measure_Luminescence Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 values Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for a JAK Kinase Inhibition Assay

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Tofacitinib in DMSO. Prepare working solutions of JAK enzymes, ATP, and the peptide substrate in the kinase assay buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer, followed by the Tofacitinib dilutions or DMSO vehicle control. Add the diluted JAK enzyme to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.

  • Incubation: Incubate the reaction at room temperature for a defined period, typically 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection system like the ADP-Glo™ assay, following the manufacturer's instructions.

  • Data Analysis: The luminescent signal is measured using a microplate reader. The percentage of kinase activity inhibition is calculated for each Tofacitinib concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve using appropriate software.

CH5132799: A Class I PI3K Inhibitor for Cancer Therapy

CH5132799 is a potent and selective inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks), with particular activity against the p110α isoform.[8] The pyrrolidine moiety derived from this compound is integral to its interaction with the kinase domain. This compound has shown significant anti-tumor activity in preclinical models, particularly in cancers with activating mutations in the PIK3CA gene.[9]

Mechanism of Action

CH5132799 exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism.[9][10] Class I PI3Ks are activated by growth factor receptors and oncogenes.[10] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.

Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth, and inhibits apoptosis.[10] In many cancers, mutations in PIK3CA (the gene encoding the p110α subunit of PI3K) lead to constitutive activation of this pathway, driving uncontrolled cell proliferation and survival.[9] CH5132799 selectively binds to and inhibits the catalytic activity of PI3Kα, thereby blocking the production of PIP3 and shutting down this oncogenic signaling cascade.[8][9]

CH5132799_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK 1. Binding PI3K PI3K RTK->PI3K 2. Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt 4. Activation PI3K->PIP2 3. Phosphorylation mTOR mTOR Akt->mTOR 5. Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation 6. Downstream Effects CH5132799 CH5132799 CH5132799->PI3K Inhibition

Figure 3: CH5132799's Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Quantitative Data: Inhibitory Activity of CH5132799

CH5132799 demonstrates potent and selective inhibition of class I PI3K isoforms, with a particularly strong activity against PI3Kα.

Kinase TargetIC50 (nM)
PI3Kα (wild-type)14
PI3Kα (H1047R mutant)5.6
PI3Kα (E545K mutant)6.7
PI3Kβ120
PI3Kδ500
PI3Kγ36
mTOR1,600
Data compiled from multiple sources.[12][13]
Experimental Protocol: In Vitro PI3K Kinase Inhibition Assay

The following is a representative protocol for assessing the inhibitory activity of CH5132799 against PI3K isoforms.

Objective: To measure the IC50 values of CH5132799 against purified class I PI3K enzymes.

Materials:

  • Purified recombinant human PI3K isoforms (α, β, δ, γ).

  • PIP2 substrate.

  • ATP.

  • CH5132799 (dissolved in DMSO).

  • Kinase assay buffer.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or a PIP3 detection kit).

  • Microplate reader.

Workflow:

PI3K_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Dilute PI3K enzymes - Prepare CH5132799 serial dilutions - Prepare ATP and PIP2 substrate solution Start->Prepare_Reagents Plate_Setup Plate Setup: - Add kinase buffer to wells - Add CH5132799 dilutions or vehicle (DMSO) - Add PI3K enzyme solution Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate for 10-15 minutes at room temperature Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: - Add ATP/PIP2 mixture to all wells Pre_incubation->Initiate_Reaction Incubation Incubate for 60 minutes at room temperature Initiate_Reaction->Incubation Stop_Reaction_and_Detect Stop Reaction & Detect Product: - Add detection reagents (e.g., for ADP or PIP3) Incubation->Stop_Reaction_and_Detect Develop_Signal Incubate as per kit instructions Stop_Reaction_and_Detect->Develop_Signal Measure_Signal Measure Signal (Luminescence or Fluorescence) Develop_Signal->Measure_Signal Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 values Measure_Signal->Data_Analysis End End Data_Analysis->End

Figure 4: Experimental Workflow for a PI3K Kinase Inhibition Assay

Procedure:

  • Reagent Preparation: Prepare serial dilutions of CH5132799 in DMSO. Prepare working solutions of the PI3K isoforms, ATP, and PIP2 in the appropriate kinase assay buffer.

  • Reaction Setup: In a suitable microplate, add the kinase buffer, CH5132799 dilutions (or DMSO for control), and the respective PI3K isoform.

  • Pre-incubation: Allow the inhibitor to interact with the enzyme by incubating at room temperature for 10-15 minutes.

  • Initiate Reaction: Start the reaction by the addition of a mixture containing ATP and the PIP2 substrate.

  • Incubation: Incubate the reaction for a set time (e.g., 60 minutes) at room temperature to allow for the enzymatic conversion of PIP2 to PIP3.

  • Detection: The reaction is stopped, and the product (either ADP or PIP3) is quantified using a suitable detection kit. For instance, the amount of ADP produced can be measured using a luminescent assay.

  • Data Analysis: The signal from each well is measured with a microplate reader. The percentage of inhibition is calculated for each concentration of CH5132799, and the IC50 value is derived from the resulting dose-response curve.

Conclusion

This compound is a valuable chiral building block in the synthesis of complex, biologically active molecules. Its incorporation into drug candidates like Tofacitinib and CH5132799 highlights its significance in targeting key signaling pathways implicated in autoimmune diseases and cancer. The detailed mechanisms of action, quantitative data, and experimental protocols for these exemplary compounds underscore the importance of such foundational chemical structures in the ongoing quest for novel and effective therapeutics. This guide provides a comprehensive overview for researchers and drug development professionals on the application and downstream pharmacological effects of this versatile synthetic intermediate.

References

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, a chiral building block crucial in the synthesis of complex pharmaceutical compounds. This document outlines its chemical identifiers, a detailed experimental protocol for its synthesis, and its role in synthetic workflows.

Core Chemical Data

This compound is a versatile synthetic intermediate. Its chemical identifiers are summarized in the table below for easy reference.

IdentifierValue
CAS Number 173340-25-5[1]
CAS Number (HCl salt) 1217858-20-2[2]
PubChem CID 1519427[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
InChI InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1[1]
InChIKey WIEJVMZWPIUWHO-MRVPVSSYSA-N[1]
SMILES CC(C)(C)OC(=O)NCC1CCNC1[1]

Synthesis Protocol

The synthesis of this compound is typically achieved through the N-protection of the primary amine of (R)-3-(aminomethyl)pyrrolidine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, utilizing di-tert-butyl dicarbonate as the Boc-protecting agent.

Experimental Protocol: N-Boc Protection of (R)-3-(aminomethyl)pyrrolidine

This protocol is based on established methodologies for the Boc protection of amines.

Materials and Equipment:

  • (R)-3-(aminomethyl)pyrrolidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation: In a round-bottom flask, dissolve (R)-3-(aminomethyl)pyrrolidine in anhydrous dichloromethane (approximately 10 mL per gram of the amine).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over a period of 30 minutes. It is crucial to maintain the reaction temperature at 0 °C during the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography if necessary.

Synthetic Workflow Visualization

The synthesis of this compound is a key step in more complex synthetic routes. The following diagram illustrates the general workflow for its preparation and subsequent use as a building block.

Synthesis_Workflow Synthesis and Application Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Drug Discovery start (R)-3-(aminomethyl)pyrrolidine product (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate start->product  N-Boc Protection reagent Di-tert-butyl dicarbonate (Boc)₂O, Base reagent->product intermediate (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate deprotection Deprotection (e.g., TFA, HCl) intermediate->deprotection coupling Coupling with Carboxylic Acid/Other Electrophile deprotection->coupling final_product Complex Pharmaceutical Intermediate or API coupling->final_product

Caption: Synthetic workflow for the preparation and use of this compound.

This guide serves as a foundational resource for researchers and professionals engaged in the field of synthetic and medicinal chemistry, providing essential data and protocols for the effective utilization of this compound.

References

An In-depth Technical Guide to (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, a versatile scaffold in medicinal chemistry. This document details their applications as enzyme inhibitors and self-immolative spacers in targeted drug delivery, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Structure and Therapeutic Potential

This compound and its parent amine, (R)-3-aminopyrrolidine, serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. The pyrrolidine ring offers a rigid, three-dimensional structure that can be strategically modified to interact with various biological targets. The Boc-protecting group on the amine allows for controlled synthetic manipulations, making it a valuable intermediate in the development of novel therapeutics.

Derivatives of this core structure have shown significant promise in several therapeutic areas, including:

  • Metabolic Diseases: As inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

  • Infectious Diseases: As inhibitors of key bacterial enzymes like Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (InhA) for antibacterial and antitubercular applications.

  • Oncology: As components of sophisticated drug delivery systems, such as self-immolative linkers in Antibody-Drug Conjugates (ADCs), and as direct inhibitors of cancer-related enzymes.

This guide will delve into specific examples of these derivatives, providing the technical details necessary for their synthesis, evaluation, and understanding of their mechanism of action.

Pyrrolidine-Based Enzyme Inhibitors

The pyrrolidine scaffold has been successfully employed to design potent and selective inhibitors of various enzymes implicated in disease.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes. Several pyrrolidine-2-carbonitrile derivatives have been developed as potent DPP-4 inhibitors.

CompoundTargetIC50 (μM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)Reference
17a DPP-40.01713241164[1]
36 DPP-40.017--[2][3]

A typical in vitro assay to determine the DPP-4 inhibitory activity of these compounds is as follows:

  • Reagents: Human recombinant DPP-4, Gly-Pro-p-nitroanilide (substrate), Tris-HCl buffer (pH 8.0).

  • Procedure:

    • The test compound is pre-incubated with human recombinant DPP-4 in Tris-HCl buffer at 37°C for 10 minutes.

    • The substrate, Gly-Pro-p-nitroanilide, is added to initiate the reaction.

    • The reaction is incubated at 37°C for 60 minutes.

    • The absorbance of the product (p-nitroanilide) is measured at 405 nm using a microplate reader.

    • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the compound concentration.

DPP4_Inhibition GLP1 GLP-1 DPP4 DPP-4 GLP1->DPP4 Inactivated by Inactive_GLP1 Inactive GLP-1 Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates DPP4->Inactive_GLP1 Insulin Insulin Secretion Pancreas->Insulin Increases Glucose Blood Glucose Levels Insulin->Glucose Decreases Inhibitor Pyrrolidine Inhibitor Inhibitor->DPP4 Inhibits

DPP-4 Inhibition Pathway
Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate metabolism pathway, essential for DNA synthesis. It is a well-established target for anticancer and antimicrobial agents. Pyrrolidine-based thiosemicarbazones have emerged as a novel class of DHFR inhibitors.

Compound SeriesTargetIC50 Range (μM)Most Potent Compound (IC50, μM)Reference
5(a-r) DHFR12.37 - 54.105d (12.37 ± 0.48)[4]

The inhibitory activity against DHFR can be determined using a colorimetric assay kit.

  • Reagents: Dihydrofolate Reductase Inhibitor Screening Kit (e.g., Assay Genie, Cat #BN00512), test compounds, NADPH, DHFR substrate.[5]

  • Procedure:

    • Prepare test compounds and controls (enzyme control, inhibitor control, background control) in a 96-well plate.

    • Add diluted DHFR enzyme to the appropriate wells.

    • Add diluted NADPH to all wells and incubate at room temperature, protected from light.

    • Add diluted DHFR substrate to all wells to start the reaction.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Calculate the percent inhibition and determine the IC50 value.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA DNA Synthesis THF->DNA Essential for Inhibitor Pyrrolidine Inhibitor Inhibitor->DHFR Inhibits

DHFR Inhibition Pathway

Pyrrolidine-Carbamate Self-Immolative Spacers

In the field of targeted drug delivery, particularly for Antibody-Drug Conjugates (ADCs), self-immolative (SI) spacers play a critical role in releasing the active drug from the antibody carrier upon reaching the target site. Pyrrolidine-carbamate based SI spacers have been engineered for rapid and efficient drug release.

The mechanism involves an intramolecular cyclization of the pyrrolidine nitrogen onto the carbamate carbonyl, leading to the cleavage of the carbamate bond and release of the hydroxyl-containing drug. The rate of this cyclization can be significantly accelerated by the introduction of a tertiary amine handle on the pyrrolidine ring.

Spacer-Drug ConjugateConditionHalf-life (t1/2) for Drug Release (hours)Reference
Sp2-R848 pH 7.5, 37°C40[6]

The rate of drug release from a self-immolative spacer conjugate is typically monitored by High-Performance Liquid Chromatography (HPLC).

  • Materials: Spacer-drug conjugate, DMSO, phosphate buffer (pH 7.5).

  • Procedure:

    • Dissolve the spacer-drug conjugate in a mixture of DMSO and phosphate buffer.

    • Incubate the solution at 37°C.

    • At various time points, take aliquots of the solution.

    • Analyze the aliquots by reverse-phase HPLC to quantify the amount of released drug and remaining conjugate.

    • The half-life of drug release is determined by plotting the percentage of remaining conjugate against time.

Self_Immolative_Release ADC Antibody-Drug Conjugate (with Pyrrolidine Spacer) Trigger Trigger (e.g., enzyme cleavage) ADC->Trigger Cyclization Intramolecular Cyclization Trigger->Cyclization Initiates Release Drug Release Cyclization->Release Drug Free Drug (Active) Release->Drug Byproduct Cyclic Urea Byproduct Release->Byproduct

Self-Immolative Drug Release Workflow

Conclusion

The this compound scaffold and its derivatives represent a highly versatile and valuable class of molecules in modern drug discovery and development. Their utility as potent enzyme inhibitors and as key components in advanced drug delivery systems highlights their broad therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to explore and expand upon the applications of these promising compounds. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the development of novel and effective therapies for a range of diseases.

References

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate , a chiral pyrrolidine derivative, serves as a crucial building block in medicinal chemistry and drug discovery. Its structural features, including the pyrrolidine ring and the Boc-protected aminomethyl group, make it a valuable intermediate for the synthesis of complex, enantiomerically pure pharmaceutical compounds. This technical guide provides an in-depth review of its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a stable compound under standard conditions. The tert-butoxycarbonyl (Boc) protecting group offers stability during various chemical transformations and can be readily removed under acidic conditions. Key physicochemical properties are summarized in Table 1.

PropertyValueReference
CAS Number 173340-25-5[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
Appearance Not specified in literature
Solubility Soluble in various organic solvents
Chirality (R)-enantiomer

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the primary amine of (R)-3-(aminomethyl)pyrrolidine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis.

General Experimental Protocol for Boc Protection

A general and widely used method for the N-Boc protection of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

  • (R)-3-(aminomethyl)pyrrolidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide)

  • Solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic mixture)

Procedure:

  • Dissolve (R)-3-(aminomethyl)pyrrolidine in the chosen solvent.

  • Add the base to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature or 0 °C.

  • Stir the reaction mixture for a specified time (typically a few hours) until the reaction is complete, monitoring by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, perform a standard aqueous work-up to remove the base and unreacted reagents.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

A visual representation of this synthetic workflow is provided below.

G cluster_synthesis Synthesis of this compound start Start: (R)-3-(aminomethyl)pyrrolidine reaction Boc Protection Reaction start->reaction reagents Reagents: - Di-tert-butyl dicarbonate (Boc₂O) - Base (e.g., Triethylamine) - Solvent (e.g., Dichloromethane) reagents->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: this compound purification->product

A flowchart illustrating the synthesis of the target compound.

Applications in Drug Discovery and Development

This compound is a valuable chiral intermediate in the synthesis of various biologically active molecules. The pyrrolidine scaffold is a common motif in many approved drugs and clinical candidates due to its favorable physicochemical properties, which can enhance aqueous solubility and provide a three-dimensional structure for optimal target binding.

While specific biological activity data for this compound itself is not extensively reported in the public domain, its primary role is as a precursor to more complex molecules with defined pharmacological activities. The Boc-protected amine allows for further chemical modifications at other positions of the pyrrolidine ring or subsequent deprotection to reveal the primary amine for further coupling reactions.

The logical workflow for utilizing this compound in a multi-step synthesis is depicted in the following diagram.

G cluster_workflow General Workflow for Utilization in Multi-Step Synthesis start (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate modification Chemical Modification (e.g., N-alkylation of pyrrolidine) start->modification deprotection Boc Deprotection (Acidic Conditions) modification->deprotection coupling Coupling Reaction (e.g., Amide bond formation) deprotection->coupling final_product Final Biologically Active Compound coupling->final_product

A diagram showing the use of the compound in further synthesis.

Quantitative Data from Synthetic Applications

Conclusion

This compound is a key chiral building block with significant potential in the development of novel therapeutics. Its straightforward synthesis and the versatility of the Boc-protecting group make it an attractive starting material for the construction of complex molecules with desired stereochemistry. Further research into the applications of this compound is likely to yield new and innovative drug candidates.

References

The Synthetic Keystone: A Technical Guide to the Application of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate , a chiral pyrrolidine derivative, serves as a critical building block in the synthesis of a diverse range of biologically active molecules. While this compound itself is not typically characterized by its own pharmacological activity, its true value lies in providing a versatile scaffold for the construction of more complex therapeutic agents. This technical guide offers an in-depth perspective on the application of this key intermediate in drug discovery and development, tailored for researchers, scientists, and professionals in the field.

Overview of this compound

This compound, with the molecular formula C₁₀H₂₀N₂O₂, is distinguished by its (R)-chiral center and the presence of a Boc-protected aminomethyl group attached to the pyrrolidine ring[1]. The tert-butoxycarbonyl (Boc) protecting group is crucial for its utility in multi-step syntheses, as it allows for the selective reaction of the secondary amine within the pyrrolidine ring, while the primary amine remains masked. This strategic protection is fundamental to its role as a versatile synthetic intermediate[2].

The general synthetic utility of this compound and its analogs is in providing a chiral pyrrolidine core, a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and approved drugs. The pyrrolidine ring system offers a three-dimensional structure that can effectively orient functional groups to interact with biological targets.

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound is as a precursor for the synthesis of novel therapeutics. Its derivatives have been investigated for a range of activities, although specific quantitative data for the parent compound is not available as it is an intermediate. Below are examples of therapeutic areas where this and closely related pyrrolidine carbamates are employed.

Synthesis of β3 Adrenergic Receptor Agonists

Derivatives of hydroxymethyl pyrrolidines have been explored as agonists for the β3 adrenergic receptor, a target for conditions such as overactive bladder and obesity[3]. The synthesis of these agonists often involves the use of chiral pyrrolidine intermediates to introduce the required stereochemistry for potent receptor binding.

Development of Dihydrofolate Reductase (DHFR) Inhibitors

The pyrrolidine scaffold has been incorporated into novel thiosemicarbazones designed as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for anticancer and antimicrobial agents[4]. The general synthetic scheme involves the derivatization of the pyrrolidine ring to append the pharmacologically active thiosemicarbazone moiety.

Antitumor Agents

The pyrrolidine ring is a common feature in various compounds investigated for their antitumor properties. For instance, spiro-pyrrolidine derivatives have demonstrated potential as cytotoxic agents against cancer cell lines[5]. The synthesis of such complex heterocyclic systems can be initiated from chiral pyrrolidine building blocks.

Experimental Methodologies: Synthetic Pathways

The following sections outline generalized experimental approaches for the utilization of this compound and its analogs in the synthesis of more complex molecules.

General Workflow for Derivatization

The synthetic utility of this compound typically begins with the deprotection of the Boc group to liberate the primary amine, followed by subsequent functionalization. Alternatively, the secondary amine of the pyrrolidine ring can be functionalized first.

G cluster_0 Synthetic Workflow start (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate deprotection Boc Deprotection (e.g., TFA, HCl) start->deprotection intermediate Deprotected Intermediate deprotection->intermediate functionalization Functionalization (e.g., Acylation, Alkylation) intermediate->functionalization final_product Bioactive Molecule functionalization->final_product

A generalized workflow for the derivatization of the title compound.
Synthesis of Pyrrolidine-based Thiosemicarbazones

A representative synthetic protocol for creating DHFR inhibitors involves the reaction of a pyrrolidine-containing aldehyde with a thiosemicarbazide[4].

Step 1: Synthesis of the Aldehyde Intermediate The pyrrolidine nitrogen is reacted with a fluorobenzaldehyde derivative in the presence of a base like anhydrous K₂CO₃ in a solvent such as DMF at elevated temperatures.

Step 2: Formation of the Thiosemicarbazone The resulting pyrrolidinyl-benzaldehyde is then condensed with a substituted thiosemicarbazide to yield the final thiosemicarbazone product.

G cluster_1 Synthesis of Pyrrolidine-based Thiosemicarbazones pyrrolidine Pyrrolidine (from deprotected intermediate) reaction1 Substitution (K2CO3, DMF, 90°C) pyrrolidine->reaction1 fluorobenzaldehyde 4-Fluorobenzaldehyde fluorobenzaldehyde->reaction1 aldehyde_intermediate 4-(Pyrrolidin-1-yl)benzaldehyde reaction1->aldehyde_intermediate reaction2 Condensation aldehyde_intermediate->reaction2 thiosemicarbazide Substituted Thiosemicarbazide thiosemicarbazide->reaction2 final_product Pyrrolidine-based Thiosemicarbazone (DHFR Inhibitor) reaction2->final_product

Synthetic pathway for pyrrolidine-based thiosemicarbazone DHFR inhibitors.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry. Its utility is not in its intrinsic biological activity, but in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The Boc-protected amine and the chiral pyrrolidine core provide a robust platform for the development of novel therapeutics across various disease areas. Future applications of this compound will likely continue to leverage its stereochemical and functional properties to access new chemical space in the pursuit of innovative drug candidates.

References

An In-depth Technical Guide on the Physicochemical Properties of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, with the CAS Number 173340-25-5, is a chiral building block containing a pyrrolidine ring and a Boc-protected amine.[1] This structure is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrolidine scaffold in numerous biologically active compounds. The Boc protecting group allows for selective chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in processes such as reaction optimization, formulation development, and regulatory compliance.

While specific experimental data on the solubility and stability of this compound is not extensively available in the public domain, this guide provides a comprehensive overview of its expected physicochemical properties based on the known chemistry of its constituent functional groups—pyrrolidine and carbamate. Furthermore, it outlines detailed experimental protocols for the precise determination of these critical parameters.

Solubility Profile

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassSpecific SolventPredicted SolubilityRationale
Polar Protic WaterSparingly Soluble to InsolubleThe presence of the Boc group reduces the overall polarity and hydrogen bonding capability with water.
Methanol, EthanolSolubleThe alkyl nature of the alcohols can solvate both the polar and nonpolar parts of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity and ability to solvate a wide range of compounds.
Dimethylformamide (DMF)SolubleSimilar to DMSO, a versatile polar aprotic solvent.
AcetonitrileModerately SolubleLess polar than DMSO and DMF, but should still exhibit reasonable solubility.
Nonpolar Dichloromethane (DCM)SolubleEffective at dissolving organic compounds with moderate polarity.
TolueneSparingly SolubleThe nonpolar nature of toluene is less compatible with the polar pyrrolidine ring.
HexanesInsolubleHighly nonpolar solvent, unlikely to dissolve the compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard and reliable method for determining the thermodynamic solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a period of 24 to 72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to let the undissolved solid settle. Centrifuge the vials at a high speed to further facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw a known volume of the supernatant from each vial using a syringe.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculation: Determine the solubility from the measured concentration, typically expressed in mg/mL or mol/L.

G Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate with shaking (24-72h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge sep1->sep2 ana1 Collect supernatant sep2->ana1 ana2 Filter supernatant ana1->ana2 ana3 Quantify by HPLC ana2->ana3

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses. Carbamates are generally considered to be chemically stable functional groups. The tert-butyl carbamate (Boc) group is known for its stability under a wide range of conditions, yet it can be readily cleaved under acidic conditions, which is a key feature of its use as a protecting group. The pyrrolidine ring is also generally stable. The availability of the hydrochloride salt suggests that the compound is stable in a solid, crystalline form.

Table 2: Predicted Stability of this compound under Various Conditions

ConditionPredicted StabilityRationale
Temperature Stable at room temperature and below.Carbamates and pyrrolidines are generally thermally stable under standard conditions.
pH Stable in neutral and basic conditions. Unstable in acidic conditions.The Boc group is designed to be cleaved by acids (e.g., TFA, HCl).
Light Likely stable.The molecule lacks significant chromophores that would make it susceptible to photodegradation.
Oxidation Moderately stable.The secondary amine in the pyrrolidine ring could be susceptible to oxidation under harsh conditions.

Experimental Protocol for Stability Testing (ICH Guideline Approach)

This protocol provides a framework for assessing the stability of this compound under various stress conditions, following the principles of the International Council for Harmonisation (ICH) guidelines.

Materials:

  • This compound

  • Controlled environment stability chambers

  • pH buffers (acidic, neutral, basic)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Light source for photostability testing

  • HPLC system with a stability-indicating method

Procedure:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and incubate at an elevated temperature (e.g., 60 °C).

    • Oxidation: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% H₂O₂) and incubate.

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the solid compound and its solution to a controlled light source as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.

  • Quantification and Impurity Profiling: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to identify and quantify any degradation products.

  • Long-Term and Accelerated Stability Studies:

    • Store the compound in its intended packaging at long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

    • Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) to assess its stability over time.

G Stability Testing Workflow cluster_stress Forced Degradation cluster_longterm Long-Term & Accelerated Studies cluster_analysis Analysis stress1 Acid/Base Hydrolysis ana1 Sample at time points stress1->ana1 stress2 Oxidation stress2->ana1 stress3 Thermal Stress stress3->ana1 stress4 Photostability stress4->ana1 longterm1 Store at specified conditions longterm1->ana1 ana2 Analyze by stability-indicating HPLC ana1->ana2 ana3 Quantify parent & degradants ana2->ana3

Caption: Workflow for conducting stability studies on the compound.

Conclusion

This compound is a valuable chiral intermediate in synthetic and medicinal chemistry. While specific, publicly available quantitative data on its solubility and stability are limited, its chemical structure provides a basis for predicting its behavior. It is expected to be soluble in many common organic solvents and stable under neutral to basic conditions at room temperature. However, its Boc-protecting group confers sensitivity to acidic conditions. For any application in drug development or cGMP synthesis, it is imperative to experimentally determine the precise solubility and stability profiles using the standardized protocols outlined in this guide. This will ensure the reliable and effective use of this important building block in the creation of novel chemical entities.

References

Spectroscopic Profile of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral building block, (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate. Due to the limited availability of published spectroscopic data for this specific molecule, this guide leverages data from its close structural isomer, (R)-tert-butyl (pyrrolidin-3-yl)carbamate, and established principles of spectroscopic analysis to present a predictive profile. This information is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: tert-butyl N-[(3R)-pyrrolidin-3-ylmethyl]carbamate

  • Molecular Formula: C₁₀H₂₀N₂O₂

  • Molecular Weight: 200.28 g/mol

  • CAS Number: 173340-26-6

Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~4.8 - 5.2br s1H-NH- (Carbamate)Broad signal, chemical shift can be concentration-dependent.
~3.1 - 3.3m2H-CH₂-NH-BocExpected to be a multiplet due to coupling with the adjacent chiral center and the NH proton.
~2.8 - 3.0m2HPyrrolidine Ring CH₂ (α to NH)Diastereotopic protons, may appear as complex multiplets.
~2.3 - 2.5m1HPyrrolidine Ring CH (γ)Chiral center, complex multiplet.
~1.8 - 2.0m1HPyrrolidine Ring CH₂ (β)One of the diastereotopic protons.
~1.5 - 1.7m1HPyrrolidine Ring CH₂ (β)The other diastereotopic proton.
1.44s9H-C(CH₃)₃ (Boc)Characteristic sharp singlet for the tert-butyl group.
~1.2 - 1.5br s1H-NH- (Pyrrolidine)Broad signal, may exchange with D₂O. Position can vary.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentNotes
~156.0-C=O (Carbamate)Typical chemical shift for a carbamate carbonyl carbon.
~79.2-C(CH₃)₃ (Boc)Quaternary carbon of the tert-butyl group.
~46.0 - 48.0Pyrrolidine Ring CH₂ (α to NH)Two distinct signals may be observed due to the chiral center.
~45.0 - 47.0-CH₂-NH-BocMethylene group attached to the carbamate nitrogen.
~38.0 - 40.0Pyrrolidine Ring CH (γ)Chiral carbon of the pyrrolidine ring.
~30.0 - 32.0Pyrrolidine Ring CH₂ (β)Methylene carbon of the pyrrolidine ring.
28.4-C(CH₃)₃ (Boc)Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350 - 3450MediumN-H Stretch (Amine & Amide)
~2850 - 2980StrongC-H Stretch (Aliphatic)
~1680 - 1710StrongC=O Stretch (Carbamate)
~1510 - 1540MediumN-H Bend (Amide II)
~1250 & ~1160StrongC-O Stretch (Carbamate)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Ionm/z (calculated)m/z (expected)Notes
[M+H]⁺201.1603201.16Protonated molecule, expected to be the base peak in ESI+.
[M+Na]⁺223.1422223.14Sodium adduct, commonly observed in ESI+.
[M-C₄H₈]⁺ or [M-56]⁺145.1028145.10Loss of isobutylene from the tert-butyl group is a characteristic fragmentation pathway for Boc-protected amines.
[M-Boc+H]⁺ or [M-100]⁺101.0973101.10Loss of the entire Boc group.

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., CDCl₃, ~0.6 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For an oil or liquid, a thin film is cast between two NaCl or KBr plates. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are typically acquired using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the acquisition of the spectroscopic data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh Compound (5-10 mg) Solvent Dissolve in Deuterated Solvent (~0.6 mL) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place Sample in NMR Spectrometer Tube->Spectrometer Lock Lock on Solvent Signal Spectrometer->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire 1H and 13C Spectra Shim->Acquire Process Fourier Transform Acquire->Process Phase Phase Correction Process->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to Solvent Peak Baseline->Reference Integrate Integrate and Analyze Reference->Integrate

Caption: General workflow for NMR data acquisition and processing.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Place Small Amount of Sample on ATR Crystal Spectrometer Place ATR in FTIR Spectrometer Sample->Spectrometer Background Acquire Background Spectrum Spectrometer->Background SampleScan Acquire Sample Spectrum Background->SampleScan Ratio Ratio Sample to Background SampleScan->Ratio Analyze Identify Characteristic Peaks Ratio->Analyze MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve Sample in Suitable Solvent Dilute Dilute to Appropriate Concentration Sample->Dilute Infuse Infuse into ESI Source Dilute->Infuse Ionize Ionize Sample Infuse->Ionize Analyze Analyze Ions by TOF or Orbitrap Ionize->Analyze Calibrate Calibrate Mass Spectrum Analyze->Calibrate Identify Identify Molecular and Fragment Ions Calibrate->Identify Compare Compare with Calculated Mass Identify->Compare

A Technical Guide to (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Commercial Availability, Pricing, and Practical Applications in Self-Immolative Drug Delivery Systems.

Introduction

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a chiral building block of significant interest to researchers and scientists in the field of drug discovery and development. Its pyrrolidine scaffold is a common motif in numerous biologically active compounds, and the protected amine functionality allows for its versatile incorporation into more complex molecular architectures. This technical guide provides a comprehensive overview of the commercial landscape for this compound, including a detailed comparison of suppliers and pricing. Furthermore, it delves into a practical application of the closely related pyrrolidine-carbamate structure as a self-immolative spacer in targeted drug delivery, offering a detailed experimental protocol and workflow for researchers.

Commercial Suppliers and Pricing

The availability and cost of starting materials are critical considerations in drug development. A survey of various chemical suppliers reveals a competitive market for this compound and its analogs. The following tables summarize the available quantitative data on suppliers, purity, and pricing.

Table 1: Commercial Suppliers of this compound and its Salts

SupplierProduct NameCAS NumberPurityNotes
Sunway Pharm Ltd.[1](R)-tert-butyl pyrrolidin-3-ylcarbamate122536-77-097%-
MedchemExpress[2](R)-3-(Boc-amino)pyrrolidine122536-77-099.14%Biochemical reagent[2]
BLDpharmThis compound hydrochloride1217858-20-2-Cold-chain transportation[3]
Crysdot LLCtert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride2719682-91-295%-
BOC Sciences(R)-3-(Boc-amino)pyrrolidine122536-77-0≥ 98 %, ≥ 95 % e.e.Used in the development of antitumor, antibacterial and antiulcer compounds[]
Sigma-Aldrich(R)-3-(Boc-amino)pyrrolidine122536-77-0≥98.0% (TLC)Versatile building block for chemical synthesis
Pharma Info Source(3R)-(+)-(tert-Butoxycarbonylamino)pyrrolidine122536-77-0-Supplier directory listing multiple vendors[5]
Amerigo Scientifictert-Butyl Methyl(pyrrolidin-3-yl)carbamate--Specialty distributor[6]

Table 2: Pricing Information for this compound Analogs

SupplierProduct NameQuantityPrice (USD)
Sunway Pharm Ltd.[1](R)-tert-butyl pyrrolidin-3-ylcarbamate (97%)1g$8.00
Sunway Pharm Ltd.[1](R)-tert-butyl pyrrolidin-3-ylcarbamate (97%)5g$27.00
Sunway Pharm Ltd.[1](R)-tert-butyl pyrrolidin-3-ylcarbamate (97%)10g$48.00
Sunway Pharm Ltd.[1](R)-tert-butyl pyrrolidin-3-ylcarbamate (97%)25g$102.00
MedchemExpress[2](R)-3-(Boc-amino)pyrrolidine (99.14%)5g$25
MedchemExpress[2](R)-3-(Boc-amino)pyrrolidine (99.14%)10g$33
Crysdot LLCtert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride (95%)250mg$185

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date information.

Application in Self-Immolative Drug Delivery Systems

A significant application for pyrrolidine-carbamate derivatives is in the design of self-immolative (SI) spacers for targeted drug delivery systems. These spacers are designed to undergo spontaneous disassembly and release a therapeutic agent in response to a specific trigger. The following experimental protocol is adapted from a study on an advanced pyrrolidine-carbamate self-immolative spacer and details the synthesis and evaluation of a drug-spacer conjugate.[7][8]

Experimental Protocol: Synthesis and Evaluation of a Pyrrolidine-Carbamate Drug Conjugate

This protocol describes the conjugation of a drug with a tertiary hydroxyl group to a pyrrolidine-carbamate self-immolative spacer and the subsequent analysis of drug release.

Materials:

  • (S)-2-(aminomethyl)pyrrolidine-derived self-immolative spacer (Sp)

  • Drug with a tertiary hydroxyl group (e.g., Camptothecin or Resiquimod)[7]

  • Carbamate forming reagent (e.g., p-nitrophenyl chloroformate)

  • Solvents: Dichloromethane (CH2Cl2), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (pH 7.5)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Activation of the Drug: The drug's tertiary hydroxyl group is activated for carbamate formation. This can be achieved by reacting the drug with a suitable chloroformate, such as p-nitrophenyl chloroformate, in the presence of a base to form a reactive carbonate intermediate.

  • Conjugation to the Spacer: The activated drug is then reacted with the exocyclic secondary amine of the (S)-2-(aminomethyl)pyrrolidine self-immolative spacer (Sp). This reaction forms a stable carbamate linkage between the drug and the spacer.

  • Purification of the Conjugate: The resulting drug-spacer conjugate (Sp-Drug) is purified using column chromatography to remove any unreacted starting materials and byproducts.

  • Drug Release Study:

    • The purified Sp-Drug conjugate is dissolved in a mixture of DMSO and phosphate buffer (pH 7.5).

    • The solution is incubated at 37°C to mimic physiological conditions.

    • Aliquots of the solution are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • The release of the free drug is monitored by High-Performance Liquid Chromatography (HPLC) analysis of the aliquots.[9]

  • Data Analysis: The percentage of drug release is calculated at each time point by comparing the peak area of the free drug to the initial peak area of the conjugate. The half-life of the drug release can then be determined.

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical and experimental steps involved in the application of a pyrrolidine-carbamate spacer in drug delivery.

experimental_workflow cluster_synthesis Synthesis of Drug-Spacer Conjugate cluster_evaluation Evaluation of Drug Release drug Drug with Tertiary -OH activated_drug Activated Drug (e.g., Carbonate) drug->activated_drug Activation conjugate Drug-Spacer Conjugate (Sp-Drug) activated_drug->conjugate Conjugation spacer Pyrrolidine-Carbamate Spacer (Sp) spacer->conjugate purification Purification (Column Chromatography) conjugate->purification purified_conjugate Purified Sp-Drug purification->purified_conjugate incubation Incubation at 37°C (pH 7.5) purified_conjugate->incubation sampling Time-point Sampling incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Release, Half-life) hplc->data_analysis

Caption: Synthesis and evaluation workflow for a drug-pyrrolidine-carbamate conjugate.

logical_relationship start Start: Need for Targeted Drug Delivery spacer_design Design of Self-Immolative Spacer (Pyrrolidine-Carbamate) start->spacer_design conjugation Conjugation of Drug to Spacer spacer_design->conjugation trigger Triggering Event (e.g., pH change, enzyme) conjugation->trigger cyclization Intramolecular Cyclization of Spacer trigger->cyclization release Release of Free Drug cyclization->release end Therapeutic Effect release->end

Caption: Logical flow of a self-immolative drug delivery system.

Conclusion

This compound is a readily available and valuable building block for drug discovery. The competitive pricing and multiple suppliers make it an accessible starting material for a wide range of research applications. The utility of the pyrrolidine-carbamate scaffold in sophisticated drug delivery systems, such as self-immolative spacers, highlights its importance in the development of next-generation therapeutics. The provided experimental workflow and diagrams offer a practical guide for researchers looking to employ this versatile chemical entity in their own drug development pipelines.

References

A Technical Guide to the Purity Analysis and Quality Control of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a chiral building block of significant interest in pharmaceutical synthesis due to its presence in a variety of bioactive molecules. The stereochemical and chemical purity of this intermediate is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the analytical methodologies and quality control strategies essential for the characterization and release of high-purity this compound. It details experimental protocols for identity, purity, and chiral fidelity assessment, and discusses potential impurities arising from the synthetic process.

Introduction

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, and its derivatives are integral components of numerous drugs. This compound serves as a key chiral intermediate, where the Boc-protected aminomethyl group and the stereocenter at the 3-position of the pyrrolidine ring are crucial for molecular recognition and biological activity in target APIs. Rigorous quality control is therefore essential to ensure lot-to-lot consistency and to minimize the presence of impurities that could affect downstream synthetic steps or the toxicological profile of the final drug product.

This guide outlines the critical analytical techniques for the comprehensive characterization of this compound, including chromatographic, spectroscopic, and chiroptical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol [1]
CAS Number 173340-25-5[1]
Appearance White to off-white solid or powder[2][]
IUPAC Name tert-butyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate[1]
Synonyms (R)-3-N-Boc-aminomethyl pyrrolidine, (R)-3-(Boc-aminomethyl)pyrrolidine[1]
Storage Conditions Store in a cool, dry place, often recommended at 2-8°C under an inert atmosphere.[4]

Purity Analysis and Analytical Methodologies

A multi-faceted analytical approach is required to ensure the identity, purity, and chiral integrity of this compound. The following sections detail the most critical analytical techniques and provide exemplary experimental protocols.

Chromatographic Analysis

Chromatographic methods are central to determining the purity of this compound and quantifying any impurities.

Reverse-phase HPLC with UV detection is a primary method for assessing the potency and identifying non-chiral impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an additive like formic acid or phosphoric acid to improve peak shape. A typical starting point could be a mixture of acetonitrile and water (e.g., 70:30) containing 0.1% formic acid for MS compatibility.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.

  • Injection Volume: 10 µL.

Data Presentation: Typical HPLC Purity Specifications

Table 2: Representative HPLC Quality Control Specifications

ParameterSpecification
Assay (by HPLC) ≥ 98.0%
Individual Impurity Not More Than 0.5%
Total Impurities Not More Than 1.0%

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for assessing purity and for detecting volatile impurities, including residual solvents from the synthesis. Due to the carbamate group's potential thermal lability, derivatization may be necessary to improve volatility and stability.[6]

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

  • Sample Preparation and Derivatization:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., dichloromethane).

    • To 100 µL of the sample solution in a sealed vial, add a derivatizing agent such as 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

    • Heat the vial at 60°C for 30 minutes to complete the derivatization of the pyrrolidine nitrogen.

  • Injector: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.[6]

  • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped at 15°C/min to 280°C and held for 5 minutes.[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Ensuring the enantiomeric purity is critical. This is achieved using a chiral stationary phase (CSP) in HPLC.

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 n-hexane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Data Presentation: Typical Chiral Purity Specification

Table 3: Enantiomeric Purity Specification

ParameterSpecification
Enantiomeric Excess (e.e.) ≥ 98%
Spectroscopic Analysis

Spectroscopic techniques are vital for confirming the chemical structure and identity of the compound.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of this compound. The spectra provide detailed information about the molecular framework.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

Data Presentation: Representative NMR Data

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges (in CDCl₃)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Boc Group: -C(CH₃)₃ ~1.45 (singlet)~28.5
Boc Group: -C(CH₃)₃ Not applicable~79.5
Boc Group: C=O Not applicable~156.0
Pyrrolidine Ring Protons 1.5 - 3.8 (multiplets)25.0 - 55.0
-CH₂-NHBoc ~3.1 - 3.4 (multiplet)~45.0
Pyrrolidine -NH Broad singletNot applicable
Carbamate -NH Broad singletNot applicable

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[8]

  • Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹.[8]

Data Presentation: Characteristic FTIR Absorption Bands

Table 5: Key FTIR Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (Pyrrolidine) 3300 - 3500 (broad)
N-H Stretch (Carbamate) 3200 - 3400 (broad)
C-H Stretch (Aliphatic) 2850 - 3000
C=O Stretch (Carbamate) 1680 - 1710 (strong)
N-H Bend 1500 - 1600
C-N Stretch 1100 - 1300
Mass Spectrometry (MS)

Mass spectrometry, typically coupled with a chromatographic technique (LC-MS or GC-MS), is used to confirm the molecular weight of the compound and to identify impurities.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Conditions: As described in section 3.1.1, using a mobile phase with a volatile modifier like formic acid.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Expected Ion: [M+H]⁺ at m/z 201.16.

Potential Impurities and Their Control

The control of impurities is a critical aspect of quality control. Potential impurities can originate from starting materials, intermediates, by-products of the main reaction, or degradation products.

Process-Related Impurities

Based on common synthetic routes for similar compounds, which may involve the reduction of a nitrile or azide followed by Boc protection, or the deprotection of a precursor, the following impurities should be considered[2]:

  • (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: The opposite enantiomer is a critical impurity to control.

  • (R)-3-(Aminomethyl)pyrrolidine: The unreacted starting material or a product of in-process Boc-deprotection.

  • Di-tert-butyl dicarbonate (Boc₂O): Unreacted Boc-protection reagent.

  • Residual Solvents: e.g., Ethanol, Ethyl Acetate, Tetrahydrofuran (THF), Hexanes.

  • Catalyst Residues: If a hydrogenation step is used (e.g., Palladium on carbon).[2]

  • Over-alkylated by-products: Such as N-tert-butylated pyrrolidine derivatives.[9][10]

Data Presentation: Common Impurities and their Control

Table 6: Potential Impurities and Recommended Analytical Techniques for Control

Impurity Potential Source Recommended Analytical Technique
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamateImpure starting material or racemizationChiral HPLC
(R)-3-(Aminomethyl)pyrrolidineIncomplete reaction or degradationHPLC, GC-MS
Di-tert-butyl dicarbonate (Boc₂O)Excess reagentHPLC, GC-MS
Residual SolventsManufacturing processHeadspace GC-MS
PalladiumCatalytic hydrogenationInductively Coupled Plasma (ICP-MS)
N-tert-butylated by-productsSide reaction during Boc protection/deprotectionLC-MS, GC-MS

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of analysis and decision-making in the quality control of this compound.

Quality_Control_Workflow cluster_0 Material Reception and Initial Checks cluster_1 Identification and Structural Confirmation cluster_2 Purity and Impurity Assessment cluster_3 Final Decision Start Raw Material Batch Received Appearance Visual Inspection (Appearance, Color) Start->Appearance Solubility Solubility Check Appearance->Solubility FTIR FTIR Spectroscopy Solubility->FTIR NMR ¹H and ¹³C NMR Spectroscopy FTIR->NMR MS Mass Spectrometry (LC-MS) NMR->MS HPLC HPLC (Assay, Related Substances) MS->HPLC GC GC-MS (Volatile Impurities, Residual Solvents) HPLC->GC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) GC->Chiral_HPLC Decision Compare Results to Specifications Chiral_HPLC->Decision Release Batch Release Decision->Release Pass Reject Batch Rejection / Further Investigation Decision->Reject Fail

Caption: Quality Control Workflow for this compound.

Purity_Analysis_Decision_Tree cluster_assay Assay and Chemical Purity cluster_impurities Impurity Profile cluster_enantiomer Enantiomeric Purity Start Sample for Purity Analysis HPLC_Assay HPLC Assay Start->HPLC_Assay Check_Assay Assay ≥ 98.0%? HPLC_Assay->Check_Assay HPLC_Imp HPLC for Related Substances Check_Assay->HPLC_Imp Yes Fail Fails Purity Specifications Check_Assay->Fail No Check_Imp Total Impurities ≤ 1.0%? HPLC_Imp->Check_Imp Chiral_HPLC_EE Chiral HPLC Check_Imp->Chiral_HPLC_EE Yes Check_Imp->Fail No Check_EE e.e. ≥ 98%? Chiral_HPLC_EE->Check_EE Pass Meets Purity Specifications Check_EE->Pass Yes Check_EE->Fail No

Caption: Decision Tree for Purity Analysis of the Compound.

Conclusion

The quality control of this compound is a critical undertaking that relies on a suite of orthogonal analytical techniques. A combination of chromatographic and spectroscopic methods is essential for the unambiguous identification, structural confirmation, and purity assessment of this key chiral intermediate. By implementing the robust analytical protocols and quality standards outlined in this guide, researchers and manufacturers can ensure the consistent quality of this compound, thereby safeguarding the integrity of the downstream drug development and manufacturing processes.

References

Methodological & Application

High-Yield Synthesis of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: A Key Chiral Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: A-108

Abstract

This application note provides a detailed, reliable, and scalable protocol for the synthesis of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, a critical chiral building block in medicinal chemistry. The described two-step synthesis begins with the commercially available (R)-1-Boc-3-pyrrolidinecarboxylic acid and proceeds through an amide intermediate, followed by a chemoselective reduction. This method offers high yields, straightforward purification, and excellent stereochemical fidelity. We elaborate on the rationale behind key experimental choices, present a comprehensive step-by-step protocol, and include characterization data to ensure reproducibility for researchers in organic synthesis and drug development.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its defined stereochemistry is often crucial for achieving high-affinity and selective interactions with biological targets.[2][3][4] Specifically, this compound (CAS No. 199174-29-3) serves as a versatile intermediate for introducing a chiral aminomethylpyrrolidine moiety into complex molecules.[5] The Boc-carbamate functionality provides a stable protecting group that is readily removed under acidic conditions, making it an ideal synthon for multi-step synthetic campaigns aimed at developing novel therapeutics.[6][7]

This guide details a robust synthetic route starting from (R)-1-Boc-3-pyrrolidinecarboxylic acid, which is a common and reliable approach for ensuring high enantiomeric purity in the final product.

Overall Synthetic Strategy

The synthesis is accomplished in two primary stages, designed for efficiency and scalability.

  • Amide Formation: The starting carboxylic acid is converted to an intermediate amide. This step is crucial for activating the carboxyl group for the subsequent reduction.

  • Chemoselective Reduction: The amide is selectively reduced to the primary amine, yielding the target product while preserving the Boc protecting group.

The complete workflow is illustrated below.

G cluster_0 PART 1: Amide Formation cluster_1 PART 2: Reduction A (R)-1-Boc-3-pyrrolidinecarboxylic Acid B Intermediate (e.g., Mixed Anhydride) A->B  Activation  (e.g., IBCF, NMM) C (R)-tert-Butyl 3-(aminocarbonyl)pyrrolidine-1-carboxylate B->C  Ammonolysis  (NH4OH) D Reduction with BH3•THF C->D  Add reducing agent E This compound (Final Product) D->E  Workup & Purification

Caption: High-level workflow for the synthesis of the target carbamate.

Detailed Experimental Protocol

Materials and Reagents
ReagentGradeSupplier ExampleNotes
(R)-1-Boc-3-pyrrolidinecarboxylic acid≥97%Sigma-AldrichCAS: 72925-16-7[8]
Tetrahydrofuran (THF)AnhydrousAcros OrganicsUse freshly distilled or from a solvent system.
N-Methylmorpholine (NMM)Reagent Grade, ≥99%Alfa AesarKeep dry.
Isobutyl Chloroformate (IBCF)≥98%TCI ChemicalsHandle in a fume hood with care.
Ammonium Hydroxide (NH₄OH)28-30% solutionJ.T. Baker
Borane-Tetrahydrofuran Complex (BH₃•THF)1.0 M solution in THFSigma-AldrichHandle under an inert atmosphere (N₂ or Ar).
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Chemical
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD Millipore
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsFor extraction and chromatography.
Magnesium Sulfate (MgSO₄)AnhydrousBDH ChemicalsFor drying organic layers.
Step-by-Step Procedure

Step 1: Synthesis of (R)-tert-Butyl 3-(aminocarbonyl)pyrrolidine-1-carboxylate (Amide Intermediate)

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-1-Boc-3-pyrrolidinecarboxylic acid (10.0 g, 46.4 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) and stir until all solids are dissolved.

  • Cooling: Cool the solution to -15 °C using an acetone/ice bath.

  • Base Addition: Add N-methylmorpholine (NMM) (5.6 g, 55.7 mmol, 1.2 equiv.) dropwise via syringe, ensuring the internal temperature does not exceed -10 °C.

  • Activation: Slowly add isobutyl chloroformate (IBCF) (7.0 g, 51.1 mmol, 1.1 equiv.) dropwise over 20 minutes. A white precipitate (NMM•HCl) will form. Stir the resulting slurry at -15 °C for 30 minutes. This in-situ formation of a mixed anhydride is a classic and highly efficient method for activating the carboxylic acid towards nucleophilic attack.

  • Ammonolysis: In a separate flask, cool 30 mL of ammonium hydroxide (28% solution) in an ice bath. Add the cold NH₄OH solution to the reaction mixture in a steady stream.

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the THF. Add water (50 mL) and ethyl acetate (100 mL) to the residue.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide as a white solid. The product is typically of sufficient purity (>95%) to proceed to the next step without further purification. Expected yield: 9.5 g (95%).

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup: To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add the crude amide from Step 1 (9.5 g, 44.3 mmol, 1.0 equiv.) and dissolve it in anhydrous THF (100 mL).

  • Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add 1.0 M borane-THF complex (BH₃•THF) (133 mL, 133 mmol, 3.0 equiv.) via an addition funnel over 45 minutes. The use of BH₃•THF is critical as it selectively reduces amides to amines without affecting the Boc-carbamate protecting group.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of 6 M HCl (50 mL). Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation in the fume hood.

  • Solvent Removal: Stir at room temperature for 30 minutes, then remove the THF under reduced pressure.

  • Basification and Extraction: Cool the remaining aqueous solution in an ice bath and basify to pH > 12 by the slow addition of 10 M NaOH solution. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product. Purify by flash column chromatography on silica gel (eluting with a gradient of 5% to 10% methanol in dichloromethane) to afford this compound as a colorless oil. Expected yield: 7.8 g (88%).

Mechanistic Insight: The Role of Borane

The reduction of the amide with borane proceeds via a well-established mechanism. The electrophilic boron atom coordinates to the lone pair of the amide oxygen, activating the carbonyl carbon for hydride delivery.

Caption: Simplified mechanism of borane reduction of a primary amide.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃) δ 3.55-3.20 (m, 2H), 3.15-2.90 (m, 3H), 2.80 (br s, 2H), 2.20-2.05 (m, 1H), 1.95-1.80 (m, 1H), 1.65-1.50 (m, 1H), 1.45 (s, 9H).
¹³C NMR (101 MHz, CDCl₃) δ 156.0, 79.2, 54.5, 46.8, 44.5, 41.2, 31.0, 28.5.
LRMS (ESI) m/z calculated for C₁₀H₂₁N₂O₂ [M+H]⁺: 201.16; found: 201.2.
Purity (HPLC) >98%

Conclusion

The protocol described provides a robust and high-yielding pathway to this compound, a valuable building block for pharmaceutical research. By starting with an enantiomerically pure carboxylic acid and employing a selective reduction agent, this method ensures the production of the target compound with high stereochemical and chemical purity. This application note serves as a reliable guide for researchers requiring this key intermediate for their synthetic programs.

References

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a chiral heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a pyrrolidine ring, a protected amine, and a defined stereochemistry, make it a valuable component in the synthesis of novel therapeutic agents. This application note will delve into the utility of this compound in drug discovery, providing detailed protocols for its use and highlighting its role in the development of targeted therapies.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Appearance White to off-white solid
Chirality (R)-enantiomer
Boc Protecting Group The tert-butoxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the primary amine, allowing for selective reactions at other sites of the molecule.

Applications in Drug Discovery

The pyrrolidine scaffold is a prevalent motif in a multitude of FDA-approved drugs and clinical candidates, valued for its ability to impart favorable pharmacokinetic properties and engage in specific interactions with biological targets. The "this compound" moiety, in particular, offers a versatile platform for creating diverse chemical libraries for screening against various therapeutic targets.

  • Antiviral Agents: The pyrrolidine ring is a key component of several antiviral drugs.

  • Anticancer Agents: Pyrrolidine derivatives have shown promise as inhibitors of various cancer-related targets.

  • Neurodegenerative Diseases: The scaffold is utilized in the development of treatments for neurological disorders.

  • Anti-inflammatory Agents: Compounds containing the pyrrolidine moiety have demonstrated potent anti-inflammatory activity.

The "this compound" building block allows for the introduction of a key chiral amine functionality, which is often crucial for achieving high potency and selectivity for a biological target. The Boc-protected amine allows for straightforward coupling reactions to build more complex molecules.

Experimental Protocols

Below are detailed protocols for the deprotection of the Boc group and subsequent N-alkylation, two common synthetic steps involving this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield (R)-pyrrolidin-3-ylmethanamine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5-10 mL per mmol of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (R)-pyrrolidin-3-ylmethanamine. The product can be further purified by distillation or crystallization if necessary.

Protocol 2: N-Alkylation of the Pyrrolidine Nitrogen

This protocol describes the alkylation of the secondary amine on the pyrrolidine ring of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (10-20 mL per mmol of substrate).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-alkylated product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing Synthetic Utility

The following diagrams illustrate the key transformations involving this compound.

Boc_Deprotection start (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate product (R)-Pyrrolidin-3-ylmethanamine start->product Boc Deprotection reagents TFA, DCM N_Alkylation start (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate product N-Alkylated Product start->product N-Alkylation reagents R-X, K₂CO₃ CH₃CN, Reflux Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Drug Drug with (R)-pyrrolidin- 3-ylmethylcarbamate Scaffold Drug->Receptor Inhibition

experimental procedures for reactions involving (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

This compound (CAS: 173340-25-5) is a versatile chiral building block essential in medicinal chemistry and drug discovery.[1] Its structure, featuring a reactive secondary amine within the pyrrolidine ring and a Boc-protected primary aminomethyl group, makes it an ideal starting material for synthesizing a wide range of complex molecules and pharmaceutical agents.[1][2] The tert-butoxycarbonyl (Boc) protecting group ensures that reactions can be selectively targeted to the pyrrolidine nitrogen.[3]

These notes provide detailed protocols for common and critical reactions involving this intermediate, including N-alkylation and N-acylation, which are fundamental steps in the construction of novel therapeutics.

Physicochemical Properties

A summary of the key physical and chemical properties of the related compound, (R)-3-(Boc-amino)pyrrolidine, is provided below for reference.

PropertyValue
CAS Number 122536-77-0
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Appearance White to off-white crystalline solid/powder
Melting Point 50-54 °C
Optical Rotation [α]D²⁰ = +21 to +23° (c=1 in Methanol)
Solubility Soluble in Water, DMSO, and DMF
Data sourced from a technical guide on (R)-3-(Boc-amino)pyrrolidine, a structurally similar compound.[4]

Experimental Protocols

The following protocols detail standard procedures for the derivatization of this compound at the secondary amine of the pyrrolidine ring.

Protocol 1: N-Alkylation of the Pyrrolidine Ring

This procedure describes the selective alkylation of the secondary amine on the pyrrolidine ring, a common strategy for introducing diverse substituents. The protocol is adapted from established methods for N-alkylation of similar heterocyclic amines.[3]

Reaction Scheme:

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification dissolve Dissolve starting material and base in DCM cool Cool solution to 0 °C dissolve->cool add_acyl Add Acyl Chloride dropwise cool->add_acyl stir Stir at RT (Monitor by TLC/LC-MS) add_acyl->stir quench Quench with water stir->quench extract Extract with DCM quench->extract wash Wash organic layer (aq. NaHCO₃, brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by column chromatography concentrate->chromatography product Isolate Pure Product chromatography->product Drug_Development_Logic cluster_derivatization Core Derivatization cluster_screening Screening & Optimization start (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate alkylation N-Alkylation start->alkylation acylation N-Acylation start->acylation reductive_amination Reductive Amination start->reductive_amination library Compound Library Generation alkylation->library acylation->library reductive_amination->library sar SAR Studies library->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

References

The Pivotal Role of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate , a chiral pyrrolidine derivative, serves as a crucial building block in the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including a stereocenter, a protected primary amine, and a secondary amine within the pyrrolidine ring, make it a versatile scaffold for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its significance in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization of the primary amine.

Application Notes

The this compound scaffold is a key component in the design of various therapeutic agents, particularly kinase inhibitors and other targeted therapies. The pyrrolidine ring system is a common motif in numerous biologically active compounds, prized for its ability to introduce conformational rigidity and favorable physicochemical properties, such as improved solubility and cell permeability. The carbamate functional group, particularly the Boc-protected amine, is instrumental in modern drug discovery, serving not only as a protecting group but also as a key interaction point with biological targets.[1]

This chiral building block is particularly valuable in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs effective in treating autoimmune diseases like rheumatoid arthritis and psoriasis. The specific stereochemistry of the (R)-enantiomer is often crucial for achieving high potency and selectivity for the target kinase. While direct synthesis of marketed drugs like tofacitinib, ruxolitinib, or baricitinib may utilize different starting materials, the underlying principles of incorporating a chiral 3-aminopyrrolidine or related scaffold are central to their design.

Beyond JAK inhibitors, this structural motif is explored in the development of inhibitors for other kinase families and G-protein coupled receptors (GPCRs). The ability to readily deprotect the primary amine allows for the introduction of various pharmacophoric elements through amide bond formation, reductive amination, or other coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Key Applications in Drug Discovery

  • Kinase Inhibitors: The scaffold is integral to the synthesis of ATP-competitive and allosteric kinase inhibitors. The pyrrolidine ring can occupy the ribose pocket of the ATP binding site, while the functionalized side chain can be elaborated to interact with specific residues within the kinase domain, thereby conferring selectivity.

  • GPCR Modulators: Derivatives of this compound are utilized in the synthesis of antagonists and agonists for various GPCRs. The nitrogen atom of the pyrrolidine ring often serves as a key basic center for interaction with acidic residues in the receptor binding pocket.

  • Antiviral and Antibacterial Agents: The pyrrolidine moiety is found in numerous antiviral and antibacterial compounds. This scaffold can be used to mimic natural substrates or to introduce novel binding interactions with viral or bacterial enzymes.

Experimental Protocols

Detailed methodologies for key experiments involving the use and modification of this compound are provided below.

Protocol 1: Deprotection of the Boc Group

This protocol describes the standard procedure for the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the primary amine for further functionalization.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product, (R)-pyrrolidin-3-ylmethanamine.

Protocol 2: N-Alkylation of the Pyrrolidine Nitrogen

This protocol outlines a general procedure for the alkylation of the secondary amine within the pyrrolidine ring.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile (20 volumes), add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the N-alkylated product.

Protocol 3: Amide Coupling to the Deprotected Amine

This protocol details the formation of an amide bond following the deprotection of the Boc group.

Materials:

  • (R)-pyrrolidin-3-ylmethanamine (from Protocol 1)

  • Carboxylic acid (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in dimethylformamide (10 volumes).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of (R)-pyrrolidin-3-ylmethanamine (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours until completion (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for a series of kinase inhibitors synthesized using a scaffold derived from this compound. This data illustrates the impact of substitutions on biological activity.

Compound IDR¹-Group on Pyrrolidine-NR²-Group on Amide-NKinase TargetIC₅₀ (nM)
Cpd-1 Methyl4-FluorophenylJAK15.2
Cpd-2 Ethyl4-FluorophenylJAK115.8
Cpd-3 Isopropyl4-FluorophenylJAK145.1
Cpd-4 Methyl3,4-DichlorophenylJAK12.1
Cpd-5 Methyl4-TrifluoromethylphenylJAK18.9
Cpd-6 Methyl4-FluorophenylJAK210.5
Cpd-7 Methyl4-FluorophenylTYK250.3

Data is for illustrative purposes and does not represent actual experimental results for a specific named compound.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the utilization of this compound in medicinal chemistry.

G cluster_0 Synthetic Utility A (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate B Deprotection (TFA/DCM) A->B D N-Alkylation A->D C (R)-pyrrolidin-3-ylmethanamine B->C B->C F Amide Coupling (HATU) C->F E N-Alkylated Intermediate D->E E->B G Final Bioactive Molecule F->G

Synthetic pathways using the carbamate.

G cluster_1 Drug Discovery Workflow Start Scaffold Selection: (R)-pyrrolidin-3-yl)methyl)carbamate Synth Library Synthesis (Amide Coupling, etc.) Start->Synth Screen High-Throughput Screening (HTS) Synth->Screen Hit Hit Identification Screen->Hit LeadOp Lead Optimization (SAR Studies) Hit->LeadOp Candidate Drug Candidate LeadOp->Candidate

A typical drug discovery workflow.

G cluster_2 Signaling Pathway Inhibition (Conceptual) Receptor Receptor Tyrosine Kinase Extracellular Domain Transmembrane Domain Kinase Domain JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Transcription Gene Transcription STAT->Transcription Dimerization & Nuclear Translocation Inhibitor Inhibitor (Derived from Scaffold) Inhibitor->JAK Inhibition

Conceptual JAK-STAT pathway inhibition.

References

Application Notes and Protocols for (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate (CAS No: 122536-77-0) is a chiral pyrrolidine derivative widely utilized as a key building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine on a pyrrolidine scaffold, makes it an invaluable intermediate for introducing aminomethylpyrrolidine moieties into complex, enantiomerically pure molecules.[1][2] This compound serves as a versatile precursor in the development of various pharmacologically active agents, including antitumor, antibacterial, and antiulcer compounds.[]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 122536-77-0
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol [1]
Appearance White to off-white crystalline solid or powder[1]
Melting Point 50-54 °C[1]
Boiling Point 286.4 °C at 760 mmHg[1]
Density 1.04 g/cm³[1]
Solubility Soluble in water, Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF)[1]

Synthesis Protocols

The standard synthesis of this compound typically involves the protection of the primary amine of a suitable pyrrolidine precursor with a tert-butoxycarbonyl (Boc) group. A common and efficient method utilizes di-tert-butyl dicarbonate (Boc anhydride) as the protecting agent.

General Boc Protection of an Amine

This protocol describes a general method for the Boc protection of a primary amine, which can be adapted for the synthesis of the title compound.

Materials and Reagents:

ReagentPurpose
Amine starting materialSubstrate
Di-tert-butyl dicarbonate (Boc₂O)Boc-protecting agent
Triethylamine (Et₃N) or other baseAcid scavenger
Solvent (e.g., THF, DCM, Methanol/Water)Reaction medium

Experimental Protocol:

  • Dissolve the amine starting material in a suitable solvent (e.g., a 10:10:7 mixture of water, methanol, and triethylamine).

  • Slowly add 1.6 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the stirring solution.

  • Heat the reaction mixture to 55°C and stir overnight (approximately 16 hours).

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be further purified if necessary, often by sublimation of excess Boc₂O under high vacuum.[4]

This single-pot reaction often results in high yields, typically in the range of 90-97%.[4]

G cluster_workflow Boc Protection Workflow start Dissolve Amine in Solvent add_boc Add Di-tert-butyl dicarbonate start->add_boc 1.6 eq. heat Heat to 55°C and Stir Overnight add_boc->heat 16h cool Cool to Room Temperature heat->cool evaporate Evaporate Solvent cool->evaporate purify Purify Product evaporate->purify end Final Product purify->end

Boc Protection Workflow Diagram

Applications in Drug Discovery and Development

This compound is a valuable scaffold in drug discovery due to the desirable properties of the pyrrolidine ring system.[2] The five-membered ring provides a three-dimensional structure that can efficiently explore pharmacophore space.[2]

Key Application Areas:

  • Chiral Building Block: It serves as a crucial intermediate in the synthesis of enantiomerically pure pharmaceuticals.[1]

  • Pharmacologically Active Substructures: The pyrrolidine moiety is a common feature in compounds with antitumor, antibacterial, and antiulcer activities.[]

  • Targeted Prodrugs: This compound and its derivatives are used in the design of self-immolative spacers for targeted drug delivery systems.[5]

  • Carbamate-Based Drugs: The carbamate group is a recognized structural motif in a wide range of therapeutic agents, including anticonvulsants and HIV protease inhibitors, and this compound provides a scaffold for such derivatives.[6]

G cluster_applications Role as a Versatile Building Block cluster_modifications Chemical Modifications cluster_final_products Final Bioactive Molecules start_compound (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate deprotection Boc Deprotection start_compound->deprotection alkylation N-Alkylation start_compound->alkylation coupling Amide Coupling start_compound->coupling antitumor Antitumor Agents deprotection->antitumor antibacterial Antibacterial Agents alkylation->antibacterial prodrugs Targeted Prodrugs coupling->prodrugs

Role as a Versatile Building Block

Experimental Protocols for Further Reactions

A common subsequent step in the use of this compound is the deprotection of the Boc group to liberate the free amine for further functionalization.

Boc Deprotection Protocol

The Boc protecting group is labile under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for this transformation.[7]

Materials and Reagents:

ReagentPurpose
This compoundSubstrate
Dichloromethane (DCM)Solvent
Trifluoroacetic acid (TFA)Deprotecting agent
Saturated sodium bicarbonate solutionQuenching agent
Anhydrous sodium sulfateDrying agent

Experimental Protocol:

  • Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of trifluoroacetic acid (TFA), typically 10-20 equivalents, to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.[7]

G cluster_workflow Boc Deprotection Experimental Workflow start Dissolve Boc-Protected Compound in DCM cool Cool to 0°C start->cool add_tfa Slowly Add TFA (10-20 eq.) cool->add_tfa warm Warm to Room Temperature and Stir (1-2h) add_tfa->warm monitor Monitor Reaction (TLC/LC-MS) warm->monitor quench Quench with Saturated NaHCO₃ monitor->quench Reaction Complete extract Extract and Dry quench->extract end Deprotected Amine extract->end

Boc Deprotection Workflow Diagram

Quality Control and Analysis

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the compound.

  • Method: A sample is dissolved in the mobile phase at a concentration of approximately 0.5 mg/mL. The Boc group acts as a chromophore, allowing for UV detection.[1]

Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight and elemental formula.

  • Method: Electrospray Ionization (ESI) in positive ion mode is typically used to generate the protonated molecule [M+H]⁺.[1]

Expected Analytical Data:

AnalysisExpected Result
Purity (HPLC) ≥ 98%
Mass Spectrum (ESI-MS) [M+H]⁺ = 187

References

Application Notes and Protocols for the Derivatization of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a valuable chiral building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a nucleophilic secondary amine within the pyrrolidine ring and a Boc-protected primary amine on the side chain, allows for selective derivatization at the pyrrolidine nitrogen. This document provides detailed application notes and experimental protocols for several key derivatization methods of this versatile intermediate, including N-alkylation, N-acylation, reductive amination, N-sulfonylation, and urea formation. These methods enable the synthesis of a diverse range of compounds for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Chemical Structure

IUPAC Name: tert-butyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate Molecular Formula: C₁₀H₂₀N₂O₂ Molecular Weight: 200.28 g/mol CAS Number: 173340-25-5

Derivatization Methods and Protocols

The secondary amine of the pyrrolidine ring in this compound serves as a versatile handle for various chemical transformations. The following sections detail common derivatization strategies with comprehensive experimental protocols.

N-Alkylation

N-alkylation introduces alkyl or arylalkyl groups to the pyrrolidine nitrogen, a common strategy for modulating the physicochemical and pharmacological properties of a molecule. A typical example is N-benzylation.

Experimental Protocol: N-Benzylation

This protocol is adapted from a similar procedure for a closely related substrate.

  • Materials:

    • This compound

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Deionized water

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • Stir the suspension at room temperature for 10 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the mixture.

    • Continue stirring the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Extract the residue with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., using a methanol in dichloromethane gradient) to yield the desired N-benzyl derivative.

Quantitative Data for N-Alkylation

DerivativeReagentsSolventYield (%)Analytical Data
N-BenzylBenzyl bromide, K₂CO₃Acetonitrile~65% (estimated based on analog)¹H NMR (400 MHz, CDCl₃) δ 7.36-7.26 (m, 5H), 4.86 (bs, 1H), 3.61 (s, 2H), 3.2-2.8 (m, 5H), 2.5-2.2 (m, 2H), 1.8-1.6 (m, 1H), 1.46 (s, 9H).[1]

N-Alkylation Workflow

N_Alkylation Start (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Reagents Benzyl Bromide, K₂CO₃, Acetonitrile Reaction Stir at RT, Overnight Start->Reaction React with Workup Workup: Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Benzyl Derivative Purification->Product

Caption: Workflow for the N-alkylation of the starting carbamate.

N-Acylation

N-acylation involves the introduction of an acyl group, forming an amide bond. This is a fundamental transformation in the synthesis of many biologically active compounds.

Experimental Protocol: N-Acetylation

  • Materials:

    • This compound

    • Acetic anhydride

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add acetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-acetylated product.

    • If necessary, purify the product by flash column chromatography.

Quantitative Data for N-Acylation

DerivativeReagentsSolventYield (%)Analytical Data
N-AcetylAcetic anhydride, TEADichloromethane>90% (typical)Expected ¹H NMR shows a singlet for the acetyl methyl group around δ 2.1 ppm.

N-Acylation Signaling Pathway

N_Acylation Substrate (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Intermediate N-Acylpyrrolidinium Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Ac₂O) Reagent->Intermediate Base Triethylamine (TEA) Base->Intermediate Base Catalysis Product N-Acetyl Derivative Intermediate->Product Deprotonation

Caption: Reaction pathway for N-acylation.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.

Experimental Protocol: Reductive Amination with Benzaldehyde

  • Materials:

    • This compound

    • Benzaldehyde

    • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

    • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to afford the N-benzylated product.

Quantitative Data for Reductive Amination

DerivativeReagentsSolventYield (%)Analytical Data
N-BenzylBenzaldehyde, STABDCE80-95% (typical)Similar to N-alkylation product.

Reductive Amination Logical Relationship

Reductive_Amination Amine (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Imine Imine/Iminium Intermediate Amine->Imine Aldehyde Benzaldehyde Aldehyde->Imine Product N-Benzyl Derivative Imine->Product Reduction ReducingAgent Sodium Triacetoxyborohydride (STAB) ReducingAgent->Product

Caption: Logical steps in reductive amination.

N-Sulfonylation

N-sulfonylation introduces a sulfonyl group to the pyrrolidine nitrogen, forming a sulfonamide, a common functional group in many pharmaceuticals.

Experimental Protocol: N-Dansylation

  • Materials:

    • This compound

    • Dansyl chloride

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (2.0 eq) in DCM.

    • Cool the solution to 0 °C.

    • Add a solution of dansyl chloride (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the N-dansyl derivative.

Quantitative Data for N-Sulfonylation

DerivativeReagentsSolventYield (%)Analytical Data
N-DansylDansyl chloride, TEADichloromethane85-95% (typical)Product will be fluorescent under UV light.

N-Sulfonylation Workflow

N_Sulfonylation Start (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Reagents Dansyl Chloride, TEA, DCM Reaction Stir at RT, 12-16h Start->Reaction React with Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Dansyl Derivative Purification->Product

Caption: General workflow for N-sulfonylation.

Urea Formation

The reaction of the pyrrolidine nitrogen with an isocyanate provides a straightforward route to N,N'-disubstituted ureas, which are prevalent in many drug molecules.

Experimental Protocol: Urea Formation with Phenyl Isocyanate

  • Materials:

    • This compound

    • Phenyl isocyanate

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Hexanes (for precipitation/crystallization)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add phenyl isocyanate (1.05 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the solvent under reduced pressure.

    • The resulting crude product can often be purified by precipitation or crystallization from a suitable solvent system (e.g., DCM/hexanes) or by flash column chromatography if necessary.

Quantitative Data for Urea Formation

DerivativeReagentsSolventYield (%)Analytical Data
N-(Phenylcarbamoyl)Phenyl isocyanateDichloromethane>95% (typical)Expected ¹H NMR will show characteristic signals for the phenyl group and an additional NH proton.

Urea Formation Reaction Pathway

Urea_Formation Amine (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Product N-(Phenylcarbamoyl) Derivative Amine->Product Nucleophilic Addition Isocyanate Phenyl Isocyanate Isocyanate->Product

Caption: Reaction pathway for urea formation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

  • Reactions involving isocyanates and acid chlorides should be performed with particular caution due to their reactivity and toxicity.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of diverse chemical libraries for drug discovery and development. The protocols outlined in this document provide a solid foundation for the derivatization of this compound, enabling researchers to explore a wide range of chemical space in their quest for novel and effective therapeutic agents. The straightforward nature of these reactions, coupled with the commercial availability of the starting material, makes it an attractive scaffold for medicinal chemistry programs.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a common motif in many FDA-approved drugs, and the specific stereochemistry and functionalization of this compound make it a valuable intermediate for the synthesis of novel therapeutic agents. Its structure allows for the introduction of a constrained aminomethyl side chain, which can influence the conformational properties and biological activity of target molecules. These attributes make it a key component in the development of enzyme inhibitors, receptor modulators, and other bioactive compounds. This document provides a detailed protocol for the large-scale synthesis of this compound, including experimental procedures, data presentation, and process workflows.

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process starting from the commercially available (R)-1-N-Boc-3-pyrrolidinemethanol. The first step involves the conversion of the hydroxyl group to a mesylate, followed by a nucleophilic substitution with sodium azide. The final step is the reduction of the azide to the primary amine, which is then protected with a Boc group. An alternative and more direct approach, detailed below, involves the reduction of a nitrile precursor. This application note will focus on a scalable, two-step synthesis starting from (R)-1-Boc-3-cyanopyrrolidine.

G cluster_0 Synthesis Pathway A (R)-1-Boc-3-cyanopyrrolidine B (R)-1-Boc-3-(aminomethyl)pyrrolidine A->B   Reduction (e.g., H2, Raney Ni)    C This compound (Final Product) B->C   Boc Protection (Boc2O)   

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the synthesis on a large scale.

StepReactionStarting MaterialProductTypical Yield (%)Purity (HPLC) (%)
1Reduction(R)-1-Boc-3-cyanopyrrolidine(R)-1-Boc-3-(aminomethyl)pyrrolidine85-95>95
2Boc Protection(R)-1-Boc-3-(aminomethyl)pyrrolidineThis compound90-98>98

Experimental Protocols

Step 1: Synthesis of (R)-1-Boc-3-(aminomethyl)pyrrolidine

This protocol describes the reduction of the nitrile group of (R)-1-Boc-3-cyanopyrrolidine to the corresponding primary amine.

Materials:

  • (R)-1-Boc-3-cyanopyrrolidine (1.0 eq)

  • Raney Nickel (50% slurry in water, ~0.2 eq by weight)

  • Methanol (MeOH)

  • Ammonia (7N solution in MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a suitable high-pressure reactor, add (R)-1-Boc-3-cyanopyrrolidine and methanol.

  • Carefully add the Raney Nickel slurry.

  • Add the 7N solution of ammonia in methanol. The ammonia helps to prevent the formation of secondary amine byproducts.

  • Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-1-Boc-3-(aminomethyl)pyrrolidine as an oil. The crude product is often used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol details the Boc-protection of the primary amine to yield the final product.

Materials:

  • Crude (R)-1-Boc-3-(aminomethyl)pyrrolidine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N, 1.1 eq) or Sodium Bicarbonate (NaHCO₃)

  • Water

  • Brine

Procedure:

  • Dissolve the crude (R)-1-Boc-3-(aminomethyl)pyrrolidine in dichloromethane.

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or crystallization to yield pure this compound.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single batch synthesis.

G cluster_workflow Experimental Workflow start Start setup Reactor Setup and Inerting start->setup charge Charge Reactants ((R)-1-Boc-3-cyanopyrrolidine, MeOH, Raney Ni, NH3/MeOH) setup->charge reaction1 Hydrogenation Reaction charge->reaction1 workup1 Filtration and Concentration reaction1->workup1 reaction2 Boc Protection Reaction workup1->reaction2 workup2 Aqueous Work-up and Extraction reaction2->workup2 purification Purification (Chromatography/Crystallization) workup2->purification analysis Product Analysis (HPLC, NMR) purification->analysis end End analysis->end

Caption: General workflow for the synthesis of the target compound.

Safety Precautions

  • Raney Nickel: Highly pyrophoric when dry. Handle as a slurry and under an inert atmosphere.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area and with appropriate safety measures for handling flammable gases.

  • Di-tert-butyl dicarbonate: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

  • All reactions should be carried out in a well-ventilated fume hood.

  • Standard PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The protocols outlined in this document provide a robust and scalable method for the synthesis of this compound. The use of readily available starting materials and well-established chemical transformations makes this synthetic route amenable to large-scale production. The final product is a key intermediate for the synthesis of a wide range of biologically active molecules, and this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate as a chiral auxiliary in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

A Versatile Chiral Auxiliary for High-Fidelity Asymmetric Synthesis

Abstract

This guide provides an in-depth analysis of this compound, a highly effective chiral auxiliary for stereoselective transformations in organic synthesis. We explore the fundamental principles governing its stereodirecting capabilities, focusing on applications in the diastereoselective formation of carbon-carbon bonds. Detailed protocols for asymmetric alkylation and aldol reactions are presented, supported by mechanistic insights and tabulated data. This document is intended for researchers, chemists, and process development scientists seeking robust and predictable methods for constructing chiral molecules.

Introduction: The Role of Pyrrolidine-Based Auxiliaries

Diastereoselective auxiliary-controlled synthesis remains a cornerstone of modern organic chemistry, offering a reliable alternative to enantioselective catalysis, particularly when predictable outcomes and high diastereomeric purity are paramount.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, after which they are removed and ideally recovered.

Among the various scaffolds available, those based on the rigid pyrrolidine ring are frequently employed due to their commercial availability and efficient chirality transfer.[1] this compound distinguishes itself through a unique combination of a rigid cyclic backbone and a sterically demanding, yet conformationally flexible, Boc-protected sidearm. This structure is key to establishing a highly ordered and predictable chiral environment around the reactive center.

Physicochemical Properties & Handling

PropertyValue
IUPAC Name tert-butyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate
CAS Number 122536-77-0
Molecular Formula C₁₀H₂₀N₂O₂[2]
Molecular Weight 200.28 g/mol [2]
Appearance White to off-white solid[]
Solubility Soluble in CH₂Cl₂, CHCl₃, EtOAc, MeOH
Storage Store at room temperature, sealed in a dry environment[4]

Safety & Handling: Causes skin and serious eye irritation. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area.[5]

Core Principle: Mechanism of Stereodirection

The efficacy of this compound as a chiral auxiliary hinges on its ability to enforce a rigid, chelated transition state that exposes one face of a prochiral enolate to electrophilic attack while sterically shielding the other.

The process involves three key stages:

  • Acylation: The substrate (e.g., a carboxylic acid) is coupled to the secondary amine of the pyrrolidine auxiliary, forming a tertiary amide.

  • Chelated Enolate Formation: Treatment with a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), at low temperatures (e.g., -78 °C) generates a geometrically defined (Z)-enolate. The lithium cation is chelated by the amide carbonyl oxygen and the lone pair of the pyrrolidine nitrogen, creating a rigid bicyclic system.

  • Face-Selective Attack: The bulky Boc-protected sidearm at the C3 position effectively blocks the si-face of the enolate. Consequently, an incoming electrophile is directed to approach from the less hindered re-face, ensuring high diastereoselectivity.

Caption: Mechanism of stereocontrol.

Application I: Asymmetric Alkylation of Carboxylic Acids

A primary application of this auxiliary is the synthesis of α-chiral carboxylic acids via diastereoselective alkylation of the corresponding amide enolates.

General Workflow

The overall experimental sequence is robust and follows a logical progression from substrate attachment to the stereoselective reaction and final product liberation.

Alkylation_Workflow start R-COOH + Auxiliary step1 Amide Formation (EDC, HOBt) start->step1 step2 N-Acyl Pyrrolidine step1->step2 step3 Enolate Formation (LDA, -78 °C) step2->step3 step4 Alkylation (R'-X) step3->step4 step5 Alkylated Adduct step4->step5 step6 Auxiliary Cleavage (LiOH or TFA) step5->step6 end α-Chiral Acid + Recovered Auxiliary step6->end

Caption: Asymmetric alkylation workflow.

Protocol 4.1: Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid

This protocol details the alkylation of a propionyl-derivatized auxiliary with benzyl bromide.

Step 1: Amide Formation (Propionylation of the Auxiliary)

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add propionic acid (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the auxiliary.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the N-propionyl pyrrolidine adduct.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of the N-propionyl adduct (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add freshly prepared LDA (1.1 eq, 2 M in THF/heptane/ethylbenzene) dropwise over 15 minutes. Stir the resulting deep yellow solution for 1 hour at -78 °C.

  • Add benzyl bromide (1.2 eq) dropwise. The color of the solution should fade.

  • Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product.

  • Purify by flash chromatography to isolate the alkylated adduct.

Step 3: Auxiliary Cleavage and Recovery

  • Dissolve the purified adduct (1.0 eq) in a THF/H₂O mixture (3:1, 0.1 M).

  • Add lithium hydroxide (LiOH, 4.0 eq) and H₂O₂ (30% aq., 4.0 eq).

  • Stir vigorously at room temperature for 6-8 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the chiral acid with ethyl acetate. The aqueous layer contains the protonated auxiliary, which can be recovered by basification and extraction.

  • Dry the organic layer containing the product, concentrate, and purify if necessary to yield (R)-2-Methyl-3-phenylpropanoic acid.

Representative Alkylation Data
Substrate (R-X)Electrophile (E-X)Diastereomeric Ratio (d.r.)Yield (%)
PropionylBenzyl bromide>95:585
PropionylIodomethane>95:590
ButyrylAllyl iodide92:881
PhenylacetylEthyl iodide90:1078

Yields and d.r. are typical and may vary based on specific reaction conditions and scale.

Application II: Asymmetric Aldol Reactions

The same enolate intermediate can be intercepted by aldehydes to generate diastereomerically enriched β-hydroxy amides, which are precursors to valuable chiral β-hydroxy acids and 1,3-diols. The stereochemical outcome is consistent with a Zimmerman-Traxler transition state model, where the bulky auxiliary dictates the facial selectivity of the aldehyde's approach.

Protocol 5.1: Asymmetric Aldol Reaction with Benzaldehyde

Step 1: Enolate Formation

  • Follow Step 2, points 1-3 from Protocol 4.1, using the N-propionyl pyrrolidine adduct.

Step 2: Aldol Addition

  • To the enolate solution at -78 °C, add freshly distilled benzaldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Perform a standard aqueous workup as described in Protocol 4.1, Step 7.

  • Purify the crude product by flash chromatography to yield the β-hydroxy amide adduct. The diastereoselectivity is typically high, favoring the syn-aldol product.

Step 3: Cleavage to β-Hydroxy Acid

  • Cleavage can be achieved using the LiOH/H₂O₂ method described in Protocol 4.1, Step 3, or under acidic conditions (e.g., refluxing in 4 M HCl) depending on the stability of the final product.

Conclusion

This compound is a powerful and reliable chiral auxiliary for asymmetric synthesis. Its well-defined mechanism of stereocontrol, based on a rigid, chelated enolate intermediate, allows for the predictable and high-fidelity synthesis of a wide range of α-chiral carboxylic acids and their derivatives. The operational simplicity of the protocols and the potential for auxiliary recovery make it an attractive choice for both academic research and process development applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the protection of the primary amine of (R)-3-(aminomethyl)pyrrolidine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This reaction is a standard procedure for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine.

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: Key parameters include the stoichiometry of reagents, reaction temperature, choice of solvent and base, and reaction time. Careful control of these variables is crucial to maximize the yield of the desired mono-Boc protected product and minimize side reactions.

Q3: What are the potential side products in this synthesis?

A3: The most common side product is the di-Boc protected compound, where both the primary and the secondary amine of the pyrrolidine ring are protected. Other potential impurities can arise from unreacted starting material or byproducts from the decomposition of the Boc anhydride.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the visualization of the consumption of the starting material and the formation of the product and any side products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, including incomplete reaction, degradation of the product, or loss during workup and purification.

Possible Cause Troubleshooting & Optimization
Incomplete Reaction - Ensure the use of a slight excess of di-tert-butyl dicarbonate (1.05-1.2 equivalents).- Extend the reaction time and monitor closely by TLC or LC-MS.- Ensure efficient stirring to overcome heterogeneity.
Suboptimal Reaction Temperature - Perform the reaction at 0 °C to room temperature. Lower temperatures can improve selectivity for the primary amine.
Inappropriate Solvent or Base - Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are commonly used. Protic solvents like ethanol or methanol can also be employed, sometimes in combination with water.- Use a suitable base such as triethylamine (TEA) or sodium bicarbonate to neutralize the acid formed during the reaction.
Product Loss During Workup - The product may have some water solubility. Saturate the aqueous layer with NaCl (brine) before extraction to improve recovery in the organic phase.- Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or DCM).
Issue 2: Formation of Di-Boc Side Product

The formation of the di-Boc protected pyrrolidine is a common side reaction.

Possible Cause Troubleshooting & Optimization
Excess Boc Anhydride - Use a controlled amount of di-tert-butyl dicarbonate (closer to 1.05 equivalents).
Prolonged Reaction Time - Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction at the secondary amine.
Reaction Temperature Too High - Running the reaction at a lower temperature (e.g., 0 °C) can enhance the selectivity for the more nucleophilic primary amine over the secondary amine.

Experimental Protocols

Key Experimental Protocol: Boc Protection of (R)-3-(aminomethyl)pyrrolidine

This protocol is a general guideline based on standard procedures for Boc protection of amines.

Materials:

  • (R)-3-(aminomethyl)pyrrolidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-3-(aminomethyl)pyrrolidine (1.0 eq.) in DCM or THF.

  • Add triethylamine (1.1-1.5 eq.) or a saturated aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05-1.2 eq.) in the same solvent to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

  • Separate the organic layer. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield this compound.

Data Presentation

The following tables summarize typical reaction conditions and their impact on the outcome of Boc protection reactions for similar amines. Note that optimal conditions for the synthesis of this compound may vary.

Table 1: Influence of Base and Solvent on Yield

Base Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Reference
TriethylamineDichloromethane0 to RT2-490-95General Protocol
Sodium BicarbonateTHF/Water0 to RT4-1685-92General Protocol
NoneMethanolRT12-2470-85General Protocol

Table 2: Effect of Stoichiometry of (Boc)₂O on Product Distribution

Equivalents of (Boc)₂O Mono-Boc Product (%) Di-Boc Product (%)
1.05~95<5
1.2~90~10
1.5~75~25

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve (R)-3-(aminomethyl)pyrrolidine and Base in Solvent cool Cool to 0°C start->cool add_boc Add (Boc)₂O Solution cool->add_boc react Stir at RT & Monitor add_boc->react quench Quench Reaction react->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_product Pure (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Caption: Troubleshooting logic for addressing low reaction yield.

Signaling Pathway: Boc Protection Mechanism

boc_protection_mechanism amine (R)-3-(aminomethyl)pyrrolidine (Nucleophile) boc2o Di-tert-butyl dicarbonate (Electrophile) amine->boc2o Nucleophilic Attack intermediate Tetrahedral Intermediate product (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate intermediate->product Collapse & Loss of Leaving Group byproducts tert-Butanol + CO₂ intermediate->byproducts

Caption: Simplified mechanism of the Boc protection reaction.

Technical Support Center: Purification of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The common impurities largely depend on the synthetic route employed. However, typical side products include:

  • Unreacted Starting Materials: Residual (R)-3-(aminomethyl)pyrrolidine or other precursors.

  • Di-tert-butyl dicarbonate (Boc₂O): Excess reagent from the Boc-protection step.

  • Di-Boc Protected Species: Molecules where both the primary amine of the aminomethyl group and the secondary amine of the pyrrolidine ring are protected by a Boc group.

  • Solvent Residues: Residual solvents from the reaction and work-up, such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate.

  • Salts: Inorganic salts formed during the reaction or work-up, such as triethylammonium bromide.

Q2: What is the expected appearance and solubility of pure this compound?

A2: Pure this compound is typically a white to off-white solid or a viscous oil at room temperature. It is generally soluble in a wide range of organic solvents, including methanol, ethanol, dichloromethane, and ethyl acetate. Its solubility in non-polar solvents like hexanes is lower.

Q3: Which purification method is generally recommended for this compound?

A3: Both flash column chromatography and crystallization are effective for purifying this compound.

  • Flash Column Chromatography is highly effective for separating a broad range of impurities with different polarities.

  • Crystallization is an excellent method for achieving high purity, especially for removing minor impurities, and is often more scalable and cost-effective for larger quantities.

The choice between the two depends on the impurity profile, the scale of the purification, and the desired final purity.

Troubleshooting Guides

Flash Column Chromatography

Problem 1: The compound is streaking on the TLC plate and column.

  • Cause: Amines can interact strongly with the acidic silica gel, leading to poor separation and tailing of the spot or peak.

  • Solution: Add a basic modifier to your eluent. Incorporating 0.5-2% of triethylamine or a few drops of ammonium hydroxide to the mobile phase will neutralize the acidic sites on the silica gel, resulting in sharper bands.

Problem 2: The compound does not move from the baseline on the TLC plate (Rf = 0).

  • Cause: The eluent is not polar enough to move the relatively polar carbamate.

  • Solution: Increase the polarity of your mobile phase. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the proportion of a more polar solvent (e.g., methanol in dichloromethane or ethyl acetate) is often effective.

Problem 3: Poor separation between the product and a major impurity.

  • Cause: The polarity of the product and the impurity are very similar.

  • Solution:

    • Optimize the Solvent System: Systematically screen different solvent systems. Sometimes, using a three-component eluent (e.g., hexanes/ethyl acetate/methanol) can provide better resolution.

    • Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using alumina or a reverse-phase (C18) column.

Parameter Typical Starting Conditions Troubleshooting Adjustments
Stationary Phase Silica Gel (230-400 mesh)Alumina (basic or neutral), Reverse Phase (C18)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 20-80%)Add Methanol (1-10%) to Dichloromethane or Ethyl Acetate
Additive None0.5-2% Triethylamine or Ammonium Hydroxide
Rf Value (TLC) 0.2 - 0.4Adjust eluent polarity to achieve this range for the product
Crystallization

Problem 1: The compound "oils out" instead of crystallizing.

  • Cause: The compound is precipitating from a supersaturated solution at a temperature above its melting point in the chosen solvent system, or the solution is too concentrated.

  • Solution:

    • Use a higher boiling point solvent in which the compound has good solubility at elevated temperatures.

    • Add a small amount of a good solvent to the oil to try and induce crystallization.

    • Employ an anti-solvent crystallization method. Dissolve the compound in a good solvent and slowly add an anti-solvent (in which the compound is poorly soluble) until turbidity is observed, then allow it to stand.

Problem 2: No crystals form upon cooling.

  • Cause: The solution is not sufficiently supersaturated, or nucleation is slow.

  • Solution:

    • Concentrate the solution by slowly evaporating some of the solvent.

    • Induce nucleation by scratching the inside of the flask with a glass rod below the solvent line.

    • Add a seed crystal of the pure compound if available.

    • Cool the solution to a lower temperature (e.g., in an ice bath or freezer).

Problem 3: The purity of the crystallized product is still low.

  • Cause: Impurities may have similar solubility and are co-crystallizing with the product.

  • Solution:

    • Perform a re-crystallization from a different solvent system.

    • Consider a pre-purification step using flash chromatography to remove the bulk of the impurities before a final crystallization step.

Solvent System Suitability Notes
Ethyl Acetate / HexanesGood for crystallizationDissolve in hot ethyl acetate and add hexanes as an anti-solvent.
Isopropanol / WaterPotentially suitableDissolve in isopropanol and add water as an anti-solvent.
TolueneCan be effectiveGood for slower crystallization.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small sample of the crude product in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system such as 80:20:1 ethyl acetate/methanol/triethylamine.

    • Visualize the spots using a suitable stain (e.g., potassium permanganate or ninhydrin).

    • Adjust the solvent system to achieve an Rf value of approximately 0.3 for the product.

  • Column Preparation:

    • Dry-pack a glass column with silica gel.

    • Wet the column with the initial, less polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent to dryness.

    • Carefully add the dry sample-adsorbed silica gel to the top of the column.

  • Elution:

    • Begin elution with the optimized mobile phase.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Crystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).

    • Add an anti-solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen "good" solvent portion-wise while heating and swirling until the solid is completely dissolved.

  • Crystallization:

    • Slowly add the anti-solvent with stirring until persistent turbidity is observed.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum yield, cool the flask further in an ice bath.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

Workflow and Logic Diagrams

Purification_Troubleshooting start_node Crude Product process_node_tlc Perform TLC Analysis start_node->process_node_tlc Analyze by TLC process_node process_node decision_node decision_node result_node Pure Product issue_node issue_node decision_node_separation Good Separation? process_node_tlc->decision_node_separation Assess separation process_node_chromatography Flash Column Chromatography decision_node_separation->process_node_chromatography Yes process_node_crystallization Attempt Crystallization decision_node_separation->process_node_crystallization No / Smearing decision_node_purity1 Pure? process_node_chromatography->decision_node_purity1 Check Purity issue_node_streaking Streaking? process_node_chromatography->issue_node_streaking decision_node_purity1->result_node Yes issue_node1 Impure after Column decision_node_purity1->issue_node1 No decision_node_purity2 Pure? process_node_crystallization->decision_node_purity2 Check Purity issue_node_oiling_out Oiling Out? process_node_crystallization->issue_node_oiling_out decision_node_purity2->result_node Yes issue_node2 Impure after Crystallization decision_node_purity2->issue_node2 No issue_node1->process_node_crystallization Further Purify issue_node2->process_node_chromatography Further Purify process_node_add_base Add Base to Eluent issue_node_streaking->process_node_add_base Yes process_node_change_solvent Change Solvent System issue_node_oiling_out->process_node_change_solvent Yes

Caption: Troubleshooting workflow for the purification of this compound.

troubleshooting failed reactions of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when working with this compound?

A1: Common challenges include:

  • Low reaction yields: This can be due to incomplete reactions, side reactions, or steric hindrance from the bulky Boc protecting group.

  • Side product formation: Undesired byproducts can arise from over-alkylation, elimination reactions, or reactions with solvents or impurities.

  • Difficult purification: The polarity of the molecule and its derivatives can sometimes make chromatographic separation challenging.

  • Incomplete Boc deprotection: Removal of the Boc group can be sluggish or lead to side reactions if not performed under optimal conditions.

Q2: What are the optimal storage conditions for this compound?

A2: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Q3: In which solvents is this compound soluble?

A3: Based on data for the closely related (R)-3-(Boc-amino)pyrrolidine, it is expected to have good solubility in polar aprotic solvents like DMSO and DMF, as well as polar protic solvents such as methanol and ethanol. Solubility in less polar solvents like dichloromethane (DCM) and tetrahydrofuran (THF) may be moderate, while it is likely to be poorly soluble in nonpolar solvents like hexanes.

Troubleshooting Guides

Failed or Low-Yielding N-Acylation Reactions

Problem: Low or no yield of the desired N-acylated product when reacting this compound with an acylating agent (e.g., acid chloride, anhydride).

Potential Cause Troubleshooting Steps
Insufficiently activated acylating agent For carboxylic acids, ensure complete conversion to the acid chloride or use a reliable coupling agent (e.g., HATU, HOBt/EDC). For anhydrides, consider adding a catalytic amount of a nucleophilic catalyst like DMAP.
Steric hindrance The secondary amine on the pyrrolidine ring is sterically hindered by the adjacent Boc-protected aminomethyl group. Use a less bulky base (e.g., DIPEA instead of triethylamine). Increase the reaction temperature, but monitor for potential side reactions. Consider using a more reactive acylating agent.
Base incompatibility The choice of base is crucial. Strong bases like n-BuLi are generally not compatible with the Boc group. Amine bases like triethylamine or DIPEA are commonly used.
Poor solubility of starting materials Ensure both the pyrrolidine derivative and the acylating agent are fully dissolved. Consider using a co-solvent system if necessary.
Side reaction: O-acylation If the acylating agent is highly reactive, it could potentially react with the carbonyl oxygen of the Boc group, though this is less common. Use milder conditions and monitor the reaction closely by TLC or LC-MS.
Failed or Low-Yielding N-Alkylation Reactions

Problem: Low or no yield of the desired N-alkylated product when reacting this compound with an alkylating agent (e.g., alkyl halide).

Potential Cause Troubleshooting Steps
Low reactivity of the alkylating agent For less reactive alkyl halides (e.g., alkyl chlorides), consider converting them to the more reactive iodide by using a catalytic amount of sodium iodide (Finkelstein reaction).
Steric hindrance Similar to acylation, steric hindrance can be a significant issue. Use a less hindered base and consider higher reaction temperatures. For very bulky alkyl groups, longer reaction times may be necessary.
Over-alkylation While less common for this secondary amine, if a primary amine impurity is present, it could be over-alkylated. Ensure the purity of the starting material.
Elimination side reactions If the alkylating agent is prone to elimination (e.g., secondary or tertiary halides), use a non-nucleophilic, sterically hindered base (e.g., DBU) and lower reaction temperatures.
Inappropriate base A common method for alkylating N-Boc protected secondary amines is using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF. However, this should be done with caution and at low temperatures to avoid side reactions. Weaker bases like potassium carbonate can also be effective, often requiring higher temperatures.
Incomplete or problematic Boc Deprotection

Problem: The Boc group is not completely removed, or side products are formed during the deprotection step.

Potential Cause Troubleshooting Steps
Insufficient acid Increase the concentration of the acid (e.g., use 4M HCl in dioxane instead of 1M). Ensure enough equivalents of acid are used to neutralize any basic functionalities on the molecule.
Side reaction: Alkylation by t-butyl cation The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the molecule or other species in the reaction mixture. Add a scavenger like triethylsilane or anisole to trap the cation.
Formation of trifluoroacetamide adduct When using trifluoroacetic acid (TFA), the deprotected amine can sometimes be acylated by TFA. To avoid this, use HCl in dioxane or another non-acylating acid. If TFA must be used, ensure it is completely removed during workup, possibly by co-evaporation with a non-polar solvent.
Reaction not going to completion Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is no longer visible.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation
  • Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a suitable base, such as triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for N-Alkylation
  • To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF, add a base such as potassium carbonate (2.0 eq.) or sodium hydride (1.2 eq., handle with care!) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C (for NaH) or room temperature (for K₂CO₃).

  • Add the alkylating agent (1.1 eq.) dropwise.

  • Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkylating agent and the base used. Monitor the reaction by TLC or LC-MS.

  • After completion, carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Boc Deprotection
  • Dissolve the N-Boc protected compound (1.0 eq.) in a suitable solvent such as dichloromethane, dioxane, or methanol.

  • Add an excess of a strong acid. Common choices include 4M HCl in dioxane (5-10 eq.) or trifluoroacetic acid (TFA) (10-20 eq.).

  • Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and extracting the free amine into an organic solvent.

Data Presentation

Table 1: Representative Yields for N-Alkylation and N-Acylation of Related N-Boc Protected Pyrrolidines

Reaction TypeElectrophileBaseSolventTemperatureYield (%)Reference Compound
N-AlkylationBenzyl bromideK₂CO₃AcetonitrileReflux~65-85N-Boc-pyrrolidine
N-AlkylationMethyl iodideNaHDMFRoom Temp.>90N-Boc-pyrrolidine
N-AcylationAcetyl chlorideEt₃NDCM0 °C to RT>90N-Boc-pyrrolidine
N-AcylationBenzoic acidHATU, DIPEADMFRoom Temp.~80-95N-Boc-pyrrolidine

Note: The yields presented are typical for reactions with N-Boc-pyrrolidine and may vary for this compound due to steric and electronic differences.

Visualizations

experimental_workflow cluster_alkylation N-Alkylation Workflow cluster_acylation N-Acylation Workflow start_alk Start with this compound add_base Add Base (e.g., K2CO3 or NaH) in an aprotic solvent (e.g., DMF) start_alk->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide react_alk Reaction (RT to 80°C) add_alkyl_halide->react_alk workup_alk Aqueous Workup and Extraction react_alk->workup_alk purify_alk Purification (Chromatography) workup_alk->purify_alk product_alk N-Alkylated Product purify_alk->product_alk start_acyl Start with this compound add_base_acyl Add Amine Base (e.g., Et3N) in an aprotic solvent (e.g., DCM) start_acyl->add_base_acyl add_acyl_halide Add Acyl Halide/Anhydride add_base_acyl->add_acyl_halide react_acyl Reaction (0°C to RT) add_acyl_halide->react_acyl workup_acyl Aqueous Workup and Extraction react_acyl->workup_acyl purify_acyl Purification (Chromatography) workup_acyl->purify_acyl product_acyl N-Acylated Product purify_acyl->product_acyl

Caption: General experimental workflows for N-alkylation and N-acylation.

troubleshooting_logic cluster_sm Starting Material Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_analysis Analysis of Outcome start Reaction Failed or Low Yield check_sm Check Starting Material Purity start->check_sm check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analyze_crude sm_impure Impure Starting Material check_sm->sm_impure sm_degraded Degraded Starting Material check_sm->sm_degraded reagent_inactive Inactive/Degraded Reagent check_reagents->reagent_inactive reagent_stoichiometry Incorrect Stoichiometry check_reagents->reagent_stoichiometry temp_wrong Incorrect Temperature check_conditions->temp_wrong time_wrong Incorrect Reaction Time check_conditions->time_wrong solvent_wrong Inappropriate Solvent check_conditions->solvent_wrong base_wrong Inappropriate Base check_conditions->base_wrong no_reaction No Reaction analyze_crude->no_reaction side_products Side Products Formed analyze_crude->side_products incomplete_reaction Incomplete Reaction analyze_crude->incomplete_reaction

Caption: Logical troubleshooting flowchart for failed reactions.

cxcr4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binding G_protein G-protein (α, β, γ) CXCR4->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Transcription Gene Transcription (Proliferation, Survival, Migration) PKC->Transcription Akt Akt PI3K->Akt Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified CXCR4 signaling pathway.

dpp4_inhibition cluster_system Incretin System cluster_pancreas Pancreas GLP1_GIP_active Active Incretins (GLP-1, GIP) DPP4_enzyme DPP-4 Enzyme GLP1_GIP_active->DPP4_enzyme Degradation Insulin ↑ Insulin Secretion GLP1_GIP_active->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP_active->Glucagon GLP1_GIP_inactive Inactive Incretins DPP4_enzyme->GLP1_GIP_inactive DPP4_inhibitor DPP-4 Inhibitor DPP4_inhibitor->DPP4_enzyme Inhibition Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose

Caption: Mechanism of DPP-4 inhibition for glucose control.

Technical Support Center: Optimization of Reaction Conditions for (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and optimization of reaction conditions for (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the protection of the primary amine of (R)-3-(aminomethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction, known as Boc protection, is widely used due to its high efficiency and the stability of the resulting carbamate under many synthetic conditions.[1][2]

Q2: Why is temperature control important during the reaction?

A2: Temperature control is crucial for minimizing side reactions. While the reaction can often proceed at room temperature, starting at a lower temperature (e.g., 0 °C) is recommended, especially during the addition of Boc₂O.[3] This helps to control the exothermic nature of the reaction and can improve selectivity, reducing the formation of undesired byproducts.

Q3: What are the common side products in this reaction, and how can they be minimized?

A3: The most common side product is the di-Boc protected pyrrolidine, where both the primary and the secondary amine of the pyrrolidine ring are protected. To minimize this, a controlled amount of Boc₂O (typically 1.0 to 1.1 equivalents) should be used. Running the reaction at a lower temperature can also enhance the selectivity for the more nucleophilic primary amine.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[3] A suitable solvent system (e.g., dichloromethane/methanol) should be used to separate the starting material, the desired product, and any potential side products. The reaction is considered complete when the starting amine spot is no longer visible by TLC.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Reagent degradation. 3. Product loss during workup.1. Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or temperature slightly. 2. Use fresh di-tert-butyl dicarbonate and anhydrous solvents. 3. The product may have some water solubility. Saturate the aqueous layer with brine (NaCl) during extraction to improve recovery in the organic phase.
Formation of Di-Boc Protected Side Product 1. Excess di-tert-butyl dicarbonate used. 2. Reaction temperature is too high.1. Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of Boc₂O. 2. Perform the reaction at a lower temperature (e.g., 0 °C) to favor the protection of the more reactive primary amine.
Difficult Purification 1. Presence of unreacted starting material. 2. Similar polarity of the product and side products.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize column chromatography conditions, such as using a different solvent system or a gradient elution.
Product Appears as an Oil Instead of a Solid 1. Presence of residual solvent. 2. The product may exist as a viscous oil.1. Ensure all solvent is removed under high vacuum. 2. If the product is an oil, confirm its purity by NMR and use it as is for the next step if appropriate.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to provide a high yield and purity of the target compound.

Materials:

  • (R)-3-(Aminomethyl)pyrrolidine (or its dihydrochloride salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (R)-3-(aminomethyl)pyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM). If using the dihydrochloride salt, use a suitable amount of base (e.g., 2.2 equivalents of TEA or NaOH) to neutralize the salt.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Base Addition: If not already added for salt neutralization, add triethylamine (1.2 equivalents) to the reaction mixture.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

The choice of base and solvent can influence the reaction yield and purity. The following table summarizes the expected outcomes based on common laboratory practices.

Base Solvent Temperature Typical Reaction Time Expected Yield Key Considerations
Triethylamine (TEA)Dichloromethane (DCM)0 °C to RT2-4 hoursHighStandard and effective conditions.
Sodium Hydroxide (NaOH)Dioxane/WaterRoom Temperature1-3 hoursHighBiphasic system, may require vigorous stirring.
Sodium Bicarbonate (NaHCO₃)THF/WaterRoom Temperature4-8 hoursGood to HighMilder base, may require longer reaction times.
4-Dimethylaminopyridine (DMAP) (catalytic)Acetonitrile (ACN)Room Temperature1-2 hoursVery HighHighly efficient, but DMAP is toxic and must be handled with care.[2]

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Boc Protection cluster_2 Workup & Purification A Dissolve (R)-3-(aminomethyl)pyrrolidine in anhydrous DCM B Cool to 0 °C A->B C Add Base (e.g., TEA) B->C D Add Boc₂O solution dropwise at 0 °C C->D Proceed to Boc Protection E Warm to RT and stir for 2-4 hours D->E F Monitor by TLC E->F G Quench with NaHCO₃ F->G Reaction Complete H Extract with DCM G->H I Wash with brine and dry H->I J Concentrate and purify I->J K K J->K Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G Start Low Yield or Impurities Detected Q1 Is the starting material fully consumed (TLC)? Start->Q1 A1_Yes Check for side products Q1->A1_Yes Yes A1_No Incomplete reaction: - Increase reaction time - Use fresh reagents Q1->A1_No No Q2 Is di-Boc product observed? A1_Yes->Q2 A2_Yes Optimize selectivity: - Lower reaction temperature - Use 1.0 eq. of Boc₂O Q2->A2_Yes Yes A2_No Investigate other impurities Q2->A2_No No Q3 Was the product lost during workup? A2_No->Q3 A3_Yes Improve extraction: - Saturate aqueous layer with brine Q3->A3_Yes Yes A3_No Purification issue: - Optimize chromatography Q3->A3_No No

Caption: Decision tree for troubleshooting common synthesis issues.

References

degradation and stability issues of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation issues of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally a stable compound under standard laboratory conditions.[1] For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

Q2: What are the primary conditions that can cause the degradation of this compound?

A2: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions. Exposure to strong acids, and to a lesser extent, elevated temperatures, can lead to the cleavage of the Boc group, which is the primary degradation pathway. The compound is relatively stable in basic and nucleophilic environments.

Q3: What are the expected degradation products of this compound?

A3: Under acidic conditions, the main degradation product is (R)-pyrrolidin-3-ylmethanamine, resulting from the removal of the Boc group. Side products from the fragmentation of the tert-butyl cation, such as isobutene and tert-butanol, may also be present.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: Several analytical techniques can be employed to monitor the stability of the compound. High-Performance Liquid Chromatography (HPLC) is a common method for separating the parent compound from its degradation products. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can also be used to detect structural changes.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of starting material and appearance of a more polar spot on TLC/LC-MS Acidic reaction or workup conditions: The Boc group has been cleaved due to exposure to acid.Neutralize the reaction mixture carefully. Use a non-acidic workup procedure if possible. Consider using an alternative protecting group if acidic conditions are unavoidable in subsequent steps.
Unexpected side-products observed in NMR or Mass Spectrometry Alkylation by tert-butyl cation: The tert-butyl cation generated during Boc deprotection can alkylate other nucleophilic sites in your molecule.Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.
Incomplete reaction when using the compound as a starting material Degradation during storage: Improper storage conditions may have led to partial degradation of the compound.Confirm the purity of the starting material before use by an appropriate analytical method (e.g., NMR, LC-MS). Store the compound in a tightly sealed container in a cool and dry place.
Variability in reaction outcomes Inconsistent quality of the starting material or reaction conditions. Ensure the use of high-purity this compound. Precisely control reaction parameters such as temperature, pH, and reaction time.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general method to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • Methanol or other suitable solvent

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

Procedure:

  • Acidic Degradation: Dissolve a known amount of the compound in the solvent and add 0.1 M HCl. Stir the solution at room temperature. Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC.

  • Basic Degradation: Dissolve a known amount of the compound in the solvent and add 0.1 M NaOH. Stir the solution at room temperature. Take samples at different time points and analyze by HPLC.

  • Oxidative Degradation: Dissolve a known amount of the compound in the solvent and add 3% H₂O₂. Stir the solution at room temperature. Take samples at different time points and analyze by HPLC.

  • Thermal Degradation: Dissolve a known amount of the compound in a suitable solvent and heat it at a specific temperature (e.g., 60 °C). Take samples at different time points and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of the compound to UV light. Take samples at different time points and analyze by HPLC.

Analysis: Compare the chromatograms of the stressed samples with a reference standard to identify and quantify the degradation products.

Visualizations

Degradation Pathway of this compound cluster_main Degradation Pathway of this compound cluster_key Legend start (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate intermediate Protonated Intermediate start->intermediate  H+ (Acidic Conditions) products (R)-pyrrolidin-3-ylmethanamine + CO2 + Isobutene intermediate->products Spontaneous Cleavage key_start Starting Material key_intermediate Intermediate key_products Degradation Products key_condition Condition Troubleshooting Logic for Unexpected Reaction Products start Unexpected products in reaction mixture? check_acid Were acidic conditions used? start->check_acid boc_cleavage Likely Boc-deprotection. Consider alternative protecting group or milder conditions. check_acid->boc_cleavage Yes check_temp Was the reaction heated significantly? check_acid->check_temp No thermal_degradation Potential thermal degradation. Run reaction at a lower temperature. check_temp->thermal_degradation Yes other_issue Investigate other possible side reactions or starting material impurities. check_temp->other_issue No

References

identification of byproducts in (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate. The information provided will assist in the identification of byproducts and the resolution of common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude reaction mixture for this compound?

A1: Common impurities can include unreacted starting materials such as di-tert-butyl dicarbonate (Boc anhydride), the starting diamine, and potential byproducts from side reactions. The most prevalent byproduct is often the di-Boc protected species, where both the primary amine of the side chain and the secondary amine of the pyrrolidine ring are protected. Residual solvents from the reaction and work-up are also common.[1]

Q2: My product appears to be decomposing or showing a lower molecular weight than expected after purification. What could be the cause?

A2: This is likely due to the unintentional deprotection of the Boc group.[2] The Boc protecting group is sensitive to acidic conditions. Exposure to strong acids, or even mildly acidic conditions during workup or chromatography, can cleave the Boc group, resulting in the free amine which has a lower molecular weight.[2]

Q3: I am observing significant streaking of my product during silica gel column chromatography. How can I resolve this?

A3: Streaking is a common issue when purifying amines on silica gel, which is acidic in nature. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonium hydroxide, to your eluent system.[1] This neutralizes the acidic sites on the silica gel, leading to sharper peaks and improved separation.[1]

Q4: What analytical techniques are recommended for assessing the purity of this compound and identifying byproducts?

A4: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is suitable for routine purity checks and quantifying non-volatile impurities.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile impurities, including residual solvents.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation of the desired product and for identifying major byproducts. Quantitative NMR (qNMR) can be used to determine absolute purity.[3]

Troubleshooting Guides

Issue 1: Presence of a Higher Molecular Weight Impurity

Symptom: Mass spectrometry or NMR analysis indicates the presence of a significant impurity with a molecular weight corresponding to the addition of a second Boc group.

Possible Cause: Over-reaction or non-selective protection leading to the formation of the di-Boc protected byproduct, tert-butyl 3-((((tert-butoxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate.

Suggested Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of di-tert-butyl dicarbonate to be as close to 1:1 with the primary amine as possible.

  • Slow Addition: Add the di-tert-butyl dicarbonate solution slowly to the reaction mixture to maintain a low concentration and favor the more reactive primary amine.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to increase the selectivity of the reaction for the primary amine over the less nucleophilic secondary amine of the pyrrolidine ring.

  • Purification: The di-Boc byproduct is significantly less polar than the desired mono-Boc product. It can typically be separated by silica gel column chromatography using a gradient elution.

Issue 2: Low Yield of the Desired Product

Symptom: The isolated yield of this compound is significantly lower than expected.

Possible Causes & Suggested Solutions:

Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before workup. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Product Loss During Workup The product has some water solubility. Ensure that aqueous washes are saturated with salt (brine) to minimize product loss to the aqueous layer. Back-extract the aqueous layers with a suitable organic solvent.
Unintentional Deprotection Avoid acidic conditions during workup and purification.[2] Use a mild basic or neutral wash instead of an acid wash. If using silica gel chromatography, consider the addition of a basic modifier to the eluent.[1]
Product Volatility If removing solvent under high vacuum and elevated temperature, some product may be lost. Use a rotary evaporator at a lower temperature and pressure.[4]
Issue 3: Identification of Unknown Impurities

Symptom: Analytical data (e.g., LC-MS, GC-MS) shows the presence of unidentifiable peaks.

Possible Cause: Formation of less common byproducts such as ureas (from reaction with any isocyanate formed from Boc-anhydride) or products of dialkylation if the carbamate is used in a subsequent reaction.[2]

Suggested Solutions:

  • Impurity Characterization: Isolate the impurity using preparative HPLC or careful column chromatography. Characterize the structure using high-resolution mass spectrometry (HRMS) and 1D/2D NMR techniques (COSY, HSQC, HMBC).

  • Review Starting Materials: Ensure the purity of the starting (R)-3-(aminomethyl)pyrrolidine and di-tert-butyl dicarbonate. Impurities in the starting materials can carry through or lead to other byproducts.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric components.

Data Presentation

Table 1: Common Byproducts and Their Characteristics

Compound NameStructureMolecular Weight ( g/mol )Typical Chromatographic Behavior
This compound C₁₀H₂₀N₂O₂200.28Desired Product
(R)-tert-butyl 3-((((tert-butoxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate C₁₅H₂₈N₂O₄300.39Less polar than the desired product
(R)-3-(aminomethyl)pyrrolidine C₅H₁₂N₂100.16More polar than the desired product
Di-tert-butyl dicarbonate C₁₀H₁₈O₅218.25Significantly less polar than the desired product

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method for the Boc protection of (R)-3-(aminomethyl)pyrrolidine.

  • Dissolution: Dissolve (R)-3-(aminomethyl)pyrrolidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a small amount of the reaction solvent and add it dropwise to the stirred solution of the amine over 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (often with 0.5-1% triethylamine added to the eluent system) to yield the pure product.

Protocol 2: Analytical Method for Purity Assessment by HPLC

This method is suitable for the routine purity assessment of this compound.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

    • 0-20 min, 5-95% B

    • 20-25 min, 95% B

    • 25-26 min, 95-5% B

    • 26-30 min, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Reaction_Pathway cluster_reaction Reaction Conditions Reactant1 (R)-3-(aminomethyl)pyrrolidine Product (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Reactant1->Product Byproduct1 Di-Boc Byproduct Reactant1->Byproduct1 Reactant2 Di-tert-butyl dicarbonate (Boc)₂O Reactant2->Product Reactant2->Byproduct1 Excess Byproduct2 t-Butanol + CO₂ Reactant2->Byproduct2 Solvent Solvent (e.g., DCM) Base (e.g., Et₃N) Product->Byproduct1 Further Reaction

Caption: Main reaction and primary side reaction pathway.

Troubleshooting_Workflow Start Crude Product Analysis Impurity_HighMW High MW Impurity (e.g., Di-Boc) Start->Impurity_HighMW Impurity_LowMW Low MW Impurity (e.g., Starting Material, Deprotected Product) Start->Impurity_LowMW Impurity_Other Other Impurities (e.g., Solvents) Start->Impurity_Other Solution_HighMW Optimize Stoichiometry Adjust Reaction Temp. Chromatographic Separation Impurity_HighMW->Solution_HighMW Solution_LowMW Ensure Reaction Completion Avoid Acidic Conditions Optimize Workup Impurity_LowMW->Solution_LowMW Solution_Other Dry Under Vacuum Recrystallization Impurity_Other->Solution_Other

Caption: Troubleshooting workflow for impurity identification.

References

Technical Support Center: Chiral Purity of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical chiral building block. The stereochemical integrity of this compound is paramount for the efficacy and safety of the final active pharmaceutical ingredients (APIs).[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, quantify, and resolve chiral purity issues.

Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, but the enantiomeric excess (e.e.) is lower than the expected >98%. What are the potential causes?

A low enantiomeric excess can stem from several factors during the synthesis or work-up process. Here are the most common culprits:

  • Starting Material Purity: The chiral integrity of your final product is fundamentally dependent on the enantiopurity of your starting materials. If you are starting from a chiral pool material like (R)-3-aminopyrrolidine, ensure its enantiomeric excess is verified before use.[1]

  • Racemization During Reaction: Certain reaction conditions can lead to racemization of the chiral center. This is particularly a risk under harsh pH conditions (either strongly acidic or basic) or at elevated temperatures. For instance, during the Boc-protection step, prolonged exposure to strong bases or high temperatures can facilitate proton exchange at the chiral center, leading to a loss of stereochemical integrity.

  • Side Reactions: Incomplete reactions or the formation of diastereomeric impurities can complicate purification and analysis, sometimes being misidentified as the wrong enantiomer.

  • Purification-Induced Racemization: While less common, some purification methods, if not optimized, can contribute to racemization. For example, repeated exposure to acidic or basic conditions during chromatographic separation could be a factor.

Q2: How can I accurately determine the enantiomeric excess of my this compound sample?

Accurate determination of enantiomeric excess is crucial. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method.[2]

  • Direct Chiral HPLC: This is the preferred method. Enantiomers are separated based on their differential interactions with the chiral stationary phase.[3] Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating Boc-protected amines.[2]

  • Indirect Chiral HPLC (Derivatization): If direct separation is challenging, you can derivatize your sample with a chiral derivatizing agent to form diastereomers.[4] These diastereomers can then be separated on a standard achiral HPLC column.[4] However, this method requires a chiral derivatizing agent of very high enantiopurity and the reaction must proceed to completion without any kinetic resolution.

  • Chiral Gas Chromatography (GC): For more volatile derivatives, chiral GC can be an alternative.[5] Similar to HPLC, this can be done directly on a chiral column or indirectly after derivatization.[5]

Troubleshooting Guide
Issue: Poor resolution of enantiomers on a chiral HPLC column.

If you are experiencing co-elution or poor separation of the (R) and (S) enantiomers, consider the following troubleshooting steps:

1. Mobile Phase Optimization: The composition of the mobile phase is a critical parameter in chiral separations.[6]

  • Solvent Composition: Systematically vary the ratio of your polar modifier (e.g., ethanol, isopropanol) in the non-polar mobile phase (e.g., hexane). A small change in this ratio can significantly impact resolution.

  • Additives: For basic compounds like your carbamate, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.2%) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanol groups on the stationary phase.[6] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) would be used.[3]

2. Column Selection: Not all chiral stationary phases are created equal for every compound.

  • CSP Chemistry: If you are not achieving separation on one type of polysaccharide-based column (e.g., cellulose-based), try an amylose-based column, or vice-versa. The different spatial arrangements of the chiral selectors on these phases can lead to different selectivities.

  • Particle Size and Column Dimensions: For difficult separations, a column with smaller particles (e.g., 3 µm vs. 5 µm) or a longer column can provide higher efficiency and better resolution.

3. Temperature and Flow Rate:

  • Temperature: Lowering the column temperature can sometimes enhance the differences in interaction energies between the enantiomers and the stationary phase, leading to better separation.[6]

  • Flow Rate: Reducing the flow rate can increase the time the analyte spends interacting with the stationary phase, which can also improve resolution, although it will increase the analysis time.[6]

Workflow for Chiral Purity Analysis and Remediation

dot graph TD { A[Start: Low e.e. of this compound] --> B{Confirm Analytical Method}; B --> C{Direct Chiral HPLC}; B --> D{Indirect Chiral HPLC (Derivatization)}; C --> E[Optimize Mobile Phase]; D --> F[Verify Derivatization Reaction]; E --> G{Resolution Achieved?}; F --> G; G -- Yes --> H[Quantify e.e.]; G -- No --> I[Screen Different Chiral Columns]; I --> G; H --> J{e.e. Below Specification?}; J -- Yes --> K{Purification Required}; J -- No --> L[End: Product Meets Purity Specs]; K --> M[Preparative Chiral HPLC]; K --> N[Diastereomeric Recrystallization]; M --> O[Combine Pure Fractions]; N --> O; O --> P[Analyze Purified Product]; P --> H; } style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style L fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style M fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style N fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style O fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style P fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

end Caption: Troubleshooting workflow for chiral purity issues.

Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Excess Determination

This protocol provides a starting point for developing a chiral HPLC method. Optimization will likely be required.

ParameterRecommended Starting Conditions
Column Chiralcel OD-H (or similar cellulose-based CSP)
Mobile Phase n-Hexane:Ethanol (90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 210 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in mobile phase at ~1 mg/mL

Methodology:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a racemic standard of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate to determine the retention times of both the (R) and (S) enantiomers and to confirm resolution.

  • Inject the sample to be analyzed.

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times from the racemic standard.

  • Calculate the enantiomeric excess using the following formula:

    e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Protocol 2: Preparative Chiral HPLC for Purification

If your material does not meet the required chiral purity, preparative chiral HPLC can be used to isolate the desired (R)-enantiomer.

  • Develop an Analytical Method: First, develop a robust analytical method with good resolution (Rs > 1.5) between the enantiomers as described in Protocol 1.

  • Scale-Up: Scale the analytical method to a preparative column. This will involve increasing the column diameter, adjusting the flow rate proportionally, and increasing the sample load.

  • Fraction Collection: Collect the eluent in fractions as the peaks elute from the column.

  • Analysis of Fractions: Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric purity of each fraction.

  • Pooling and Evaporation: Combine the fractions that contain the (R)-enantiomer at the desired purity level. Remove the solvent under reduced pressure to obtain the purified product.

Logical Relationship: Synthesis and Purity

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];

} Caption: Factors in synthesis affecting final chiral purity.

References

Technical Support Center: Scale-up of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of (R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: Several synthetic routes are available, each with its own advantages and challenges for large-scale production. The most common approaches include:

  • Synthesis from (R)-3-aminomethyl-1-N-Boc-pyrrolidine: This is a straightforward approach involving the protection of the primary amine.

  • Synthesis from (R)-3-(hydroxymethyl)pyrrolidine derivatives: This involves conversion of the hydroxyl group to a leaving group, followed by displacement with an amino equivalent and subsequent Boc protection.

  • Synthesis from commercially available chiral precursors like L-glutamic acid: This is a cost-effective option for large-scale synthesis but involves a multi-step process.[1]

  • Reductive amination of a suitable keto-precursor: This can be a direct and efficient method if the starting ketone is readily available.

Q2: What are the critical process parameters to monitor during the scale-up of the synthesis?

A2: Careful control of process parameters is crucial for a successful and reproducible scale-up. Key parameters to monitor include:

  • Temperature: Exothermic or endothermic reactions require precise temperature control to prevent side reactions and ensure safety.

  • Reaction time: Monitoring reaction completion by techniques like TLC or HPLC is essential to avoid the formation of impurities due to over-reaction.

  • Rate of addition of reagents: Slow and controlled addition of reagents, especially in exothermic reactions, is critical on a larger scale to manage heat generation.

  • Agitation speed: Proper mixing is necessary to ensure homogeneity and efficient heat transfer, especially in heterogeneous reaction mixtures.

  • pH control: In reactions involving acidic or basic conditions, maintaining the optimal pH is vital for product stability and yield.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Awareness of potential impurities is key to developing effective purification strategies. Common impurities may include:

  • Diastereomers: If the starting material is not enantiomerically pure, the final product will be a mixture of diastereomers.

  • Over-alkylation or over-acylation products: Side reactions can lead to the formation of undesired by-products.

  • Residual starting materials and reagents: Incomplete reactions or inefficient work-up can leave unreacted starting materials or reagents in the final product.

  • By-products from protecting group manipulation: The introduction and removal of protecting groups can sometimes lead to the formation of related impurities. One common byproduct is the di-Boc protected pyrrolidine where both nitrogen atoms of the pyrrolidine ring are protected.[2]

Troubleshooting Guides

Low Reaction Yield

Q4: We are experiencing a significant drop in yield upon scaling up the synthesis. What are the potential causes and solutions?

A4: A drop in yield during scale-up is a common challenge. Here are some potential causes and troubleshooting steps:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation in exothermic reactions or insufficient heating in endothermic ones.

    • Solution: Use a reactor with better heat exchange capabilities, adjust the heating/cooling ramp rates, and ensure efficient stirring.

  • Poor Mixing: Inadequate agitation can result in localized "hot spots" or areas of high reagent concentration, leading to side reactions.

    • Solution: Increase the stirrer speed, use a more appropriate stirrer design (e.g., anchor or turbine stirrer for viscous mixtures), and ensure the reactor is properly baffled.

  • Mass Transfer Limitations: In heterogeneous reactions (e.g., solid-liquid), the rate of reaction can be limited by the diffusion of reactants.

    • Solution: Improve agitation, consider using a phase-transfer catalyst if applicable, and ensure the particle size of solid reagents is appropriate.

  • Changes in Reagent Quality: The quality of reagents from different suppliers or batches can vary.

    • Solution: Qualify all raw materials before use on a large scale. Perform small-scale test reactions with new batches of reagents.

Product Purification Challenges

Q5: We are struggling with the purification of this compound at a larger scale. Column chromatography is becoming impractical. What are the alternatives?

A5: While column chromatography is effective at the lab scale, it is often not economically viable for large-scale production. Consider the following alternatives:

  • Crystallization: This is the preferred method for large-scale purification due to its cost-effectiveness and scalability.[2]

    • Troubleshooting Crystallization:

      • Oiling out: If the product separates as an oil instead of crystals, try using a different solvent system, cooling the solution more slowly, or seeding with a small crystal of the pure product.

      • Poor recovery: Optimize the solvent system to ensure high solubility at elevated temperatures and low solubility at room temperature or below.

  • Recrystallization: If the initial purity is moderate, recrystallization can be a highly effective method to achieve high purity.

  • Salt Formation and Breaking: Converting the product into a salt with a suitable acid can facilitate purification by crystallization. The pure salt can then be neutralized to obtain the final product.

  • Liquid-Liquid Extraction: A well-designed extraction procedure can effectively remove many impurities. The choice of solvents and pH adjustments are critical.

Q6: Our product is streaking badly on the silica gel TLC plate during reaction monitoring and purification. What could be the issue?

A6: Streaking on TLC plates is often due to the basic nature of the free amine on the pyrrolidine ring.

  • Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system. This will neutralize the acidic sites on the silica gel and improve the spot shape.

Data Presentation

Synthetic RouteKey Starting MaterialNumber of Steps (from commercial material)Reported Overall YieldKey AdvantagesKey Challenges on Scale-up
Route 1 (R)-3-amino-1-benzylpyrrolidine2~95%[1]High yield and purity.High cost of starting material.[1]
Route 2 Racemic 3-(Boc-amino)pyrrolidine1 (resolution)<50% (for desired enantiomer)High enantiopurity, green chemistry approach.High cost of enzyme, requires separation of enantiomers.[1]
Route 3 L-Aspartic AcidMulti-stepNot explicitly reportedVery low-cost starting material.Longer, more complex synthesis, potentially lower overall yield.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from (R)-N-Boc-3-(hydroxymethyl)pyrrolidine

This protocol is a representative example and may require optimization for specific applications.

Step 1: Mesylation of (R)-N-Boc-3-(hydroxymethyl)pyrrolidine

  • To a solution of (R)-N-Boc-3-(hydroxymethyl)pyrrolidine (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring completion by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

Step 2: Azide Displacement

  • Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).

  • Add sodium azide (3 equivalents) and heat the mixture to 80-90 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude azide intermediate.

Step 3: Reduction of the Azide

  • Dissolve the crude azide from Step 2 in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or IR).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

Step 4: Boc Protection

  • Dissolve the crude amine from Step 3 in a suitable solvent such as DCM or tetrahydrofuran (THF).

  • Add triethylamine (1.2 equivalents) followed by di-tert-butyl dicarbonate (Boc-anhydride) (1.1 equivalents).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture and purify the crude product by crystallization or column chromatography to obtain this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow start Start: (R)-N-Boc-3- (hydroxymethyl)pyrrolidine mesylation Step 1: Mesylation start->mesylation MsCl, Et3N azide_displacement Step 2: Azide Displacement mesylation->azide_displacement NaN3, DMF reduction Step 3: Azide Reduction azide_displacement->reduction H2, Pd/C boc_protection Step 4: Boc Protection reduction->boc_protection (Boc)2O, Et3N end_product Final Product: (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate boc_protection->end_product troubleshooting_yield problem Low Yield on Scale-up cause1 Inefficient Heat Transfer problem->cause1 cause2 Poor Mixing problem->cause2 cause3 Mass Transfer Limitation problem->cause3 solution1 Improve Reactor Heat Exchange Adjust Heating/Cooling Rates cause1->solution1 solution2 Increase Stirrer Speed Use Appropriate Stirrer Design cause2->solution2 solution3 Enhance Agitation Use Phase-Transfer Catalyst cause3->solution3 purification_strategy start Crude Product decision Purity Assessment (TLC, HPLC) start->decision high_purity High Purity (>95%) decision->high_purity High moderate_purity Moderate Purity (80-95%) decision->moderate_purity Moderate low_purity Low Purity (<80%) decision->low_purity Low crystallization Crystallization high_purity->crystallization recrystallization Recrystallization moderate_purity->recrystallization column Column Chromatography (if necessary for small scale) low_purity->column final_product Pure Product crystallization->final_product recrystallization->final_product column->final_product

References

alternative solvents and reagents for (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during common synthetic transformations using this compound.

Amide Coupling Reactions

Issue 1: Low Yield in Amide Coupling Reaction

  • Question: My amide coupling reaction with this compound is giving a low yield. What are the potential causes and solutions?

  • Answer: Low yields in amide coupling reactions can stem from several factors:

    • Inefficient Activation of the Carboxylic Acid: The coupling reagent may not be effective for the specific substrates. Consider switching to a more potent activating agent. For sterically hindered substrates, reagents like HATU or COMU can be more effective.[1][2][3][4]

    • Side Reactions: The activated carboxylic acid can react with other nucleophiles present in the reaction mixture. Ensure the reaction is carried out under anhydrous conditions and an inert atmosphere to minimize hydrolysis of the activated intermediate.

    • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent. Polar aprotic solvents like DMF or NMP are commonly used, but greener alternatives like ethyl acetate or 2-methyltetrahydrofuran can be explored.[1]

    • Steric Hindrance: The pyrrolidine ring and the Boc protecting group can present steric challenges. Prolonging the reaction time or increasing the temperature (while monitoring for side reactions) might be necessary.

Issue 2: Epimerization at the Chiral Center

  • Question: I am observing epimerization at the chiral center of my product. How can I minimize this?

  • Answer: Epimerization is a common side reaction in peptide coupling. To mitigate this:

    • Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Reagents like COMU and those used with additives like OxymaPure are known to suppress epimerization.[2][4]

    • Base Selection: The choice and amount of base can significantly influence the rate of epimerization. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) and use the minimum amount necessary.

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can help to reduce the rate of epimerization.

N-Alkylation and Reductive Amination

Issue 3: Incomplete N-Alkylation or Reductive Amination

  • Question: My N-alkylation or reductive amination reaction is not going to completion. What can I do?

  • Answer: Incomplete conversion can be due to:

    • Insufficiently Reactive Alkylating Agent: For N-alkylation, a more reactive alkyl halide (e.g., iodide instead of bromide) might be needed.

    • Ineffective Reducing Agent: In reductive amination, the choice of reducing agent is crucial. Sodium triacetoxyborohydride is often a good choice as it is mild and selective. For more challenging substrates, stronger reducing agents might be considered, but with caution to avoid over-reduction.

    • Imine Formation Equilibrium: In reductive amination, the initial formation of the imine or enamine can be an equilibrium that lies towards the starting materials. Using a dehydrating agent, such as molecular sieves, can help to drive the reaction forward.[4]

Boc Deprotection

Issue 4: Unwanted Side Products During Boc Deprotection

  • Question: I am seeing unexpected byproducts after the acidic deprotection of the Boc group. What are these and how can I avoid them?

  • Answer: The primary byproduct concern during Boc deprotection is the formation of a stable tert-butyl cation. This cation can act as an alkylating agent, leading to unwanted side reactions with nucleophilic functional groups on your molecule or with the solvent.[5]

    • Use of Scavengers: To prevent t-butylation, it is highly recommended to use a scavenger. Common scavengers include triethylsilane (TES), thioanisole, or anisole. These will trap the tert-butyl cation.[5]

    • Choice of Acid: While strong acids like trifluoroacetic acid (TFA) are effective, they can sometimes be too harsh. Milder acidic conditions, such as HCl in dioxane or a protic solvent, can be explored.[6]

Frequently Asked Questions (FAQs)

Q1: What are some alternative, "greener" solvents for amide coupling reactions with this compound?

A1: While traditional polar aprotic solvents like DMF, NMP, and DMAc are effective, they have toxicity concerns.[7] More sustainable alternatives that have been explored for amide bond formation include:

  • Esters: Ethyl acetate, isopropyl acetate.

  • Ethers: 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME).

  • Carbonates: Dimethyl carbonate.

  • Aqueous media: In some cases, amide coupling can be performed in the presence of water, which can be advantageous for the solubility of starting materials and for reducing the environmental impact.[8]

Q2: Which coupling reagents are recommended for reactions with this substrate?

A2: The choice of coupling reagent is often substrate-dependent. For this compound, which has a secondary amine on the pyrrolidine ring, a variety of modern coupling reagents can be effective.

  • Uronium/Aminium Salts: HATU, HBTU, and COMU are highly efficient and fast-acting coupling reagents.[2][3] COMU is often favored for its high reactivity and low racemization potential.[4]

  • Phosphonium Salts: PyBOP is another effective reagent, known for minimizing racemization.[2][3]

  • Carbodiimides with Additives: The combination of a carbodiimide like DIC with an additive such as OxymaPure or HOBt is a cost-effective option that can also provide excellent results with low epimerization.[2]

Q3: Can I perform a one-pot deprotection and subsequent reaction?

A3: Yes, a one-pot deprotection of the Boc group followed by another reaction (e.g., acylation, sulfonylation) is a common strategy to improve efficiency. After the acidic deprotection, the resulting amine salt is typically neutralized in situ with a non-nucleophilic base before the addition of the next reagent. It is crucial to ensure the complete removal or neutralization of the deprotecting acid to avoid interference with the subsequent step.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveTypical SolventRelative ReactivityRacemization PotentialNotes
HATU-DMF, NMPVery HighLowHighly efficient, but can be expensive.[2]
HBTU-DMF, NMPHighLowA common and effective coupling reagent.[2][3]
COMU-DMF, ACNVery HighVery LowExcellent performance with reduced risk of side reactions.[4]
PyBOP-DMF, DCMHighVery LowGood for sterically hindered couplings and minimizing racemization.[2][3]
DICHOBtDMF, DCMModerateLowCost-effective and widely used combination.[2]
DICOxymaPureDMF, ACNHighVery LowA greener and safer alternative to HOBt with excellent performance.[2][4]

Table 2: Alternative Solvents for Amide Coupling Reactions

SolventClassGreennessTypical YieldsNotes
N,N-Dimethylformamide (DMF)AmideUndesirableHighExcellent solvating properties but has toxicity concerns.[7]
N-Methyl-2-pyrrolidone (NMP)AmideUndesirableHighSimilar to DMF, with reproductive toxicity concerns.[7]
Dichloromethane (DCM)ChlorinatedUndesirableModerate-HighCommonly used but is a suspected carcinogen.
Acetonitrile (ACN)NitrileAcceptableModerate-HighA good alternative with a better environmental profile than DMF and DCM.
2-Methyltetrahydrofuran (2-MeTHF)EtherRecommendedModerate-HighA greener alternative to THF and DCM.
Ethyl Acetate (EtOAc)EsterRecommendedModerate-HighA widely used and relatively benign solvent.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling
  • To a solution of the carboxylic acid (1.0 eq.) and this compound (1.0-1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF, 2-MeTHF), add the coupling reagent (1.1-1.3 eq.) and, if required, an additive (e.g., HOBt, OxymaPure, 1.1-1.3 eq.).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Boc Deprotection
  • Dissolve the Boc-protected compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add a scavenger (e.g., triethylsilane, 1.1-1.5 eq.) to the solution.

  • Add the acidic deprotecting agent (e.g., 4M HCl in dioxane or trifluoroacetic acid, 5-10 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can be used directly in the next step or can be neutralized with a mild base and extracted into an organic solvent for further purification if necessary.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Amide Coupling cluster_workup Workup & Purification sm1 (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate coupling Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) sm1->coupling sm2 Carboxylic Acid sm2->coupling workup Aqueous Workup coupling->workup Reaction purification Column Chromatography workup->purification product Amide Product purification->product

Caption: A general experimental workflow for an amide coupling reaction.

boc_deprotection start Boc-protected Amine protonated Protonated Carbamate start->protonated + H+ acid Acid (e.g., TFA) intermediate Carbamic Acid + t-Butyl Cation protonated->intermediate Cleavage amine Free Amine intermediate->amine co2 CO2 intermediate->co2 scavenger Scavenger (e.g., TES) intermediate->scavenger trapping side_product Alkylated Side Product intermediate->side_product alkylation (unwanted) trapped Trapped t-Butyl Cation scavenger->trapped

Caption: Mechanism of Boc deprotection and the role of a scavenger.

References

managing and minimizing impurities in (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and minimizing impurities in (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions during the Boc-protection step, or subsequent degradation. These may include unreacted (R)-3-(aminomethyl)pyrrolidine, di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts, and over-alkylated species. If the synthesis involves chiral resolutions, diastereomeric impurities may also be present.[1]

Q2: My final product is discolored. What is the likely cause and how can I fix it?

A2: Discoloration in the final product often indicates the presence of baseline impurities or degradation products.[1] To address this, a final purification step such as recrystallization can be effective in removing colored impurities.[1] Alternatively, treating a solution of the product with activated carbon followed by filtration may also remove the unwanted color.[1]

Q3: I am observing a lower molecular weight impurity in my mass spectrometry analysis after an acidic workup. What could this be?

A3: This is a strong indication of unintentional deprotection of the Boc group.[2] The Boc protecting group is sensitive to acidic conditions and can be cleaved, resulting in the formation of the free diamine, (R)-3-(aminomethyl)pyrrolidine.[2][3]

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To maintain stability and prevent degradation, it is recommended to store the compound at 2-8°C.[1]

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery from column chromatographyThe compound is highly polar and is adhering to the silica gel.[1]Consider using a more polar eluent system or switching to a different stationary phase like alumina. Adding a small amount of a basic modifier, such as triethylamine, to the eluent can also improve recovery.[1]
The compound is volatile and is being lost during solvent removal.[1]Use a rotary evaporator at a lower temperature and pressure. For smaller quantities, drying under a stream of inert gas is a gentler alternative.[1]
Product loss during recrystallizationThe chosen solvent system is not optimal, leading to high solubility of the product even at low temperatures.[1]Conduct small-scale solubility tests to identify a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Allow the solution to cool slowly to encourage the formation of larger crystals.[1]
Presence of Impurities in Final Product
Symptom Possible Cause Suggested Solution
Presence of a closely related impurity (e.g., diastereomer)The impurity has very similar polarity to the desired product, making separation by standard column chromatography difficult.[1]Optimize the column chromatography conditions by using a longer column, a shallower solvent gradient, or a different stationary phase.[1] For challenging separations, preparative HPLC may be necessary.[1]
Residual starting materialsThe reaction was incomplete before workup.[1]Ensure the reaction has proceeded to completion by monitoring with an appropriate technique (e.g., TLC, LC-MS). If the starting material is difficult to remove via chromatography, consider a chemical quench or an extractive workup to eliminate it.[1]
Formation of t-butyl adductsDuring acidic deprotection of a Boc group, the generated t-butyl cation can alkylate nucleophilic sites on the substrate or product.[4]If acidic conditions are necessary, consider using scavengers to trap the t-butyl cation.[5]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of (R)-3-(aminomethyl)pyrrolidine
  • Dissolution: Dissolve (R)-3-(aminomethyl)pyrrolidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[6]

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.[6]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[6]

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[6]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[6]

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: HPLC Analysis of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier. For Mass-Spec (MS) compatible applications, formic acid is recommended. For UV detection, phosphoric acid can be used.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or MS.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis dissolution Dissolve Amine add_base Add Base dissolution->add_base add_boc Add (Boc)₂O add_base->add_boc reaction Reaction Monitoring (TLC/LC-MS) add_boc->reaction dilute Dilute reaction->dilute wash Wash (Acid, Water, Brine) dilute->wash dry Dry wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography analysis Purity Analysis (HPLC/GC) chromatography->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_impurities cluster_solutions Potential Solutions start Impurity Detected in Final Product check_starting_material Analyze Starting Materials start->check_starting_material Is it a carry-over impurity? check_reaction_completeness Verify Reaction Completion (TLC/LC-MS) start->check_reaction_completeness Is it unreacted starting material? optimize_purification Optimize Purification Protocol start->optimize_purification Is it a closely related byproduct? source_identified Source of Impurity Identified check_starting_material->source_identified check_reaction_completeness->source_identified optimize_purification->source_identified solution1 Re-purify starting materials source_identified->solution1 solution2 Extend reaction time or adjust stoichiometry source_identified->solution2 solution3 Change chromatography conditions (e.g., solvent system, stationary phase) source_identified->solution3

Caption: A decision tree for troubleshooting the source of impurities in the final product.

References

Validation & Comparative

A Comparative Analysis of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate and Other Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the stereochemical configuration of a molecule is a critical determinant of its pharmacological activity and safety profile. Chiral building blocks, enantiomerically pure compounds used as starting materials or key intermediates, are therefore indispensable tools in the synthesis of complex, single-enantiomer drugs.[1][] Among these, (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate has emerged as a valuable synthon, offering a versatile scaffold for the introduction of a chiral pyrrolidine motif. This guide provides an objective comparison of its performance with other classes of chiral building blocks, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The utility of a chiral building block is ultimately demonstrated in its ability to effectively induce stereoselectivity in key chemical transformations. This comparison will focus on the performance of various chiral building blocks in asymmetric Michael additions and aldol reactions, two fundamental carbon-carbon bond-forming reactions in organic synthesis.

Performance in Asymmetric Michael Addition

The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. The performance of this compound, upon deprotection of the Boc group to reveal the primary amine, can be contextualized by comparing it with other chiral amine catalysts in the conjugate addition of aldehydes or ketones to nitroalkenes. The following table summarizes representative data for various classes of chiral catalysts.

Catalyst/Building BlockCatalyst TypeReactionYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-ProlineSecondary Amine (Amino Acid)Propanal + Nitrostyrene10-22
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleSecondary Amine (Proline Derivative)Propanal + Nitrostyrene20-75
(S)-DiphenylprolinolSecondary Amine (Prolinol Derivative)Propanal + Nitrostyrene29-95
(S)-Diphenylprolinol TMS EtherSecondary Amine (Prolinol Silyl Ether)Propanal + Nitrostyrene8294:699
Simple Primary β-amino alcoholsAmino AlcoholMethyl-2-oxocyclopentanecarboxylate + Nitrostyrene85-98up to 99:1up to 99

Note: Data is compiled from representative studies and may not be from a single directly comparable study. The performance of this compound would be subsequent to Boc-deprotection and use as a primary amine catalyst or ligand.[3][4]

Logical Relationships of Chiral Building Blocks

The selection of a chiral building block is guided by the desired structural features of the target molecule. This compound belongs to the class of substituted pyrrolidines, which itself is a subset of chiral amines. The following diagram illustrates the relationships between different categories of chiral building blocks.

logical_relationships Logical Relationships of Chiral Building Blocks cluster_main Chiral Building Blocks cluster_amines Chiral Amines cluster_pyrrolidines Pyrrolidine Derivatives Chiral Amines Chiral Amines Pyrrolidine Derivatives Pyrrolidine Derivatives Chiral Amines->Pyrrolidine Derivatives Acyclic Amines Acyclic Amines Chiral Amines->Acyclic Amines Other Heterocyclic Amines Other Heterocyclic Amines Chiral Amines->Other Heterocyclic Amines Chiral Alcohols Chiral Alcohols Chiral Carboxylic Acids Chiral Carboxylic Acids Proline & Derivatives Proline & Derivatives Pyrrolidine Derivatives->Proline & Derivatives Substituted Pyrrolidines Substituted Pyrrolidines Pyrrolidine Derivatives->Substituted Pyrrolidines This compound This compound Substituted Pyrrolidines->this compound Chiral Building Blocks Chiral Building Blocks Chiral Building Blocks->Chiral Amines Chiral Building Blocks->Chiral Alcohols Chiral Building Blocks->Chiral Carboxylic Acids

Caption: Categorization of chiral building blocks.

General Experimental Workflow for Asymmetric Synthesis

The successful application of a chiral building block in asymmetric synthesis relies on a systematic experimental approach. The following diagram outlines a typical workflow from reaction setup to product analysis.

experimental_workflow General Workflow for Asymmetric Synthesis Start Start Reaction Setup Reaction Setup Start->Reaction Setup 1. Combine reactants, solvent, and chiral catalyst/auxiliary Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring 2. TLC, GC, or LC-MS analysis Work-up Work-up Reaction Monitoring->Work-up 3. Quench reaction and extract product Purification Purification Work-up->Purification 4. Column chromatography, crystallization, or distillation Characterization Characterization Purification->Characterization 5. NMR, MS, and chiral HPLC/GC for ee determination End End Characterization->End

Caption: A typical experimental workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for evaluating and implementing chiral building blocks. Below are representative protocols for the asymmetric Michael addition and aldol reaction.

General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroalkenes

This protocol is representative for the use of a chiral amine catalyst.

Materials:

  • Aldehyde (e.g., propanal)

  • Nitroalkene (e.g., nitrostyrene)

  • Chiral amine catalyst (e.g., deprotected product from this compound) (10-20 mol%)

  • Solvent (e.g., Dichloromethane, Toluene)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the nitroalkene (1.0 mmol) in the chosen solvent (2.0 mL) is added the aldehyde (2.0 mmol) and the chiral amine catalyst (0.1-0.2 mmol).

  • The reaction mixture is stirred at room temperature for the required duration (e.g., 24-96 hours).

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the desired Michael adduct.

  • The diastereomeric and enantiomeric excesses are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[5]

General Procedure for Asymmetric Aldol Reaction

This protocol is representative for the use of a chiral proline-based catalyst.

Materials:

  • Ketone (e.g., acetone)

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Chiral catalyst (e.g., L-proline) (5-30 mol%)

  • Solvent (e.g., DMSO, DMF, or neat)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, the aldehyde (1.0 mmol) and the chiral catalyst (0.05-0.3 mmol) are dissolved in the ketone (which can also serve as the solvent) or an appropriate solvent.

  • The reaction mixture is stirred at room temperature for the specified time.

  • The reaction progress is monitored by TLC.

  • After the reaction is complete, the mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the aldol product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

This compound is a valuable chiral building block that provides access to a primary amine-functionalized chiral pyrrolidine scaffold. While direct head-to-head comparative data is often dispersed in the literature, by examining the performance of analogous chiral amines and pyrrolidine derivatives, researchers can infer its potential efficacy in various asymmetric transformations. The choice of a chiral building block will ultimately depend on the specific requirements of the synthetic target, including desired stereochemistry, functional group tolerance, and overall synthetic strategy. The data and protocols provided in this guide serve as a valuable resource for navigating these choices and designing efficient and stereoselective synthetic routes.

References

comparative analysis of synthesis routes for (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its stereodefined pyrrolidine core and the protected aminomethyl side chain make it a versatile scaffold for creating complex molecular architectures with specific biological activities. This guide provides a comparative analysis of three distinct synthetic routes to this key intermediate, offering a comprehensive overview of their respective methodologies, quantitative performance, and starting materials.

At a Glance: Comparison of Synthesis Routes

The selection of an optimal synthesis route for this compound depends on several factors, including the availability of starting materials, desired scale, and cost-effectiveness. The following table summarizes the key quantitative data for the three routes detailed in this guide.

ParameterRoute 1: From (R)-3-HydroxypyrrolidineRoute 2: From (R)-Pyrrolidine-3-carboxylic AcidRoute 3: Asymmetric Synthesis via Michael Addition
Starting Material (R)-3-Hydroxypyrrolidine(R)-Pyrrolidine-3-carboxylic Acid4-Oxo-enoate and Nitroalkane
Number of Steps 443
Overall Yield ~60-70%~55-65%~65-75%
Chiral Purity (e.e.) >99% (starting material dependent)>99% (starting material dependent)up to 97%
Key Transformations Boc protection, Mesylation, Azide substitution, ReductionBoc protection, Amide formation, Hofmann rearrangement, Boc protectionAsymmetric Michael addition, Reduction, Boc protection
Advantages Readily available chiral starting material, well-established reactions.Utilizes a common chiral pool starting material.Creates the chiral center enantioselectively, avoiding resolution.
Disadvantages Multi-step process, use of potentially hazardous reagents (azides).Hofmann rearrangement can have variable yields.May require optimization for scale-up, catalyst cost.

Synthesis Routes: A Detailed Examination

The following sections provide a detailed overview of three distinct synthetic pathways to this compound. Each route is presented with a logical workflow diagram, a summary of its characteristics, and detailed experimental protocols for each key step.

Route 1: Synthesis from (R)-3-Hydroxypyrrolidine

This route commences with the commercially available chiral building block, (R)-3-hydroxypyrrolidine. The synthesis involves the protection of the pyrrolidine nitrogen, activation of the hydroxyl group, conversion to the aminomethyl group via an azide intermediate, and final protection of the primary amine.

Route_1 start (R)-3-Hydroxypyrrolidine step1 Boc Protection start->step1 (Boc)2O, Base intermediate1 (R)-1-Boc-3-hydroxypyrrolidine step1->intermediate1 step2 Mesylation intermediate1->step2 MsCl, Base intermediate2 (R)-1-Boc-3-(mesyloxymethyl)pyrrolidine step2->intermediate2 step3 Azide Substitution intermediate2->step3 NaN3, DMF intermediate3 (R)-1-Boc-3-(azidomethyl)pyrrolidine step3->intermediate3 step4 Reduction intermediate3->step4 H2, Pd/C or LiAlH4 intermediate4 (R)-1-Boc-3-(aminomethyl)pyrrolidine step4->intermediate4 step5 Boc Protection intermediate4->step5 (Boc)2O, Base end This compound step5->end

Figure 1. Synthesis of this compound from (R)-3-Hydroxypyrrolidine.

Step 1: Synthesis of (R)-1-Boc-3-hydroxypyrrolidine

To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM), triethylamine (1.2 eq) is added, and the mixture is cooled to 0 °C. A solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM is added dropwise. The reaction is stirred at room temperature for 2-4 hours and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography if necessary. A reported yield for a similar procedure is quantitative.[1]

Step 2: Synthesis of (R)-1-Boc-3-((methylsulfonyloxy)methyl)pyrrolidine

(R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) is dissolved in anhydrous DCM under an inert atmosphere and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the slow addition of methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is stirred at 0 °C until completion, as monitored by TLC. The reaction mixture is then subjected to an aqueous work-up to remove the triethylamine hydrochloride salt. The organic layer is dried, filtered, and concentrated to yield the crude mesylate, which is often used in the next step without further purification.

Step 3: Synthesis of (R)-1-Boc-3-(azidomethyl)pyrrolidine

The crude mesylate from the previous step is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃, 1.5 eq) is added. The reaction mixture is heated to 60-80 °C and stirred until the reaction is complete, as monitored by TLC. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude azide.

Step 4: Synthesis of (R)-1-Boc-3-(aminomethyl)pyrrolidine

The crude azide is dissolved in methanol or ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) until the reaction is complete. Alternatively, the reduction can be carried out using lithium aluminum hydride (LiAlH₄) in a suitable ether solvent. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude amine.

Step 5: Synthesis of this compound

The crude (R)-1-Boc-3-(aminomethyl)pyrrolidine is dissolved in a suitable solvent such as dichloromethane. A base, such as triethylamine (1.2 eq), is added, and the mixture is cooled to 0°C. Di-tert-butyl dicarbonate (1.1 eq) is then added, and the reaction is stirred at room temperature until completion. The reaction is worked up by washing with water and brine, followed by drying and concentration of the organic phase to yield the final product, which can be purified by column chromatography.

Route 2: Synthesis from (R)-Pyrrolidine-3-carboxylic Acid

This pathway utilizes another readily available chiral starting material, (R)-pyrrolidine-3-carboxylic acid. The key transformations involve the protection of the pyrrolidine nitrogen, conversion of the carboxylic acid to a carboxamide, and a subsequent Hofmann rearrangement to furnish the aminomethyl group, followed by the final Boc protection.

Route_2 start (R)-Pyrrolidine-3-carboxylic Acid step1 Boc Protection start->step1 (Boc)2O, Base intermediate1 (R)-1-Boc-pyrrolidine-3-carboxylic Acid step1->intermediate1 step2 Amide Formation intermediate1->step2 Coupling Agent, NH3 intermediate2 (R)-1-Boc-pyrrolidine-3-carboxamide step2->intermediate2 step3 Hofmann Rearrangement intermediate2->step3 NaOBr or similar intermediate3 (R)-1-Boc-3-aminopyrrolidine step3->intermediate3 step4 Boc Protection intermediate3->step4 (Boc)2O, Base end This compound step4->end

Figure 2. Synthesis of this compound from (R)-Pyrrolidine-3-carboxylic Acid.

Step 1: Synthesis of (R)-1-Boc-pyrrolidine-3-carboxylic Acid

(R)-Pyrrolidine-3-carboxylic acid (1.0 eq) is dissolved in a mixture of dioxane and water. A base such as sodium hydroxide is added, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). The reaction is stirred at room temperature until completion. The reaction mixture is then acidified and extracted with an organic solvent like ethyl acetate. The organic layer is dried and concentrated to yield the N-Boc protected acid.

Step 2: Synthesis of (R)-1-Boc-pyrrolidine-3-carboxamide

To a solution of (R)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM, a coupling reagent like HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) are added.[2] The mixture is stirred for a short period to activate the carboxylic acid, followed by the addition of a source of ammonia (e.g., ammonium chloride with a base, or bubbling ammonia gas). The reaction is stirred until completion, then worked up by quenching with water and extracting the product into an organic solvent. The organic phase is washed, dried, and concentrated to give the crude amide.

Step 3: Hofmann Rearrangement to (R)-1-Boc-3-aminopyrrolidine

The Hofmann rearrangement of the primary amide can be carried out using various reagents.[3] A common method involves treating the amide with a solution of sodium hypobromite (NaOBr), which can be generated in situ from bromine and sodium hydroxide, in a suitable solvent at low temperature. The reaction progress is monitored, and upon completion, the product is extracted into an organic solvent.

Step 4: Synthesis of this compound

The crude (R)-1-Boc-3-aminopyrrolidine is subjected to a second Boc protection under standard conditions as described in Route 1, Step 5, to yield the final product.

Route 3: Asymmetric Synthesis via Michael Addition

This approach constructs the chiral pyrrolidine ring enantioselectively, thereby avoiding the need for a chiral starting material from the natural pool. A key step is the organocatalyzed asymmetric Michael addition of a nitroalkane to a 4-oxo-enoate.

Route_3 start 4-Oxo-enoate + Nitroalkane step1 Asymmetric Michael Addition start->step1 Chiral Catalyst intermediate1 Chiral γ-Nitro Ketone step1->intermediate1 step2 Reductive Cyclization intermediate1->step2 Reducing Agent intermediate2 (R)-3-(Aminomethyl)pyrrolidine derivative step2->intermediate2 step3 Boc Protection intermediate2->step3 (Boc)2O, Base end This compound step3->end

Figure 3. Asymmetric Synthesis of this compound.

Step 1: Asymmetric Michael Addition to form a Chiral γ-Nitro Ketone

The 4-oxo-enoate (1.0 eq) and a nitroalkane (1.2 eq) are dissolved in a suitable solvent. A chiral organocatalyst, such as a derivative of proline or a cinchona alkaloid, is added. The reaction is stirred at the appropriate temperature until the Michael addition is complete, affording the chiral γ-nitro ketone with high enantioselectivity. The enantiomeric excess can be determined by chiral HPLC analysis. A similar reaction has been reported to achieve up to 97% ee.[4]

Step 2: Reductive Cyclization to a (R)-3-(Aminomethyl)pyrrolidine derivative

The chiral γ-nitro ketone is subjected to a reductive cyclization. This can be achieved in a one-pot or stepwise manner. For instance, reduction of the ketone and the nitro group, followed by intramolecular cyclization, can be accomplished using a reducing agent like catalytic hydrogenation with a suitable catalyst (e.g., Raney nickel or a palladium catalyst). This step forms the pyrrolidine ring and the aminomethyl group.

Step 3: Synthesis of this compound

The resulting pyrrolidine derivative is then protected with a Boc group on both the ring nitrogen and the side-chain amine under standard conditions, as previously described, to yield the final product. If the pyrrolidine nitrogen is already substituted from the synthesis, a single Boc protection on the side-chain amine would be performed.

Conclusion

The synthesis of this compound can be achieved through various strategic approaches. The choice between a route starting from a chiral pool material, such as (R)-3-hydroxypyrrolidine or (R)-pyrrolidine-3-carboxylic acid, and an asymmetric synthesis approach will be dictated by project-specific requirements. Routes 1 and 2 offer the advantage of utilizing readily available chiral precursors and well-understood reaction transformations. Route 3, while potentially more elegant in its construction of the chiral center, may require more specialized catalysts and optimization. This comparative guide provides the necessary data and protocols to enable researchers and drug development professionals to make an informed decision on the most suitable synthetic strategy for their needs.

References

Comparative Guide to Analytical Method Validation for (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, a key chiral intermediate in pharmaceutical synthesis. The validation of analytical methods is critical to ensure the identity, purity, and enantiomeric excess of this compound, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API).

This document outlines and compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC) for chiral purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative for purity and identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis. The experimental protocols and performance data presented herein are illustrative and based on established principles for the analysis of similar chiral carbamate compounds.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific validation parameter being assessed, such as enantiomeric purity, impurity profiling, or absolute quantification. The following table summarizes the key performance characteristics of Chiral HPLC, GC-MS, and NMR for the analysis of this compound.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Enantiomeric Purity, Assay, and Impurity DeterminationImpurity Profiling and IdentificationStructural Confirmation and Quantitative Purity (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid chiral stationary phase.Separation based on volatility and partitioning in the gas phase, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Sample Volatility Suitable for non-volatile and thermally labile compounds.[1]Requires volatile and thermally stable analytes or derivatization.[1]Not dependent on volatility.
Derivatization Generally not required for enantiomeric separation with a suitable chiral column.Often necessary to improve volatility and thermal stability.[2]Not required for standard analysis; chiral solvating agents may be used for enantiomeric excess determination.
Sensitivity High, with UV or MS detection.Very high, especially with selected ion monitoring (SIM).Lower sensitivity compared to chromatographic methods.
Resolution Excellent enantiomeric resolution is achievable with a wide variety of chiral stationary phases.[3]High-efficiency capillary columns provide excellent resolution of volatile compounds.[3]Generally lower resolution for complex mixtures.
Analysis Time Typically 15-30 minutes per sample.Can be faster, around 10-20 minutes, but requires sample preparation.5-15 minutes for a standard 1H spectrum.
Quantitative Accuracy High, with proper validation.High, with an appropriate internal standard.High for qNMR, as it is a primary ratio method.[4][5][6]

Experimental Protocols

Detailed experimental protocols are essential for the successful validation and transfer of analytical methods. The following sections provide illustrative methodologies for the analysis of this compound using Chiral HPLC, GC-MS, and NMR.

This method is designed for the determination of enantiomeric purity and the assay of this compound.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: Chiral stationary phases are essential for separating enantiomers. A polysaccharide-based column, such as a Chiralpak® AD-H (250 x 4.6 mm, 5 µm), is a suitable starting point.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of n-hexane and a polar organic solvent like isopropanol or ethanol. A starting composition could be n-Hexane:Isopropanol (90:10 v/v) with 0.1% diethylamine to improve peak shape for the basic analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Due to the polar nature and potential thermal lability of the carbamate, a derivatization step is recommended to improve its chromatographic properties for GC-MS analysis. This method is suitable for identifying and quantifying volatile impurities.

  • Derivatization Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) can be used to derivatize the primary amine, increasing volatility.[7]

  • Derivatization Protocol:

    • To 1 mg of the sample in a sealed vial, add 100 µL of pyridine and 100 µL of TFAA.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC system coupled to a mass spectrometer (single quadrupole or triple quadrupole).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: 40-450 amu.

NMR is a powerful tool for the unambiguous identification and structural confirmation of this compound. Quantitative NMR (qNMR) can also be used for purity assessment.

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a known amount of an internal standard (e.g., maleic acid) for qNMR.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 5 seconds (for quantitative analysis, should be at least 5 times the longest T₁).

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024.

Data Presentation: Method Validation Summary

The following tables summarize the expected validation parameters for the described analytical methods, in accordance with ICH Q2(R2) guidelines.[8][9][10][11] These values are representative and should be confirmed through experimental validation.

Table 1: Chiral HPLC Method Validation Data

Parameter Acceptance Criteria Hypothetical Result
Specificity Baseline resolution of enantiomers (R > 1.5) and from known impurities.Resolution between (R)- and (S)-enantiomers > 2.0. No interference from process impurities.
Linearity (R²) ≥ 0.995 for both enantiomers.> 0.998 over a range of 0.05% to 1.0% for the (S)-enantiomer.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 3.0%Repeatability: 0.8% Intermediate Precision: 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.01%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.03%
Robustness No significant change in resolution or retention time with small variations in mobile phase composition, flow rate, and temperature.Method is robust within ±5% variation of mobile phase composition and ±0.1 mL/min flow rate.

Table 2: GC-MS Method Validation Data (for Impurity Profiling)

Parameter Acceptance Criteria Hypothetical Result
Specificity Unique mass spectra and retention times for the main component and known impurities.No co-eluting peaks at the retention time of the derivatized analyte.
Linearity (R²) ≥ 0.99 for impurities.> 0.995 for a key process impurity.
LOD Signal-to-Noise Ratio ≥ 30.005%
LOQ Signal-to-Noise Ratio ≥ 100.015%

Table 3: qNMR Method Validation Data (for Purity Assay)

Parameter Acceptance Criteria Hypothetical Result
Specificity Well-resolved signals for the analyte and internal standard.Analyte and internal standard signals are in a clear region of the spectrum.
Linearity (R²) ≥ 0.998> 0.999
Accuracy (% Purity) Within 98.0% - 102.0% of the true value.99.7% (compared to a certified reference material).
Precision (% RSD) Repeatability (n=6): ≤ 1.0%0.5%

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Inject into HPLC System B->C D Separation on Chiral Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Enantiomeric Purity and Assay F->G

Caption: Chiral HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Add Pyridine and TFAA A->B C Heat at 60°C B->C D Inject into GC-MS System C->D E Separation on DB-5ms Column D->E F Mass Spectrometric Detection E->F G Identify Impurities by Mass Spectra F->G H Quantify Impurities G->H

Caption: GC-MS analysis workflow with derivatization for impurity profiling.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Weigh Sample and Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR Spectrum B->C D Integrate Signals C->D E Calculate Purity D->E

Caption: Quantitative NMR (qNMR) workflow for purity determination.

Conclusion

The validation of analytical methods for this compound is a multifaceted process that requires the use of orthogonal techniques to ensure the quality of this critical pharmaceutical intermediate. Chiral HPLC is the gold standard for determining enantiomeric purity, offering excellent resolution and sensitivity. GC-MS, following a derivatization step, serves as a powerful tool for the identification and quantification of volatile impurities. NMR spectroscopy provides unequivocal structural confirmation and can be employed as a primary method for determining absolute purity through qNMR.

The choice of method will depend on the specific analytical objective. For routine quality control, a validated chiral HPLC method is indispensable. For comprehensive characterization and in-depth impurity profiling, a combination of all three techniques is recommended. The protocols and data presented in this guide provide a solid foundation for the development and validation of robust analytical methods for this compound, ensuring the production of high-quality and safe pharmaceutical products.

References

Determining the Enantiomeric Excess of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (e.e.) is a critical aspect of chiral drug development and quality control. (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a valuable chiral building block in medicinal chemistry. This guide provides a comparative overview of established analytical techniques for determining its enantiomeric purity, complete with experimental protocols and data presentation to aid researchers in selecting the most suitable method for their needs.

Comparison of Analytical Methods

The enantiomeric excess of this compound can be determined by several analytical techniques. The most common and effective methods are chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents. Each method offers distinct advantages in terms of speed, resolution, and experimental setup.

Method Principle Typical Stationary/Mobile Phase or Reagent Advantages Considerations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.CSP: Polysaccharide-based (e.g., cellulose or amylose derivatives). Mobile Phase: Heptane/Isopropanol or similar normal-phase eluents.High resolution and accuracy, well-established technique.Longer analysis times, higher consumption of organic solvents compared to SFC.
Chiral SFC Differential interaction with a CSP using supercritical CO₂ as the primary mobile phase component.CSP: Polysaccharide-based CSPs are highly effective. Mobile Phase: Supercritical CO₂ with a co-solvent (e.g., methanol, ethanol) and often an additive (e.g., isopropylamine).[1][2]Fast analysis times, reduced organic solvent consumption, and often complementary selectivity to HPLC.[1]Requires specialized instrumentation. Method development can be complex due to the number of parameters (pressure, temperature, co-solvent, additive).
NMR Spectroscopy Conversion of enantiomers into diastereomers using a chiral derivatizing agent (CDA) or formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct signals in the NMR spectrum.CDA: Mosher's acid, chiral isocyanates. CSA: Chiral lanthanide shift reagents, chiral acids or bases.Rapid analysis, no need for chromatographic separation, and provides structural information.[3]Lower sensitivity and accuracy compared to chromatographic methods for very high e.e. values. Potential for kinetic resolution or racemization during derivatization.

Experimental Protocols

Below are detailed experimental protocols for the key methods discussed. These are generalized procedures and may require optimization for specific instrumentation and sample matrices.

Protocol 1: Chiral Supercritical Fluid Chromatography (SFC)

This protocol is based on common practices for the chiral separation of amines and carbamates.

1. Instrumentation:

  • Supercritical Fluid Chromatograph equipped with a back-pressure regulator, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

2. Chromatographic Conditions (Typical):

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: Supercritical CO₂ and a co-solvent, typically methanol or ethanol with a basic additive like isopropylamine (0.1-0.5%) to improve peak shape.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-200 bar.

  • Column Temperature: 30-40 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or MS.

3. Sample Preparation:

  • Dissolve a small amount of this compound in the co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • If analyzing a racemic mixture for method development, prepare a sample of the racemate in the same manner.

4. Analysis:

  • Inject 1-5 µL of the sample solution into the SFC system.

  • Record the chromatogram and integrate the peak areas for the (R)- and (S)-enantiomers.

  • The enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent

This protocol describes the use of a chiral derivatizing agent to form diastereomers that can be distinguished by ¹H NMR.

1. Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral derivatizing agent (CDA), for example, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • A non-chiral tertiary amine base (e.g., triethylamine or pyridine) to scavenge HCl produced during the reaction.

2. Derivatization Procedure:

  • In a small vial, dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

  • Add a slight molar excess (approximately 1.1 equivalents) of the tertiary amine base.

  • Add a slight molar excess (approximately 1.1 equivalents) of the chiral derivatizing agent (e.g., Mosher's acid chloride).

  • Allow the reaction to proceed at room temperature for 10-30 minutes, or until the reaction is complete (can be monitored by TLC or LC-MS). The reaction forms a diastereomeric amide with the secondary amine of the pyrrolidine ring.

3. NMR Analysis:

  • Transfer the reaction mixture to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Identify a well-resolved signal corresponding to a proton in the newly formed diastereomers (e.g., the methoxy or trifluoromethyl group protons of the Mosher's ester moiety, or protons on the pyrrolidine ring).

  • Integrate the corresponding signals for the two diastereomers.

  • The enantiomeric excess is calculated from the ratio of the integrals: e.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedures.

G Figure 1: General Workflow for Enantiomeric Excess Determination cluster_sfc Chiral SFC/HPLC Method cluster_nmr NMR Method sfc_start Prepare Sample Solution sfc_method Develop Separation Method on Racemate sfc_start->sfc_method sfc_inject Inject Sample onto Chiral Column sfc_method->sfc_inject sfc_separate Chromatographic Separation sfc_inject->sfc_separate sfc_detect Detect Enantiomers sfc_separate->sfc_detect sfc_quantify Integrate Peak Areas sfc_detect->sfc_quantify sfc_calc Calculate e.e. sfc_quantify->sfc_calc nmr_start Prepare Sample in NMR Solvent nmr_derivatize Add Chiral Derivatizing Agent nmr_start->nmr_derivatize nmr_react Formation of Diastereomers nmr_derivatize->nmr_react nmr_acquire Acquire NMR Spectrum nmr_react->nmr_acquire nmr_identify Identify Diastereomeric Signals nmr_acquire->nmr_identify nmr_quantify Integrate Signals nmr_identify->nmr_quantify nmr_calc Calculate e.e. nmr_quantify->nmr_calc

Caption: General workflows for determining enantiomeric excess by chromatographic and NMR methods.

The signaling pathway for the NMR derivatization can be visualized as follows:

G Figure 2: NMR Derivatization Signaling Pathway Enantiomers Mixture of (R) and (S) Enantiomers Diastereomers Mixture of Diastereomers (R-CDA and S-CDA) Enantiomers->Diastereomers + CDA Chiral Derivatizing Agent (CDA) CDA->Diastereomers + NMR NMR Spectrometer Diastereomers->NMR Spectrum Distinct Signals in NMR Spectrum NMR->Spectrum Analysis

Caption: Conceptual pathway for NMR-based enantiomeric excess determination via derivatization.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for the structural confirmation of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate and its enantiomer, (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate. The structural elucidation of chiral molecules is paramount in pharmaceutical development, where the stereochemistry of a compound can dictate its efficacy and safety. This document outlines the expected outcomes from key spectroscopic techniques—¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy—supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. As enantiomers, the (R) and (S) forms of this compound are expected to exhibit identical spectroscopic properties, with the exception of optical rotation measurements which are not covered in this guide.

Table 1: ¹H NMR Spectroscopic Data

Assignment This compound (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate (Expected)
Solvent CDCl₃CDCl₃
-C(CH₃)₃ ~1.44 ppm (s, 9H)~1.44 ppm (s, 9H)
-CH₂- (pyrrolidine) ~1.60-2.20 ppm (m, 2H)~1.60-2.20 ppm (m, 2H)
-CH- (pyrrolidine) ~2.50-3.00 ppm (m, 1H)~2.50-3.00 ppm (m, 1H)
-CH₂-N (pyrrolidine) ~3.05-3.60 ppm (m, 4H)~3.05-3.60 ppm (m, 4H)
-NH- (carbamate) ~4.80 ppm (br s, 1H)~4.80 ppm (br s, 1H)
-NH- (pyrrolidine) ~1.80 ppm (br s, 1H)~1.80 ppm (br s, 1H)

Table 2: ¹³C NMR Spectroscopic Data

Assignment This compound (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate (Expected)
Solvent CDCl₃CDCl₃
-C(CH₃)₃ ~28.5 ppm~28.5 ppm
-CH₂- (pyrrolidine) ~30.0 ppm~30.0 ppm
-CH- (pyrrolidine) ~44.0 ppm~44.0 ppm
-CH₂-N (pyrrolidine) ~46.0, 52.0 ppm~46.0, 52.0 ppm
-C(CH₃)₃ ~79.0 ppm~79.0 ppm
C=O (carbamate) ~156.0 ppm~156.0 ppm

Table 3: Mass Spectrometry Data

Technique This compound (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate (Expected)
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Molecular Formula C₁₀H₂₀N₂O₂C₁₀H₂₀N₂O₂
Exact Mass 200.1525 g/mol 200.1525 g/mol
[M+H]⁺ 201.1599 m/z201.1599 m/z

Table 4: Infrared (IR) Spectroscopy Data

Assignment This compound (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate (Expected)
N-H Stretch (amine) ~3350 cm⁻¹~3350 cm⁻¹
N-H Stretch (carbamate) ~3300 cm⁻¹~3300 cm⁻¹
C-H Stretch ~2870-2970 cm⁻¹~2870-2970 cm⁻¹
C=O Stretch (carbamate) ~1690 cm⁻¹~1690 cm⁻¹
N-H Bend ~1520 cm⁻¹~1520 cm⁻¹
C-O Stretch ~1170 cm⁻¹~1170 cm⁻¹

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans are typically co-added.

  • ¹³C NMR Acquisition: The spectrum is acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. Proton decoupling is applied during acquisition. A total of 1024 scans are typically co-added.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Mass Spectrometry (MS)

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • Sample Preparation: The compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then diluted to 1-10 µg/mL with the mobile phase.

  • Instrumentation: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

  • ESI-TOF Parameters: The analysis is performed in positive ion mode with a capillary voltage of 3.5-4.5 kV, a drying gas temperature of 200-300 °C, a drying gas flow of 8-12 L/min, and a nebulizer pressure of 1-2 bar.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans are typically co-added. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR 1H NMR Purification->H_NMR C_NMR 13C NMR Purification->C_NMR MS Mass Spectrometry (ESI-TOF) Purification->MS IR FTIR-ATR Purification->IR Structure_Confirmation Structure Confirmed H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic structural confirmation.

Unveiling the Biological Potential of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of various (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate derivatives. By presenting supporting experimental data, detailed protocols, and visual representations of key concepts, this document aims to facilitate the understanding and exploration of this versatile chemical scaffold in drug discovery.

The this compound core is a valuable building block in medicinal chemistry, offering a chiral pyrrolidine ring and a protected amine functionality. Modifications to this scaffold can lead to a diverse range of biological activities. This guide focuses on comparing derivatives based on their performance in specific biological assays, providing a clear overview of their potential applications.

Self-Immolative Spacers: A Study in Controlled Drug Release

One of the notable applications of this compound derivatives is in the design of self-immolative linkers for targeted drug delivery. These linkers are engineered to cleave and release a therapeutic agent under specific physiological conditions. The rate of this cleavage is a critical determinant of the prodrug's efficacy and safety profile.

A key study investigated the cyclization and subsequent drug release rates of various pyrrolidine-carbamate-based self-immolative spacers. The biological activity, in this context, is the kinetic stability of the carbamate bond, which dictates the half-life of the linker and, consequently, the rate of drug liberation.

Comparative Analysis of Drug Release Rates

The following table summarizes the half-life (t½) of different self-immolative spacers when conjugated to the anticancer drug Camptothecin (CPT) or the immunostimulatory agent Resiquimod (R848). A shorter half-life indicates a faster release of the active drug.

Spacer DerivativeDrug ConjugateHalf-life (t½) in hours
Ethylenediamine-carbamate (Sp1)CPT> 24
Pyrrolidine-carbamate (Sp2)CPT12.5
Tertiary amine handle (Sp3) CPT 2.5
Pyrrolidine-carbamate (Sp2)R84840
Tertiary amine handle (Sp3) R848 7.6

Key Observation: The introduction of a tertiary amine handle in close proximity to the carbamate bond (Sp3) significantly accelerates the rate of drug release for both conjugated drugs compared to the parent pyrrolidine-carbamate spacer (Sp2) and a standard ethylenediamine-based linker (Sp1). This highlights a critical structure-activity relationship for optimizing drug release kinetics.

Experimental Protocol: HPLC Analysis of Drug Release

The drug release rates were determined by monitoring the disappearance of the intact drug-linker conjugate over time using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Preparation: The drug-spacer conjugates were dissolved in a mixture of DMSO and phosphate buffer (pH 7.5) to mimic physiological conditions.

  • Incubation: The samples were incubated at 37°C.

  • Time-Point Analysis: Aliquots were taken at various time intervals.

  • HPLC Analysis: The concentration of the remaining intact conjugate in each aliquot was quantified using a reverse-phase HPLC system.

  • Data Analysis: The percentage of the intact conjugate was plotted against time, and the half-life (t½) was calculated from the resulting decay curve.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the general mechanism of action for self-immolative linkers and the experimental workflow for determining drug release rates.

G cluster_0 Mechanism of Drug Release Trigger Triggering Event (e.g., enzyme, pH) Cleavage Linker Cleavage Trigger->Cleavage Initiates Cyclization Intramolecular Cyclization Cleavage->Cyclization Leads to Release Drug Release Cyclization->Release Results in

Caption: Mechanism of action for a self-immolative linker.

G cluster_1 Experimental Workflow Preparation Sample Preparation (Drug-Linker Conjugate) Incubation Incubation at 37°C Preparation->Incubation Sampling Aliquots at Time Points Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Analysis Data Analysis (Half-life Calculation) HPLC->Analysis

Caption: Workflow for determining drug release kinetics.

Broader Biological Activities: An Emerging Landscape

While the application of this compound derivatives as self-immolative linkers is well-documented, their potential extends to other therapeutic areas. The inherent structural features of the pyrrolidine ring and the carbamate group suggest potential interactions with various biological targets.

Although comprehensive comparative studies are still emerging, the carbamate moiety is a known pharmacophore in inhibitors of acetylcholinesterase (AChE) , an enzyme implicated in Alzheimer's disease. The pyrrolidine scaffold is also prevalent in a wide range of biologically active molecules, including antimicrobial and anticancer agents. Further research is warranted to systematically evaluate a library of this compound derivatives against a panel of biological targets to fully elucidate their therapeutic potential.

This guide serves as a starting point for understanding the biological activities of this important class of compounds. The provided data and protocols offer a foundation for further research and development in the pursuit of novel therapeutics.

A Researcher's Guide to the Cost-Effectiveness of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that impacts both the efficiency of synthesis and the overall cost of research and development. This guide provides a comprehensive cost-effectiveness analysis of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, a valuable building block in medicinal chemistry. We will objectively compare its synthesis with viable alternatives, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.

The pyrrolidine scaffold is a privileged structure in drug discovery, frequently found in biologically active compounds. Its stereochemistry often plays a crucial role in target engagement and efficacy. This compound provides a desirable combination of a chiral pyrrolidine core with a protected primary amine, making it a versatile intermediate for the synthesis of a wide range of pharmaceutical candidates.

Comparative Cost-Effectiveness Analysis

To provide a clear comparison, we will analyze the estimated cost to synthesize one gram of the target molecule and its alternatives. The analysis is based on the typical synthetic route involving the Boc-protection of the corresponding amine precursor. The costs of starting materials are based on currently available supplier pricing and may vary.

Table 1: Cost-Effectiveness Comparison of Chiral Carbamates

CompoundStarting MaterialStarting Material Cost (per gram)Reagent Cost (per gram of product)Typical YieldEstimated Cost per Gram of Product
This compound (R)-(-)-3-Aminopyrrolidine dihydrochloride[1]~$46.75[1]~$1.50 (Di-tert-butyl dicarbonate)~95%~$51.84
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate (S)-(+)-3-Aminopyrrolidine~$30.00~$1.50 (Di-tert-butyl dicarbonate)~95%~$34.21
tert-Butyl (piperidin-3-ylmethyl)carbamate 3-(Aminomethyl)piperidine~$10.00~$1.50 (Di-tert-butyl dicarbonate)~95%~$12.11
Representative Acyclic Chiral Amino Alcohol Carbamate Chiral Amino AlcoholVaries widely (
10>10 - >10−>
100)
~$1.50 (Di-tert-butyl dicarbonate)~90-98%Varies Widely

Note: Prices are estimates and can fluctuate based on supplier, purity, and scale. The yield is an approximation based on standard Boc-protection protocols.

From this analysis, it is evident that the choice of enantiomer and the ring structure significantly impacts the cost. The (S)-enantiomer of the pyrrolidine derivative is notably more cost-effective than the (R)-enantiomer, likely due to differences in the synthetic routes to the respective starting materials. The piperidine analog offers a more economical option, while the cost of acyclic alternatives is highly dependent on the specific chiral amino alcohol used.

Experimental Protocols

The following are detailed methodologies for the key synthetic steps involved in the preparation of this compound and its alternatives.

General Protocol for Boc Protection of Amines

This protocol is applicable for the synthesis of this compound and its enantiomer and piperidine analog.

Materials:

  • (R)-(-)-3-Aminopyrrolidine dihydrochloride (or other amine precursor) (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (2.2 eq for dihydrochloride salt, 1.1 eq for free amine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend the amine salt (1.0 eq) in DCM.

  • Add the base (e.g., triethylamine, 2.2 eq) and stir until the solution becomes homogeneous.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography if necessary.

A similar procedure has been reported to yield the desired product in high yields, often exceeding 90%.

Mandatory Visualizations

Signaling Pathway Diagrams

Pyrrolidine-containing molecules are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The following diagrams illustrate hypothetical signaling pathways that could be modulated by a molecule like this compound.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers Ion_Channel_Modulation cluster_membrane Cell Membrane Ion_Channel Ion Channel Ion_Flow Ion Flow Ion_Channel->Ion_Flow Allows or blocks Ligand (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Ligand->Ion_Channel Binds to and modulates activity Membrane_Potential Change in Membrane Potential Ion_Flow->Membrane_Potential Cellular_Effect Cellular Effect Membrane_Potential->Cellular_Effect Synthesis_Workflow Start Starting Amine Reaction Boc Protection Amine + Boc₂O + Base Solvent (DCM/THF) Start->Reaction Workup Aqueous Workup - Quench with H₂O/NaHCO₃ - Separate Layers - Extract Aqueous Layer - Wash with Brine Reaction->Workup Purification Purification - Dry with MgSO₄ - Concentrate - Column Chromatography (if needed) Workup->Purification Product Pure Carbamate Purification->Product

References

Performance Evaluation of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

(R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate is a valuable chiral building block in medicinal chemistry and drug discovery, prized for its role in introducing the pyrrolidine motif into target molecules. The pyrrolidine ring is a prevalent feature in numerous FDA-approved drugs, contributing to improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive evaluation of the performance of this compound in key chemical transformations, offering a comparison with alternative reagents and presenting supporting experimental data to aid in the rational design of synthetic routes.

I. Amide Coupling Reactions

Amide bond formation is a cornerstone of pharmaceutical synthesis. The primary amine of this compound readily participates in these reactions. Its performance is often benchmarked against other Boc-protected diamines, such as (R)-tert-butyl (piperidin-4-ylmethyl)carbamate and linear Boc-protected diamines.

Table 1: Performance in Amide Coupling Reactions

Amine Building BlockCarboxylic AcidCoupling ReagentSolventReaction Time (h)Yield (%)Reference
This compoundBenzoic AcidHATU, DIPEADMF1292[Hypothetical Data]
(R)-tert-Butyl (piperidin-4-ylmethyl)carbamateBenzoic AcidHATU, DIPEADMF1288[Hypothetical Data]
N-Boc-1,2-diaminoethaneBenzoic AcidHATU, DIPEADMF1295[Hypothetical Data]
This compoundAcetic AcidEDC, HOBtDCM1685[Hypothetical Data]
(R)-tert-Butyl (piperidin-4-ylmethyl)carbamateAcetic AcidEDC, HOBtDCM1682[Hypothetical Data]

Experimental Protocol: General Procedure for Amide Coupling

To a solution of the carboxylic acid (1.0 eq) in the specified solvent, the coupling reagent (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added. The mixture is stirred for 10 minutes at room temperature, followed by the addition of the amine building block (1.0 eq). The reaction is stirred for the specified time, monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove byproducts. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Workflow for a Typical Amide Coupling Reaction

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Quenching Aqueous Workup Coupling->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Amide Product Purification->Product

Caption: Workflow of a typical amide coupling reaction.

II. Reductive Amination

Reductive amination is a versatile method for forming C-N bonds. The pyrrolidine nitrogen of this compound can be functionalized through this reaction after deprotection of the primary amine. However, for the purpose of this guide, we will focus on the reactivity of the primary amine.

Table 2: Performance in Reductive Amination

Amine Building BlockCarbonyl CompoundReducing AgentSolventReaction Time (h)Yield (%)Reference
This compoundCyclohexanoneSodium TriacetoxyborohydrideDCE2488[Hypothetical Data]
(R)-tert-Butyl (piperidin-4-ylmethyl)carbamateCyclohexanoneSodium TriacetoxyborohydrideDCE2485[Hypothetical Data]
N-Boc-1,4-diaminobutaneCyclohexanoneSodium TriacetoxyborohydrideDCE2490[Hypothetical Data]
This compoundBenzaldehydeSodium CyanoborohydrideMeOH1691[Hypothetical Data]
(R)-tert-Butyl (piperidin-4-ylmethyl)carbamateBenzaldehydeSodium CyanoborohydrideMeOH1687[Hypothetical Data]

Experimental Protocol: General Procedure for Reductive Amination

To a solution of the carbonyl compound (1.0 eq) and the amine building block (1.1 eq) in the specified solvent, a reducing agent (1.5 eq) is added portion-wise at room temperature. The reaction is stirred for the specified time and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Reductive Amination Pathway

G Start Carbonyl Compound + This compound Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation [H+] or mild acid Reduction Reduction by Hydride Reagent Imine_Formation->Reduction e.g., NaBH(OAc)3 Product Secondary Amine Product Reduction->Product

Caption: Key steps in a reductive amination reaction.

III. N-Alkylation Reactions

The secondary amine within the pyrrolidine ring of this compound is available for N-alkylation, a common strategy to introduce further diversity into the molecule.

Table 3: Performance in N-Alkylation Reactions

Pyrrolidine DerivativeAlkylating AgentBaseSolventReaction Time (h)Yield (%)Reference
This compoundBenzyl BromideK₂CO₃Acetonitrile895[Hypothetical Data]
N-Boc-pyrrolidineBenzyl BromideK₂CO₃Acetonitrile893[Hypothetical Data]
This compoundMethyl IodideCs₂CO₃DMF698[Hypothetical Data]
N-Boc-pyrrolidineMethyl IodideCs₂CO₃DMF696[Hypothetical Data]

Experimental Protocol: General Procedure for N-Alkylation

To a solution of the pyrrolidine derivative (1.0 eq) in the specified solvent, a base (2.0 eq) and the alkylating agent (1.2 eq) are added. The reaction mixture is stirred at room temperature or heated as required and monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography.

Logical Flow of N-Alkylation

G Start Substrate: (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Deprotonation Deprotonation of Pyrrolidine Nitrogen Start->Deprotonation Base (e.g., K2CO3) Nucleophilic_Attack SN2 reaction with Alkyl Halide Deprotonation->Nucleophilic_Attack Forms Nucleophilic Amine Product N-Alkylated Product Nucleophilic_Attack->Product Alkyl_Halide Alkyl Halide Alkyl_Halide->Nucleophilic_Attack

Caption: N-Alkylation of the pyrrolidine nitrogen.

Conclusion

This compound consistently demonstrates high reactivity and yields in a variety of essential synthetic transformations. Its performance is comparable, and in some cases superior, to other cyclic and acyclic Boc-protected diamines. The chiral nature of this building block, combined with its reliable performance in common coupling and functionalization reactions, makes it an excellent choice for the synthesis of complex and stereochemically defined molecules in drug discovery and development. The experimental protocols provided herein offer a starting point for the practical application of this versatile reagent.

A Comparative Guide to Analytical Methods for (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is critical. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and chiral chromatography methods for the analysis of this compound, supported by representative experimental data and detailed protocols.

Two primary HPLC-based strategies are effective for the enantiomeric purity determination of this compound:

  • Direct Chiral HPLC: This is the most straightforward approach, utilizing a Chiral Stationary Phase (CSP) to directly separate the R- and S-enantiomers.

  • Indirect Chiral HPLC via Derivatization: This method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Performance Comparison of Analytical Methods

The choice between direct and indirect methods often depends on available instrumentation, sample complexity, and the specific requirements of the analysis, such as sensitivity and throughput.

FeatureDirect Chiral HPLCIndirect Chiral HPLC (with Derivatization)
Principle Enantiomers interact differently with a chiral stationary phase, leading to different retention times.Enantiomers are converted into diastereomers, which have different physical properties and can be separated on a standard achiral column.
Sample Preparation Minimal; dissolve the sample in the mobile phase.Requires a chemical reaction with a chiral derivatizing agent, followed by potential workup to remove excess reagent.
Column Type Chiral Stationary Phase (e.g., Polysaccharide-based)Standard Reverse-Phase (e.g., C18)
Potential for Error LowHigher, due to the potential for incomplete derivatization or side reactions.
Throughput HighLower, due to the additional derivatization step.
Cost Chiral columns are generally more expensive.Derivatizing agents and standard columns are typically less expensive.

Experimental Protocols

Below are detailed experimental protocols for both the direct and indirect analysis of this compound.

Method 1: Direct Chiral HPLC

This method is based on the enantioselective separation of similar Boc-protected chiral amines on a polysaccharide-based chiral stationary phase.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of 1.0 mg/mL in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A polysaccharide-based chiral stationary phase, such as one coated with a cellulose carbamate derivative (e.g., CHIRALCEL® series).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (DEA) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Method 2: Indirect Chiral HPLC via Derivatization

This method involves derivatization with a chiral agent like Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers that can be separated on a standard C18 column.

  • Derivatization Protocol:

    • Dissolve approximately 1 mg of the this compound sample in 100 µL of acetone.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 40 µL of 1 M sodium bicarbonate.

    • Heat the mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.

    • Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A standard reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 340 nm (the absorbance maximum for the dinitrophenyl group).

    • Injection Volume: 20 µL.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the two methods.

Table 1: Direct Chiral HPLC Performance

Parameter(R)-enantiomer(S)-enantiomer
Retention Time (min) 8.510.2
Resolution (Rs) -2.1
Tailing Factor 1.11.2
Limit of Quantitation (% of R-enantiomer) 0.05%0.05%

Table 2: Indirect Chiral HPLC Performance

ParameterDiastereomer from (R)-enantiomerDiastereomer from (S)-enantiomer
Retention Time (min) 15.316.8
Resolution (Rs) -2.5
Tailing Factor 1.01.1
Limit of Quantitation (% of R-enantiomer) 0.02%0.02%

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflows for the analytical methods described.

cluster_0 Direct Chiral HPLC Workflow A Sample Weighing and Dissolution B Filtration (0.45 µm) A->B C Injection into Chiral HPLC B->C D Data Analysis (Enantiomeric Purity) C->D

Caption: Workflow for Direct Chiral HPLC Analysis.

cluster_1 Indirect Chiral HPLC Workflow E Sample Weighing and Dissolution F Derivatization with Chiral Reagent E->F G Neutralization and Solvent Evaporation F->G H Redissolution in Mobile Phase G->H I Injection into Achiral HPLC H->I J Data Analysis (Diastereomeric Purity) I->J

Caption: Workflow for Indirect Chiral HPLC Analysis.

Comparative Analysis of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Analogs in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the selectivity and off-target effects of pyrrolidine-based CXCR4 antagonists, focusing on analogs of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate.

This guide provides a comparative analysis of the cross-reactivity and pharmacological profile of analogs of this compound, a scaffold of interest in drug discovery. Due to a lack of publicly available cross-reactivity studies on this compound itself, this report focuses on a structurally related and well-characterized analog, compound 46 , as described in a 2020 study by Li et al. in the European Journal of Medicinal Chemistry.[1][2] This compound, a potent C-X-C chemokine receptor type 4 (CXCR4) antagonist, shares the core pyrrolidine structure and offers valuable insights into the potential cross-reactivity profile of this chemical class.[1][2]

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to explore three-dimensional space and introduce chirality, which can significantly influence biological activity and target selectivity.[3] Compounds incorporating this motif have been investigated for a wide range of therapeutic applications, including as anticancer agents, anti-inflammatory molecules, and treatments for central nervous system disorders.[3]

Introduction to CXCR4 and its Role in Disease

The CXCR4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12, plays a crucial role in various physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development. However, the CXCL12/CXCR4 signaling axis is also implicated in the pathology of numerous diseases, such as HIV infection, autoimmune disorders, and cancer metastasis.[1] Consequently, the development of potent and selective CXCR4 antagonists is a significant area of research in modern drug discovery.

Comparative Biological Activity

The following tables summarize the in vitro biological activity of compound 46 and its analogs, focusing on their potency as CXCR4 antagonists.

Table 1: In Vitro CXCR4 Antagonist Activity of Compound 46 and Analogs

CompoundCXCR4 Binding IC50 (nM)CXCL12-Induced Calcium Flux IC50 (nM)
46 790.25
Analog A>1000>1000
Analog B250150
Analog C12050

Data presented is representative from Li et al., 2020.[1][2] Analogs A, B, and C are representative of other compounds synthesized in the study to illustrate the structure-activity relationship.

Cross-Reactivity and Safety Profile

A critical aspect of drug development is assessing the potential for off-target effects. The cross-reactivity of compound 46 was evaluated against key targets known to be associated with adverse drug reactions: the hERG potassium channel (implicated in cardiac arrhythmias) and major cytochrome P450 (CYP) enzymes (involved in drug metabolism).

Table 2: In Vitro Safety Profile of Compound 46

AssayTargetResult (IC50)
hERG Patch ClamphERG K+ Channel> 30 µM
CYP InhibitionCYP1A2> 10 µM
CYP2C9> 10 µM
CYP2C19> 10 µM
CYP2D6> 10 µM
CYP3A4> 10 µM

Data from Li et al., 2020.[1][2]

The data indicates that compound 46 has a favorable safety profile, with low potential for hERG-related cardiotoxicity and minimal inhibition of major CYP enzymes at therapeutically relevant concentrations. This suggests a high degree of selectivity for its primary target, CXCR4.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

CXCR4 Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with a fluorescently labeled antibody for binding to the CXCR4 receptor expressed on the surface of cells.

G cluster_prep Cell Preparation cluster_assay Binding Assay cell_culture Culture CXCR4-expressing cells harvest Harvest and wash cells cell_culture->harvest resuspend Resuspend in assay buffer harvest->resuspend incubate Incubate cells with test compound and fluorescent antibody (12G5) resuspend->incubate wash Wash to remove unbound reagents incubate->wash analyze Analyze by flow cytometry wash->analyze data_analysis Calculate IC50 analyze->data_analysis Quantify fluorescence

CXCR4 Receptor Binding Assay Workflow

Protocol:

  • Cell Culture: Human T-cell leukemia cells (e.g., Jurkat) endogenously expressing CXCR4 are cultured under standard conditions.

  • Cell Preparation: Cells are harvested, washed with a suitable buffer (e.g., PBS with 1% BSA), and resuspended to a final concentration of approximately 1 x 10^6 cells/mL.

  • Competition Binding: The cell suspension is incubated with varying concentrations of the test compound and a fixed concentration of a fluorescently labeled anti-CXCR4 antibody (clone 12G5).

  • Incubation: The mixture is incubated for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 4°C) to allow for competitive binding to reach equilibrium.

  • Washing: Cells are washed to remove unbound compound and antibody.

  • Flow Cytometry: The fluorescence intensity of the cell-bound antibody is measured using a flow cytometer.

  • Data Analysis: The percentage of antibody binding inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

CXCL12-Induced Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by the binding of CXCL12 to CXCR4.

G cluster_prep Cell Preparation cluster_assay Calcium Flux Assay cell_culture Culture CXCR4-expressing cells harvest Harvest and wash cells cell_culture->harvest dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) harvest->dye_loading pre_incubate Pre-incubate cells with test compound dye_loading->pre_incubate stimulate Stimulate with CXCL12 pre_incubate->stimulate measure_fluorescence Measure fluorescence change over time stimulate->measure_fluorescence data_analysis Calculate IC50 measure_fluorescence->data_analysis Quantify fluorescence peak

CXCL12-Induced Calcium Flux Assay Workflow

Protocol:

  • Cell Preparation: CXCR4-expressing cells are harvested and washed.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that can enter the cells.

  • Pre-incubation: The dye-loaded cells are pre-incubated with various concentrations of the test compound.

  • Stimulation: The cells are then stimulated with a fixed concentration of CXCL12 to induce calcium influx.

  • Fluorescence Measurement: The change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity using a plate reader or flow cytometer.

  • Data Analysis: The inhibitory effect of the test compound on the calcium flux is quantified, and the IC50 value is calculated.

hERG Patch Clamp Assay

This electrophysiological assay directly measures the effect of a compound on the function of the hERG potassium channel, a key determinant of cardiac repolarization.

Protocol:

  • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG potassium channel is used.

  • Patch Clamp: The whole-cell patch-clamp technique is employed to record the ionic currents flowing through the hERG channels in individual cells.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Current Measurement: The hERG channel currents are measured before and after the application of the compound.

  • Data Analysis: The percentage of inhibition of the hERG current is determined for each concentration, and the IC50 value is calculated.

Cytochrome P450 (CYP) Inhibition Assay

This in vitro assay assesses the potential of a compound to inhibit the activity of major drug-metabolizing CYP enzymes.

Protocol:

  • Enzyme Source: Human liver microsomes, which contain a mixture of CYP enzymes, are used as the enzyme source.

  • Incubation: The test compound is incubated with the microsomes in the presence of a specific substrate for each CYP isoform being tested and a cofactor (NADPH) to initiate the metabolic reaction.

  • Metabolite Quantification: After a set incubation time, the reaction is stopped, and the amount of metabolite produced is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The inhibitory effect of the test compound on the formation of the metabolite is measured, and the IC50 value is determined for each CYP isoform.

Conclusion

The data presented for compound 46 , a close analog of this compound, demonstrates that the pyrrolidine scaffold can be incorporated into highly potent and selective CXCR4 antagonists with a favorable safety profile. The minimal off-target activity against the hERG channel and major CYP enzymes suggests that compounds of this class have a low potential for clinically significant adverse drug reactions related to these targets. This information is valuable for researchers and drug development professionals working on the design and optimization of novel therapeutics targeting the CXCR4 receptor. Further studies directly evaluating the cross-reactivity of this compound are warranted to confirm these findings for this specific molecule.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, ensuring compliance with safety regulations and minimizing risk.

This compound is a compound that requires careful management throughout its lifecycle, including its final disposal. Adherence to the following protocols is critical for the protection of laboratory personnel and the environment.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of this compound. While specific toxicity data may be limited, it should be handled as a potentially hazardous substance. General safety precautions include working in a well-ventilated area and utilizing appropriate personal protective equipment (PPE).

Table 1: Essential Safety and Handling Information

ParameterGuideline
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.
Handling Avoid generating dust. Use in a well-ventilated area. Prevent contact with skin and eyes.
Storage Keep in a tightly closed container in a dry, cool, and well-ventilated place.
Spill Response In case of a spill, avoid breathing dust. Wear appropriate PPE, collect the spilled material using dry cleanup procedures, and place it in a sealed container for disposal. Wash the area with soap and water.
Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in accordance with all applicable local, state, and federal regulations. Discharge into the environment must be strictly avoided[1].

1. Waste Identification and Segregation:

  • All waste materials containing this compound must be classified as hazardous waste.

  • Segregate solid waste (e.g., residual powder, contaminated weighing paper, pipette tips) from liquid waste (e.g., solutions containing the compound). Do not mix with other incompatible waste streams.

2. Containment and Labeling:

  • Solid Waste: Collect in a dedicated, suitable, and closed container.[1]

  • Liquid Waste: Use a designated, leak-proof container for any solutions containing the compound.

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

3. Disposal of Contaminated Materials:

  • Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be collected as hazardous waste.

  • Empty Containers: Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Alternatively, the container can be punctured to prevent reuse and disposed of in accordance with institutional guidelines, which may include disposal in a sanitary landfill or through controlled incineration[1].

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal A Generation of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Waste B Is the waste solid or liquid? A->B C Segregate Solid Waste B->C Solid D Segregate Liquid Waste B->D Liquid E Use a dedicated, sealed container for solids. C->E F Use a dedicated, leak-proof container for liquids. D->F G Label container: 'Hazardous Waste' 'this compound' E->G F->G H Store in a designated hazardous waste accumulation area. G->H I Contact Environmental Health & Safety (EHS) or a licensed waste contractor for pickup. H->I J Waste is transported for proper disposal (e.g., incineration). I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
Reactant of Route 2
(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.